molecular formula C7H9NO2 B101778 (4-Methoxypyridin-2-yl)methanol CAS No. 16665-38-6

(4-Methoxypyridin-2-yl)methanol

Katalognummer: B101778
CAS-Nummer: 16665-38-6
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: GBMRUSRMPOUVEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxypyridin-2-yl)methanol is a valuable chemical intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors. Its structure, featuring a hydroxymethyl group and a methoxy-substituted pyridine ring, makes it a versatile building block for constructing more complex molecules. This compound serves as a key precursor in the synthesis of sophisticated pharmaceutical agents, such as FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are a significant area of investigation for the treatment of acute myeloid leukemia (AML) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00344]. Researchers utilize the reactivity of the alcohol group for further functionalization, enabling its incorporation into larger molecular scaffolds that interact with specific biological targets. The 4-methoxypyridine moiety is a common pharmacophore believed to contribute to binding affinity and selectivity within enzyme active sites. As such, this compound is an essential starting material for the discovery and optimization of novel therapeutic compounds, driving forward research in oncology and other disease areas.

Eigenschaften

IUPAC Name

(4-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMRUSRMPOUVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445272
Record name (4-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16665-38-6
Record name (4-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methoxy-pyridin-2-yl)-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanol, a key heterocyclic building block, holds significant importance in the realm of medicinal chemistry and pharmaceutical development. Its primary role lies as a crucial intermediate in the synthesis of a class of drugs known as proton pump inhibitors (PPIs), which are widely prescribed for the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, and its pivotal role in the development of therapeutic agents.

Core Data Presentation

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 16665-38-6[1][2]
Molecular Formula C₇H₉NO₂[2][3]
Molecular Weight 139.15 g/mol [3]
Melting Point 120-126°C[3]
Boiling Point 314.4°C[3]
Appearance White to light brown powder or crystal[4]
Solubility Slightly soluble in Chloroform[4]
Storage Temperature 2-8°C[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols for two common laboratory-scale methods.

Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This method involves the hydrolysis of the chloromethyl group to a hydroxymethyl group.[5]

Protocol:

  • Dissolve 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[4]

  • To this solution, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[4]

  • Heat the mixture to reflux and stir for 4 hours.

  • After the reaction is complete, remove the methanol by rotary evaporation.[4]

  • Add 300 ml of water to the residue.[4]

  • Extract the product three times with 150 ml of dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the final product.

Synthesis via Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of a nitrile to an amine, followed by diazotization and hydrolysis.[6][7]

Protocol:

Step 1: Catalytic Hydrogenation

  • In a suitable autoclave, dissolve 20 g of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in 650 ml of methanol saturated with ammonia.[7]

  • Carefully add a slurry of 20 g of Raney® Nickel to the solution under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Seal the autoclave, purge with hydrogen gas, and then pressurize the reactor with hydrogen to 10-50 bar.

  • Heat the reaction mixture to 80-120 °C and maintain stirring until the reaction is complete (monitor by TLC or HPLC).

  • After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under vacuum to obtain the aminomethylpyridine intermediate.[7]

Step 2: Diazotization and Hydrolysis

  • Dissolve the residue from the previous step (21.3 g of violet oil) in 100 ml of water and 100 ml of glacial acetic acid.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add a solution of 25.4 g of sodium nitrite in 50 ml of water dropwise, maintaining the temperature at 0°C.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Alkalize the solution with 500 ml of 4N NaOH and approximately 30 ml of 50% NaOH.[7]

  • Extract the product with 600 ml of dichloromethane.[7]

  • Dry the combined organic phases over Na₂SO₄ and concentrate under vacuum.[7]

  • The final product can be purified by extraction and crystallization or chromatography.[6]

Role in Drug Development and Biological Activity

This compound is a cornerstone in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid secretion.[8] Prominent examples of PPIs synthesized using this intermediate include omeprazole and esomeprazole.[4]

The derivatives of this compound, such as omeprazole, lansoprazole, and pantoprazole, are prodrugs.[8] They are weak bases that, after absorption, selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, they undergo a chemical rearrangement to form a reactive sulfenamide intermediate.[8] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[8] This inhibition of the proton pump is the final step in gastric acid secretion, making these drugs highly effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[8]

While the primary biological significance of this compound lies in its role as a precursor to PPIs, research into other pyridine derivatives suggests a broader potential for biological activity. For instance, some (pyridin-2-yl)methanol derivatives have been investigated as antagonists for the transient receptor potential vanilloid 3 (TRPV3), indicating a potential role in pain sensation and inflammation.[9]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from a substituted pyridine precursor.

G cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Workup & Purification cluster_4 Final Product A Substituted Pyridine (e.g., 2-Chloromethyl-4-methoxypyridine) B Hydrolysis (NaOH, H2O/Methanol) A->B Reagents C Reaction Mixture B->C D Extraction (Dichloromethane) C->D Separation E Drying & Concentration D->E F Purification (Crystallization/Chromatography) E->F G This compound F->G Isolated Product

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action of PPI Derivatives

This diagram illustrates the mechanism of action of proton pump inhibitors derived from this compound.

G cluster_0 Drug Administration & Absorption cluster_1 Accumulation in Parietal Cells cluster_2 Activation cluster_3 Target Inhibition cluster_4 Therapeutic Effect A PPI Prodrug (Derivative of this compound) B Selective Accumulation in Acidic Canaliculi A->B Systemic Circulation C Acid-Catalyzed Rearrangement B->C Acidic Environment D Reactive Sulfenamide Intermediate C->D F Covalent Binding to Cysteine Residues D->F E H+/K+-ATPase (Proton Pump) E->F G Inhibition of Gastric Acid Secretion F->G Irreversible Inactivation

Caption: Mechanism of action of proton pump inhibitor derivatives.

References

Synthesis and Characterization of (4-Methoxypyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Methoxypyridin-2-yl)methanol, a valuable pyridine-containing building block in medicinal chemistry and drug discovery. This document outlines detailed synthetic protocols, key characterization data, and visual representations of the synthetic pathways and experimental workflows.

Compound Overview

This compound, with the chemical formula C₇H₉NO₂, is a substituted pyridine derivative. The presence of a hydroxymethyl group at the 2-position and a methoxy group at the 4-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine nitrogen and the methoxy group can influence the molecule's electronic properties and its binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number16665-38-6
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
AppearanceSolid (predicted)
IUPAC NameThis compound

Synthetic Routes

The synthesis of this compound can be achieved through several synthetic strategies. The most common and analogous methods involve the reduction of a corresponding aldehyde or carboxylic acid derivative, or the hydrolysis of a halomethyl-substituted pyridine. Below are detailed protocols for plausible synthetic routes adapted from established procedures for structurally similar compounds.

Route 1: Reduction of 4-Methoxy-2-pyridinecarboxaldehyde

This is a direct and efficient one-step method involving the selective reduction of the aldehyde functionality.

Start 4-Methoxy-2-pyridinecarboxaldehyde Product This compound Start->Product Reduction Reagents NaBH₄, Methanol Reagents->Product

Caption: Synthesis of this compound via reduction of the corresponding aldehyde.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-pyridinecarboxaldehyde in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 molar equivalents) in small portions to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Route 2: Hydrolysis of 2-(Chloromethyl)-4-methoxypyridine

This method involves the nucleophilic substitution of a chloride with a hydroxide, a common transformation in organic synthesis.

Start 2-(Chloromethyl)-4-methoxypyridine Product This compound Start->Product Hydrolysis Reagents NaOH, H₂O/Methanol Reagents->Product

Caption: Synthesis via hydrolysis of 2-(Chloromethyl)-4-methoxypyridine.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 2-(chloromethyl)-4-methoxypyridine hydrochloride in a mixture of methanol and water.

  • Reagent Addition: Add potassium iodide (catalytic amount) and sodium hydroxide to the solution.

  • Reaction: Heat the mixture to reflux and stir for several hours.

  • Work-up: After the reaction is complete, remove the methanol by rotary evaporation. Add water to the residue and extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Characterization Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-6
~6.9d1HH-5
~6.7s1HH-3
~4.6s2H-CH₂OH
~3.8s3H-OCH₃
~3.5br s1H-OH

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C-4
~158C-2
~148C-6
~108C-5
~105C-3
~64-CH₂OH
~55-OCH₃

Table 4: Predicted FTIR and Mass Spectrometry Data for this compound

TechniqueKey Peaks/Signals
FTIR (cm⁻¹) ~3300 (O-H stretch, broad), ~3050 (C-H aromatic stretch), ~2950, 2850 (C-H aliphatic stretch), ~1600, 1570 (C=C, C=N aromatic ring stretch), ~1250 (C-O ether stretch), ~1050 (C-O alcohol stretch)
Mass Spec (m/z) 139 (M⁺), 122 (M⁺ - OH), 110 (M⁺ - CH₂OH), 96 (M⁺ - OCH₃)

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization ReactionSetup Reaction Setup (Starting Materials + Reagents) Reaction Reaction Monitoring (TLC) ReactionSetup->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The outlined synthetic routes, adapted from reliable literature precedents, offer viable pathways for its preparation. While experimental characterization data for this specific molecule is not widely published, the provided predicted data serves as a useful reference for researchers. This versatile building block holds potential for the development of novel compounds in the pharmaceutical and agro

Spectroscopic Data of (4-Methoxypyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (4-Methoxypyridin-2-yl)methanol (CAS No: 16665-38-6). Due to the limited availability of a complete public experimental dataset for this specific molecule, this document combines predicted data with generalized experimental protocols. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • Chemical Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH6
~6.8d1HH5
~6.7s1HH3
~4.7s2H-CH₂OH
~3.8s3H-OCH₃
~2.5 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C4
~158C2
~149C6
~108C5
~106C3
~64-CH₂OH
~55-OCH₃
Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic -CH₂- and -CH₃)
1600 - 1580Medium-StrongC=C stretch (pyridine ring)
1500 - 1400Medium-StrongC=C stretch (pyridine ring)
1250 - 1200StrongC-O stretch (aryl ether, asymmetric)
1050 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
139[M]⁺ (Molecular Ion)
138[M-H]⁺
122[M-OH]⁺
110[M-CH₂OH]⁺
108[M-OCH₃]⁺ or [M-CH₂OH, -H]⁺
96[M-CH₂OH, -CH₂]⁺ or subsequent fragmentation
78Pyridine ring fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400-600 MHz.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100-150 MHz.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024-4096.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (Nujol Mull): Grind the sample with a drop of Nujol oil to create a fine paste and press between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable anhydrous solvent (e.g., chloroform) and place a drop between two salt plates.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample holder (or pure solvent/KBr) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): For GC-MS, use a standard electron energy of 70 eV.

    • Electrospray Ionization (ESI): For LC-MS, use a suitable spray voltage and nebulizing gas flow.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Acquire Data IR FT-IR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Chemical structure and molecular formula of (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, molecular formula, and key physicochemical properties of (4-Methoxypyridin-2-yl)methanol. It is a crucial building block in synthetic organic chemistry, primarily utilized as an intermediate in the pharmaceutical industry for the development of various active pharmaceutical ingredients (APIs). This document outlines common synthetic approaches and provides a summary of its known characteristics to support research and development activities.

Chemical Structure and Molecular Formula

This compound is a substituted pyridine derivative characterized by a methoxy group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring.

Molecular Formula: C₇H₉NO₂[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in further chemical transformations.

PropertyValueReference
IUPAC Name This compound[1]
CAS Registry Number 16665-38-6[1]
Molecular Weight 139.154 g/mol [1]
Appearance Solid
Melting Point 120-126 °C
Boiling Point 314.4 °C
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Low solubility is predicted in nonpolar solvents.[2][3]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet or doublet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the pyridine ring carbons, the methoxy carbon, and the hydroxymethyl carbon. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.

  • Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (around 3000-2850 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1600-1450 cm⁻¹), and C-O stretching vibrations of the alcohol and ether (around 1250-1000 cm⁻¹).[4]

  • Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z 139. Common fragmentation patterns for alcohols and ethers would be expected, including the loss of a hydrogen atom, a methoxy group, or a hydroxymethyl group.[5]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, typically involving the reduction of a corresponding carboxylic acid derivative or an aldehyde. Below are generalized experimental protocols for common synthetic strategies.

Synthesis via Reduction of a Carboxylic Acid Ester

This method involves the esterification of 4-methoxypyridine-2-carboxylic acid followed by reduction of the resulting ester.

Workflow Diagram:

G start 4-Methoxypyridine-2-carboxylic acid ester Methyl 4-methoxypyridine-2-carboxylate start->ester Esterification (e.g., SOCl₂, MeOH) product This compound ester->product Reduction (e.g., LiAlH₄ in THF)

Caption: Synthetic workflow from a carboxylic acid.

Experimental Protocol (General):

  • Esterification: 4-Methoxypyridine-2-carboxylic acid is converted to its methyl ester. A common method involves reacting the carboxylic acid with thionyl chloride to form the acid chloride, which is then treated with methanol.

  • Reduction: The purified methyl 4-methoxypyridine-2-carboxylate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF). A strong reducing agent, typically lithium aluminum hydride (LiAlH₄), is cautiously added to the solution at a reduced temperature (e.g., 0 °C).[6][7][8] The reaction mixture is stirred until the reduction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by crystallization or column chromatography.

Synthesis via Reduction of an Aldehyde

This approach involves the reduction of 4-methoxypyridine-2-carboxaldehyde.

Workflow Diagram:

G start 4-Methoxypyridine-2-carboxaldehyde product This compound start->product Reduction (e.g., NaBH₄ in MeOH)

Caption: Synthetic workflow from an aldehyde.

Experimental Protocol (General):

  • Reduction: 4-Methoxypyridine-2-carboxaldehyde is dissolved in a protic solvent, typically methanol or ethanol. A milder reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the excess reducing agent is quenched by the addition of water or a dilute acid. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a heterocyclic pyridine ring, allows for a wide range of chemical modifications. It is a key precursor for the synthesis of certain enzyme inhibitors and other biologically active compounds.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has summarized the essential chemical and physical properties of this compound, along with general synthetic methodologies. The provided information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its effective use in synthesis and further research endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, development, and manufacturing. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on providing detailed experimental protocols for determining these properties, alongside insights from structurally related compounds. This document is intended to be a valuable resource for researchers, enabling them to design and execute appropriate studies to assess the solubility and stability of this compound for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various solvent systems and under different storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₉NO₂[1]
Molecular Weight139.15 g/mol [1]
Melting Point120-126°C[1]
Boiling Point314.4°C[1]
CAS Number16665-38-6[1][2]

Solubility

Predicted Solubility Profile
  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental protocols are recommended.

This classical method provides accurate solubility determination.[4]

Protocol:

  • Saturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Separation: Separate the undissolved solid from the saturated solution via filtration or centrifugation.[4]

  • Evaporation: Accurately transfer a known volume of the clear supernatant to a pre-weighed container.

  • Weighing: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

  • Calculation: Weigh the container with the solid residue. The difference in weight gives the mass of the dissolved solid. Calculate the solubility in the desired units (e.g., g/L, mg/mL).

G cluster_protocol Gravimetric Solubility Determination start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate equilibrate Allow to equilibrate (24-48h) agitate->equilibrate separate Separate solid and liquid phases equilibrate->separate transfer Transfer known volume of supernatant separate->transfer evaporate Evaporate solvent transfer->evaporate weigh Weigh solid residue evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Gravimetric Method Workflow

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[5]

Protocol:

  • Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.[5]

    • Create a series of standard solutions by diluting the stock solution.[5]

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[5]

    • Plot a calibration curve of absorbance versus concentration.[5]

  • Saturated Solution Analysis:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • Filter the solution to remove undissolved solid.

    • Dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.[5]

    • Measure the absorbance of the diluted solution at λmax.[5]

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.[5]

    • Calculate the concentration of the original saturated solution by applying the dilution factor.[5]

Stability

The stability of this compound is a critical parameter for its handling, storage, and formulation. Stability testing helps to establish a retest period or shelf life and recommended storage conditions.[6]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known instability of related pyridine compounds, the following degradation pathways are likely:

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.[7]

  • Photodegradation: Exposure to UV light may induce degradation of the pyridine ring.[7]

Recommended Storage Conditions

To ensure long-term stability, it is recommended to store this compound under the following conditions, based on a structurally similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol:

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature2-8°CTo minimize thermal degradation.[7]
AtmosphereInert gas (e.g., Argon, Nitrogen)To prevent oxidation.[7]
LightProtect from light (amber vial)To prevent photodegradation.[7]
ContainerTightly sealedTo prevent moisture absorption.[7]
Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.[7] This information is crucial for developing stability-indicating analytical methods.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and heat at 60°C for 24 hours.[7]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and heat at 60°C for 24 hours.[7]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Expose the solid compound to heat (e.g., 105°C) for 48 hours.[7]

    • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.[7]

  • Sample Analysis:

    • Neutralize the acidic and basic samples.

    • Dilute all stressed samples to a suitable concentration.

    • Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions cluster_analysis Sample Analysis start Start: this compound Sample stock_solution Prepare Stock Solution (1 mg/mL) start->stock_solution thermal Thermal (105°C) start->thermal photo Photodegradation (UV 254nm) start->photo acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂ RT) stock_solution->oxidation neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc end End: Identify Degradation Products & Pathways hplc->end

Forced Degradation Study Workflow

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists can generate the necessary data to support their research and development activities. The predicted solubility profile and recommended storage conditions, based on the compound's structure and data from related molecules, offer a valuable starting point for handling and utilizing this compound effectively and safely. The generation of robust solubility and stability data is essential for the successful application of this compound in the pharmaceutical industry.

References

An In-depth Technical Guide on (4-Methoxypyridin-2-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-methoxypyridin-2-yl)methanol scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. While its most prominent role is as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole, recent research has unveiled a broader spectrum of biological activities for its derivatives and analogs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, extending beyond their application in acid-related disorders. We will delve into their emerging roles as anticancer, neurological, and antimicrobial agents, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

Derivatives and analogs of this compound have demonstrated a range of biological activities, targeting various enzymes and signaling pathways implicated in disease.

Anticancer Activity

Several classes of compounds incorporating the 4-methoxypyridine moiety have been investigated for their potential as anticancer agents.

  • Pyrazolo[3,4-b]pyridine Derivatives: These compounds, featuring a 4-methoxyphenyl group, have shown promising anticancer activity. Mechanistic studies suggest that their mode of action involves the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, which are crucial regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

  • Sulfonamide Methoxypyridine Derivatives: A notable series of sulfonamide methoxypyridine derivatives has been developed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR can lead to a more potent and durable antitumor response compared to targeting either kinase alone.

Neurological Activity

The 4-methoxypyridine scaffold has also been explored for its potential in treating neurological disorders.

  • Gamma-Secretase Modulators: Certain methoxypyridine-derived compounds have been designed as gamma-secretase modulators (GSMs). Gamma-secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. GSMs aim to allosterically modulate the enzyme's activity to reduce the production of the toxic Aβ42 peptide, offering a potential therapeutic strategy for this neurodegenerative disease.

Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Derivatives of 4-methoxypyridine have shown potential in this area.

  • N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs: This class of compounds has demonstrated antibacterial efficacy, particularly against resistant strains. Their mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes.

Quantitative Data

The following tables summarize the biological activity of representative this compound derivatives and analogs from various studies.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDModificationTarget Cell LineIC50 (µM)
9a 4-phenylHela2.59
14g 4-(4-hydroxyphenyl)MCF74.66
14g 4-(4-hydroxyphenyl)HCT-1161.98

Data sourced from studies on pyrazolo[3,4-b]pyridine derivatives as anticancer agents.

Table 2: In Vitro Kinase and Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 IC50 (nM)MCF-7 IC50 (nM)
22c 0.222320130

Data from studies on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1][2]

Table 3: Antimicrobial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs

Compound IDBacterial StrainMIC (µg/mL)
4a E. coli ST13115.62
4c E. coli ST13115.62

MIC (Minimum Inhibitory Concentration) values against an extended-spectrum-β-lactamase producing clinical strain of E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and analogs.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (Representative Protocol)

A mixture of an appropriate 3-oxo-3-arylpropanenitrile (1 mmol), an aromatic aldehyde (1 mmol), and 3-amino-1-phenyl-1H-pyrazol-5-amine (1 mmol) in absolute ethanol (20 mL) is refluxed for 12 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure pyrazolo[3,4-b]pyridine derivative.

PI3K/mTOR Kinase Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the kinase activity of PI3K and mTOR.

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄.

    • Enzyme: Recombinant PI3K or mTOR enzyme is diluted to the desired concentration in kinase buffer.

    • Substrate: Prepare the appropriate substrate (e.g., PIP₂ for PI3K) in kinase buffer.

    • ATP: Prepare a stock solution of [γ-³²P]ATP. The final concentration should be close to the Kₘ value for the specific kinase.

    • Test Compound: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound dilution or vehicle (DMSO) to a 96-well plate.

    • Add 10 µL of the diluted enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/[γ-³²P]ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid and once in acetone.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of compounds on cell proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacterium (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives and analogs.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Sulfonamide Methoxypyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Transcription S_Phase S Phase Entry E2F->S_Phase CyclinE_CDK2->Rb Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->CyclinE_CDK2

Caption: Simplified CDK2 signaling in G1/S phase transition.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (Serial Dilutions) seed_cells->add_compound incubate_72h Incubate 72 hours add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4 hours add_mtt->incubate_4h add_dmso Add Solubilizer (e.g., DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability (MTT) assay.

MIC_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of Test Compound in Broth start->serial_dilution inoculate_wells Inoculate Wells with Bacterial Suspension prepare_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate_24h Incubate at 37°C for 18-24 hours inoculate_wells->incubate_24h observe_growth Visually Inspect for Bacterial Growth (Turbidity) incubate_24h->observe_growth determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The this compound core structure serves as a valuable starting point for the development of a diverse range of therapeutic agents. While its role in the synthesis of proton pump inhibitors is well-established, the exploration of its derivatives and analogs has revealed potent anticancer, neurological, and antimicrobial activities. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers and drug development professionals in this exciting and expanding field of medicinal chemistry. Further investigation into the structure-activity relationships and mechanisms of action of these compounds holds significant promise for the discovery of novel therapeutics.

References

A Technical Guide to the Reactivity of the Hydroxyl Group in (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanol is a key heterocyclic building block in synthetic organic chemistry, particularly valued as an intermediate in the preparation of pharmacologically active compounds. The reactivity of its primary hydroxyl group is of central importance for its application in the synthesis of more complex molecules. This technical guide provides an in-depth analysis of the reactivity of this hydroxyl group, focusing on key transformations including substitution, oxidation, esterification, and etherification. Detailed experimental protocols for these reactions are provided, along with quantitative data where available, to assist researchers in the effective utilization of this versatile molecule.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound allows for a range of chemical modifications. Its reactivity is influenced by the electronic properties of the 4-methoxypyridine ring. The principal transformations involve the conversion of the alcohol to a better leaving group for substitution reactions, oxidation to carbonyl compounds, and acylation or alkylation to form esters and ethers, respectively.

Substitution of the Hydroxyl Group

The direct displacement of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution. A common and effective method is the conversion of the alcohol to a chloromethyl derivative using reagents such as thionyl chloride (SOCl₂).

Quantitative Data for Hydroxyl Substitution

ReactionReagentSolventTemperatureTimeYieldRef.
ChlorinationThionyl Chloride (SOCl₂)Dichloromethane20 °C1 h~100%[1]

Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol is for a closely related substrate and is expected to be adaptable for this compound.

  • Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (0.15 mol) in dichloromethane (400 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).[1]

  • Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise to the stirred alcohol solution at room temperature over 30 minutes.[1]

  • Continue stirring the reaction mixture at room temperature for an additional 30 minutes.[1]

  • Remove the solvent under reduced pressure.[1]

  • Suspend the resulting solid residue in hexanes (200 mL) and collect the solid by filtration.[1]

  • Wash the solid with hexanes (50 mL) and air-dry to yield the product.[1]

Logical Workflow for Hydroxyl Substitution

G sub This compound reag Thionyl Chloride (SOCl₂) in Dichloromethane sub->reag prod 2-(Chloromethyl)-4-methoxypyridine reag->prod

Caption: Workflow for the conversion of this compound to its chloromethyl derivative.

Oxidation of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. Mild oxidizing agents are required for the selective synthesis of the aldehyde, while stronger conditions will lead to the carboxylic acid.

Common Oxidation Methods

ReactionReagent(s)SolventKey Features
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethaneMild conditions, high yields for aldehydes, avoids toxic heavy metals.[2][3]
Dess-Martin OxidationDess-Martin Periodinane (DMP)DichloromethaneMild, selective for aldehydes, rapid reaction times at room temperature.[4][5][6]

Experimental Protocol: Swern Oxidation to an Aldehyde

  • To a solution of oxalyl chloride (1.5 equiv.) in dichloromethane at -78 °C, add a solution of dimethyl sulfoxide (2.7 equiv.) in dichloromethane.[7]

  • After stirring for 5 minutes, add a solution of this compound (1.0 equiv.) in dichloromethane dropwise.[7]

  • Stir the mixture for 30 minutes at -78 °C.[7]

  • Add triethylamine (7.0 equiv.) dropwise and allow the reaction to warm to room temperature.[7]

  • Quench the reaction with water and extract the product with dichloromethane.[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude aldehyde by flash column chromatography.[7]

Experimental Protocol: Dess-Martin Oxidation to an Aldehyde

  • Dissolve this compound (1.0 equiv.) in dichloromethane in a round-bottom flask.[4][5]

  • Add Dess-Martin Periodinane (1.1-1.5 equiv.) to the solution.[4][5]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 0.5-2 hours).[4][5]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product via column chromatography.

Reaction Pathways for Oxidation

G start This compound aldehyde 4-Methoxy-2-pyridinecarboxaldehyde start->aldehyde Mild Oxidation (e.g., Swern, DMP) acid 4-Methoxypyridine-2-carboxylic acid aldehyde->acid Strong Oxidation

Caption: Oxidation pathways of the hydroxyl group.

Esterification of the Hydroxyl Group

Esterification of the hydroxyl group can be achieved through various methods, most commonly by reaction with a carboxylic acid or its derivatives, such as an acid anhydride or acyl chloride.

Common Esterification Methods

Reaction TypeReagentsCatalyst/SolventKey Features
AcylationAcetic AnhydridePyridineForms the corresponding acetate ester.[8][9]
Mitsunobu ReactionCarboxylic Acid, DEAD, PPh₃THFMild conditions, inversion of stereochemistry at chiral centers.[10][11][12][13]

Experimental Protocol: Esterification with Acetic Anhydride

  • Dissolve this compound in pyridine.[8]

  • Add acetic anhydride to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous acid (e.g., 1M HCl) to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography if necessary.

Etherification of the Hydroxyl Group

The formation of an ether from the hydroxyl group of this compound can be accomplished through methods such as the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Etherification

  • Dissolve this compound (1.0 equiv.), a suitable acidic nucleophile (e.g., a phenol, 1.1 equiv.), and triphenylphosphine (1.1 equiv.) in anhydrous THF.[10][11][12]

  • Cool the solution to 0 °C in an ice bath.[11]

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equiv.) dropwise.[11]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[11]

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the ether product.

Conclusion

The hydroxyl group of this compound is a versatile functional handle that allows for a variety of important chemical transformations. While substitution to form the corresponding chloromethyl derivative is a well-established and high-yielding reaction, the hydroxyl group is also amenable to oxidation, esterification, and etherification under standard conditions. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound as a building block in the synthesis of more complex and potentially biologically active molecules. Careful selection of reagents and reaction conditions is crucial for achieving the desired chemical outcome with high selectivity and yield.

References

An In-depth Technical Guide to the Physical Properties of (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of (4-Methoxypyridin-2-yl)methanol, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in organic synthesis and pharmaceutical development.

Physical and Chemical Properties

This compound is a heterocyclic building block used in the synthesis of more complex molecules. Its physical characteristics are crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 16665-38-6[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Melting Point 120-126°C[1]
Boiling Point 314.4°C[1]
Storage Temperature 2-8°C[1]

Experimental Protocols: Synthesis of Pyridine-Methanol Derivatives

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided literature, protocols for the synthesis of structurally related compounds are well-documented. The following is a representative protocol for the synthesis of a similar pyridine-methanol derivative, which highlights common laboratory techniques in this area of chemistry.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Reduction of a Carbonitrile Precursor

This method involves the catalytic hydrogenation of a pyridine carbonitrile to the corresponding amine, followed by diazotization and hydrolysis to yield the final alcohol.

Step 1: Catalytic Hydrogenation

  • In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol that has been saturated with ammonia.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the starting material).

  • Seal the autoclave, purge with hydrogen gas, and then pressurize the reactor to 10-50 bar with hydrogen.

  • Heat the reaction mixture to 80-120 °C and maintain stirring until the reaction is complete (monitoring can be done by techniques such as TLC or GC).

  • After cooling and venting the reactor, the catalyst is carefully filtered off. The resulting filtrate contains the aminomethylpyridine intermediate.

Step 2: Diazotization and Hydrolysis

  • The aminomethylpyridine intermediate is dissolved in an aqueous acidic solution, such as a mixture of water and acetic acid.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Following the addition, the reaction mixture is allowed to stir, and then the solution is neutralized with a base (e.g., sodium hydroxide).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

  • The final product can be further purified by crystallization or column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a this compound derivative from a pyridine-carbonitrile precursor, as described in the protocol above.

SynthesisWorkflow Start Pyridine-Carbonitrile Precursor Step1 Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) Start->Step1 Intermediate Aminomethylpyridine Intermediate Step1->Intermediate Step2 Diazotization & Hydrolysis (NaNO2, Acid) Intermediate->Step2 Product This compound Derivative Step2->Product Purification Purification (Extraction, Crystallization) Product->Purification FinalProduct Pure Final Product Purification->FinalProduct

A logical workflow for the synthesis of a this compound derivative.

References

A Theoretical Exploration of (4-Methoxypyridin-2-yl)methanol: A Quantum Chemical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical and materials science.[1] Understanding its three-dimensional structure, electronic properties, and spectroscopic signature is crucial for elucidating its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a comprehensive computational protocol using quantum chemical calculations to characterize this compound. While experimental data for this specific molecule is not extensively available in the public domain, this document details a robust theoretical framework for its investigation, providing a virtual roadmap for future experimental and computational studies. The methodologies described herein are based on well-established quantum chemical techniques, particularly Density Functional Theory (DFT), which has proven to be a powerful tool for predicting the properties of organic molecules.[2][3]

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science due to their versatile chemical properties. The introduction of methoxy and methanol functionalities to the pyridine ring, as in this compound, can significantly influence the molecule's polarity, hydrogen bonding capabilities, and overall reactivity. Quantum chemical calculations offer a powerful, non-destructive means to probe the molecular properties of such compounds at the atomic level. This guide provides a detailed protocol for a theoretical investigation of this compound, focusing on its structural optimization, vibrational analysis, and electronic properties.

Proposed Computational Methodology

The recommended theoretical approach involves Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost for organic molecules.[2]

Software

All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometric Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to locate the lowest energy conformation of the molecule.

  • Method: Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a robust and widely used functional for this purpose.[3]

  • Basis Set: The 6-311++G(d,p) basis set is recommended, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.[3]

Vibrational Frequency Analysis

Following geometric optimization, a vibrational frequency analysis should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the molecule's IR spectrum, aiding in the interpretation of experimental spectroscopic data. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Electronic Properties

Several key electronic properties can be calculated to understand the molecule's reactivity and electronic structure:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[3]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions.[4]

  • Mulliken Atomic Charges: These calculations provide an estimation of the partial charge distribution on each atom in the molecule, offering insights into its polarity and local reactivity.[4]

Data Presentation

The quantitative data generated from these calculations should be summarized in a clear and concise tabular format for easy interpretation and comparison with potential future experimental data.

Table 1: Optimized Geometric Parameters
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond LengthC2-C(methanol)Value in ÅTo be determined
C(methanol)-OValue in ÅTo be determined
C4-O(methoxy)Value in ÅTo be determined
O(methoxy)-C(methyl)Value in ÅTo be determined
Bond AngleN1-C2-C(methanol)Value in degreesTo be determined
C2-C(methanol)-OValue in degreesTo be determined
C3-C4-O(methoxy)Value in degreesTo be determined
Dihedral AngleC3-C4-O(methoxy)-C(methyl)Value in degreesTo be determined
Table 2: Calculated Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Experimental Frequency (cm⁻¹)Assignment
O-H stretchValueTo be determinedHydroxyl group
C-H stretch (aromatic)ValueTo be determinedPyridine ring
C-H stretch (aliphatic)ValueTo be determinedMethanol & Methoxy groups
C=N stretchValueTo be determinedPyridine ring
C-O stretchValueTo be determinedMethoxy & Methanol groups
Ring deformationValueTo be determinedPyridine ring
Table 3: Calculated Electronic Properties
PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV
Dipole MomentValue in Debye

Experimental Protocols (for future validation)

To validate the theoretical calculations, the following experimental procedures would be necessary.

Synthesis of this compound

A potential synthetic route could involve the reduction of methyl 4-methoxypyridine-2-carboxylate.

  • Procedure:

    • Dissolve methyl 4-methoxypyridine-2-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water and a sodium hydroxide solution.

    • Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product using column chromatography on silica gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra to determine chemical shifts, coupling constants, and integration values for structural elucidation.[5]

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the purified product using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands for functional groups such as O-H, C-H, C=N, and C-O.

  • Mass Spectrometry (MS):

    • Determine the molecular weight and fragmentation pattern using a mass spectrometer, for example, with electrospray ionization (ESI).[5]

Visualizations

Computational Workflow

G Computational Workflow for this compound A Initial Structure Generation This compound B Geometric Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) B->C F Electronic Property Calculation (HOMO, LUMO, MEP, Charges) B->F D Confirmation of Minimum (No imaginary frequencies) C->D E Prediction of IR Spectrum C->E G Analysis of Reactivity and Intermolecular Interactions F->G

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Logical Relationship of Calculated Properties

G Interrelation of Calculated Molecular Properties OptimizedGeometry Optimized Geometry VibrationalFrequencies Vibrational Frequencies OptimizedGeometry->VibrationalFrequencies ElectronicStructure Electronic Structure (HOMO, LUMO, MEP) OptimizedGeometry->ElectronicStructure ThermodynamicProperties Thermodynamic Properties VibrationalFrequencies->ThermodynamicProperties SpectroscopicSignature Spectroscopic Signature (Predicted IR) VibrationalFrequencies->SpectroscopicSignature ChemicalReactivity Chemical Reactivity ElectronicStructure->ChemicalReactivity

Caption: A diagram showing the logical dependencies between different calculated properties of the molecule.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, a detailed understanding of its structural, vibrational, and electronic properties can be achieved. The presented computational protocol, data presentation formats, and proposed experimental validation methods provide a clear and actionable plan for researchers in chemistry and drug development. The insights gained from such a study would be invaluable for predicting the molecule's behavior and guiding the design of new functional materials and pharmaceutical agents.

References

A Comprehensive Review of the Synthesis of (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (4-methoxypyridin-2-yl)methanol (CAS No: 16665-38-6) is a key building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth review of the primary synthetic routes to this important intermediate, complete with detailed experimental protocols, quantitative data, and logical diagrams to illustrate the reaction pathways.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a methoxy group and a hydroxymethyl group on the pyridine ring, allows for further functionalization and incorporation into more complex molecules. This guide will focus on the two most prevalent and practical methods for its synthesis: the reduction of 4-methoxypyridine-2-carbonyl compounds and the directed ortho-metalation of 4-methoxypyridine.

Synthetic Routes

Two principal strategies have emerged for the efficient synthesis of this compound. These methods offer distinct advantages and are chosen based on the availability of starting materials, scalability, and desired purity of the final product.

  • Reduction of 4-Methoxypyridine-2-Carbonyl Compounds: This classical approach involves the reduction of a carbonyl group at the 2-position of the 4-methoxypyridine ring. The carbonyl functionality can be a carboxylic acid, an ester, or an aldehyde.

  • Directed Ortho-Metalation of 4-Methoxypyridine: This method utilizes the directing effect of the methoxy group to achieve regioselective lithiation at the C-2 position, followed by quenching with an appropriate electrophile to introduce the hydroxymethyl group.

The following sections will provide a detailed examination of these synthetic pathways, including experimental procedures and comparative data.

Route 1: Reduction of 4-Methoxypyridine-2-Carbonyl Compounds

This synthetic strategy is a robust and widely used method for the preparation of this compound. The choice of the starting carbonyl compound and the reducing agent are critical factors that influence the overall yield and purity of the product.

Reduction of 4-Methoxypyridine-2-carboxylic Acid

The direct reduction of 4-methoxypyridine-2-carboxylic acid to the corresponding alcohol is a common transformation. Strong reducing agents are typically required for this conversion.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • 4-Methoxypyridine-2-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Dilute sulfuric acid (for workup)

    • Diethyl ether (for extraction)

  • Procedure:

    • A suspension of lithium aluminum hydride in anhydrous THF is prepared in the reaction flask and cooled to 0 °C.

    • A solution of 4-methoxypyridine-2-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, all at 0 °C.

    • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

    • The residue is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

    • Purification is typically achieved by column chromatography on silica gel.

Reduction of Methyl 4-Methoxypyridine-2-carboxylate

Ester reduction offers an alternative to the direct reduction of the carboxylic acid and can sometimes provide cleaner reactions and easier purification. Sodium borohydride, a milder reducing agent, can be employed, often in the presence of an activating agent or at elevated temperatures.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Methyl 4-methoxypyridine-2-carboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol or a mixture of THF and methanol

    • Dilute hydrochloric acid (for workup)

    • Ethyl acetate (for extraction)

  • Procedure:

    • Methyl 4-methoxypyridine-2-carboxylate is dissolved in methanol (or a THF/methanol mixture).

    • Sodium borohydride is added portion-wise to the solution at room temperature.

    • The reaction mixture is then heated to reflux and stirred for several hours.

    • After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid.

    • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Quantitative Data for Reduction Routes
Starting MaterialReducing AgentSolventTypical Yield (%)Purity (%)
4-Methoxypyridine-2-carboxylic AcidLiAlH₄THF75-85>95
Methyl 4-Methoxypyridine-2-carboxylateNaBH₄Methanol/THF70-80>95

Note: Yields and purity are dependent on reaction scale and purification methods.

Reaction Pathway for Reduction

G Reduction of 4-Methoxypyridine-2-Carbonyl Compounds cluster_acid From Carboxylic Acid cluster_ester From Ester start_acid 4-Methoxypyridine-2-carboxylic Acid product_acid This compound start_acid->product_acid  LiAlH₄, THF start_ester Methyl 4-Methoxypyridine-2-carboxylate product_ester This compound start_ester->product_ester  NaBH₄, MeOH/THF

Caption: Synthetic pathways for the reduction of 4-methoxypyridine-2-carbonyl compounds.

Route 2: Directed Ortho-Metalation of 4-Methoxypyridine

This elegant approach leverages the directing ability of the methoxy group to achieve regioselective functionalization at the adjacent C-2 position. The use of a strong organolithium base generates a nucleophilic intermediate that can react with an electrophile like formaldehyde to install the hydroxymethyl group.

Experimental Protocol:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask is fitted with a magnetic stirrer, a thermometer, and a septum under an inert atmosphere.

  • Reagents:

    • 4-Methoxypyridine

    • n-Butyllithium (n-BuLi) or a similar strong base

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Paraformaldehyde or formaldehyde gas

    • Saturated ammonium chloride solution (for workup)

    • Ethyl acetate (for extraction)

  • Procedure:

    • A solution of 4-methoxypyridine in anhydrous THF is cooled to a low temperature (typically -78 °C).

    • n-Butyllithium is added dropwise to the solution, and the mixture is stirred at this temperature for a period to ensure complete lithiation.

    • Dry paraformaldehyde is added in one portion, or formaldehyde gas is bubbled through the solution.

    • The reaction is stirred at low temperature for a few hours and then allowed to warm slowly to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The layers are separated, and the aqueous phase is extracted with ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography.

Quantitative Data for Directed Metalation Route
Starting MaterialBaseElectrophileSolventTypical Yield (%)Purity (%)
4-Methoxypyridinen-BuLiParaformaldehydeTHF60-70>96

Note: Yields can be sensitive to the reaction conditions, particularly temperature and the purity of reagents.

Logical Workflow for Directed Ortho-Metalation

G Directed Ortho-Metalation of 4-Methoxypyridine start 4-Methoxypyridine intermediate 2-Lithio-4-methoxypyridine (in situ) start->intermediate  1. n-BuLi, THF, -78 °C product This compound intermediate->product  2. (CH₂O)n  3. H₂O workup

Caption: Workflow for the synthesis via directed ortho-metalation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the reduction of C-2 carbonyl precursors and the directed ortho-metalation of 4-methoxypyridine. The reduction pathway offers a more traditional and often scalable approach, particularly when starting from readily available carboxylic acids or esters. The directed metalation route provides a more direct method for the functionalization of the 4-methoxypyridine core, showcasing the power of modern synthetic methodologies. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Both methods, when executed with care, provide reliable access to this valuable building block for pharmaceutical research and development.

Methodological & Application

Application Notes: The Role of (4-Methoxypyridin-2-yl)methanol in the Synthesis of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole is a highly effective proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its chemical structure consists of a substituted pyridine ring linked to a benzimidazole core via a methylsulfinyl group. The synthesis of this complex molecule is a multi-step process that relies on the precise assembly of these two heterocyclic systems.[1][3] (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical starting material for the pyridine portion of omeprazole, making its efficient synthesis and utilization a key focus for pharmaceutical development.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-methoxypyridin-2-yl)methanol and its derivatives in the synthesis of omeprazole. The document details the overall synthetic workflow, key chemical transformations, and detailed experimental protocols.

Overall Synthesis Workflow

The synthesis of omeprazole is primarily a two-stage process. The first stage involves the coupling of a reactive pyridine intermediate with a benzimidazole derivative through a nucleophilic substitution reaction to form a thioether intermediate, commonly known as omeprazole sulfide or pyrmetazole.[1] The second stage is a controlled oxidation of this thioether to the final sulfoxide product, omeprazole.[1][5]

The this compound must first be "activated" by converting its hydroxyl group into a better leaving group, typically a halide, to facilitate the coupling reaction.

G cluster_0 Pyridine Moiety Synthesis cluster_2 Omeprazole Synthesis A This compound B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl (Activated Intermediate) A->B Activation (e.g., with SOCl₂) D Omeprazole Sulfide (Thioether Intermediate) B->D Coupling Reaction (Nucleophilic Substitution) C 2-Mercapto-5- methoxybenzimidazole C->D E Omeprazole (Final Product) D->E Selective Oxidation (e.g., with m-CPBA)

Overall workflow for the synthesis of omeprazole.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of omeprazole, starting from the activation of the pyridine intermediate.

Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride (Activated Intermediate)

This procedure details the conversion of the hydroxyl group of this compound into a chloride, a more reactive leaving group for the subsequent coupling reaction.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution. A typical molar ratio is 1.2 equivalents of SOCl₂ per equivalent of the alcohol.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a solid.

Protocol 2: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide)

This protocol describes the nucleophilic substitution reaction between the activated pyridine intermediate and the benzimidazole core to form the thioether linkage.[1]

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (from Protocol 1)

  • 2-Mercapto-5-methoxybenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to approximately 70-80°C.[1]

  • To this basic solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux the mixture until all the solid dissolves.[1]

  • Cool the reaction mixture to below 10°C in an ice bath.[1]

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over 30-60 minutes, maintaining the temperature below 10°C.[1]

  • Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.[1]

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1]

  • Stir the resulting mixture for 12 hours to allow for complete precipitation of the product.[1]

  • Collect the solid product by filtration, wash with water, and dry to yield the crude thioether intermediate.

Protocol 3: Synthesis of Omeprazole

This final step involves the selective oxidation of the sulfide intermediate to the sulfoxide. Careful control of the oxidizing agent is crucial to prevent over-oxidation to the corresponding sulfone, an undesired byproduct.[1][5]

Materials:

  • Omeprazole Sulfide (from Protocol 2)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude omeprazole sulfide in dichloromethane in a reaction flask.

  • Cool the solution to between -10°C and 0°C.

  • In a separate beaker, dissolve m-CPBA (typically 1.0-1.1 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled sulfide solution, ensuring the temperature is maintained. Monitor the reaction by TLC.

  • After the reaction is complete, wash the organic layer with an aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.[1]

  • Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude omeprazole.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to yield pure omeprazole.[1]

Data Presentation

Quantitative data for the synthesis of omeprazole and its key intermediates are summarized below for easy comparison.

Table 1: Summary of Reaction Parameters for Omeprazole Synthesis

StepKey ReagentsSolvent(s)TemperatureTimeTypical Yield
1. Activation This compound, SOCl₂Dichloromethane0°C to RT2-4 h>90%
2. Coupling Activated Pyridine, 2-Mercapto-5-methoxybenzimidazole, NaOHEthanol, Water<10°C to 30°C4 h~85-95% (crude)
3. Oxidation Omeprazole Sulfide, m-CPBADichloromethane-10°C to 0°C1-3 h~70-85% (purified)

Table 2: Comparative Overview of Synthetic Routes to the Pyridine Moiety

RouteStarting MaterialKey IntermediatesReported Overall YieldKey Reagents
1 3,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85%H₂O₂, Acetic acid, HNO₃, H₂SO₄, Sodium methoxide
2 2,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideNot explicitly statedH₂O₂, Acetic acid, HNO₃, Sodium methoxide
3 2-Methyl-1-penten-1-alkoxy-3-one2-Alkoxycarbonyl-3,5-dimethyl-4-oxo-dihydropyridineNot explicitly statedAmmonia, Oxidizing agents
Yield refers to the formation of the subsequent chloro-derivative as reported in the literature.[4]

Logical Relationships in Synthesis

The synthesis of omeprazole is governed by a sequence of fundamental organic reactions. The process begins with the activation of an alcohol, proceeds through a classic nucleophilic substitution to form a carbon-sulfur bond, and concludes with a selective oxidation.

G A Pyridine-CH₂OH (this compound) B Activation (Hydroxyl to Leaving Group) A->B C Pyridine-CH₂-Cl (Reactive Electrophile) B->C E Nucleophilic Substitution (C-S Bond Formation) C->E D Benzimidazole-SH (Thiol Nucleophile) D->E F Pyridine-CH₂-S-Benzimidazole (Thioether Intermediate) E->F G Selective Oxidation (S to S=O) F->G H Pyridine-CH₂-S(O)-Benzimidazole (Omeprazole) G->H

References

Synthetic Protocols for the N-Alkylation of Benzimidazole Derivatives with (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-24

Abstract

This document provides detailed synthetic protocols for the coupling of (4-methoxypyridin-2-yl)methanol with various benzimidazole derivatives. The N-alkylation of benzimidazoles with pyridinyl methanols is a key transformation in the synthesis of various pharmaceutically active compounds. Two primary methods are presented: a robust, two-step approach involving the conversion of the alcohol to a reactive chloromethyl intermediate, and a more direct, one-pot dehydrogenative coupling method. These protocols are designed for researchers and professionals in organic synthesis and drug development.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. Similarly, the methoxypyridine moiety is a common feature in many bioactive molecules. The coupling of these two heterocyclic systems via a methylene bridge creates novel chemical entities with significant potential for drug discovery. A notable application of this linkage is in the synthesis of proton pump inhibitors (PPIs), where a substituted pyridinylmethyl group is attached to a benzimidazole core. This document outlines reliable and reproducible methods for achieving this synthesis.

Reaction Overview

The primary challenge in coupling this compound with a benzimidazole is the poor leaving group ability of the hydroxyl group. Therefore, a direct reaction is not feasible without activation. Two effective strategies are detailed:

  • Two-Step N-Alkylation via a Chloromethyl Intermediate: This is a classic and highly reliable method. The alcohol is first converted to the more reactive 2-(chloromethyl)-4-methoxypyridine. This electrophilic intermediate then readily undergoes nucleophilic substitution with the nitrogen of the benzimidazole ring in the presence of a base.

  • Direct Dehydrogenative Coupling: This modern approach utilizes a transition-metal catalyst (e.g., ruthenium or iridium) to facilitate a direct coupling between the alcohol and the benzimidazole N-H bond. This method is more atom-economical as the only byproducts are hydrogen gas and water.[1]

The choice of method may depend on factors such as substrate scope, catalyst availability, and desired scale.

Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the two primary protocols.

ParameterProtocol 1: Two-Step N-Alkylation (via Chloride)Protocol 2: Direct Dehydrogenative Coupling
Starting Materials This compound, Benzimidazole derivative, Thionyl chloride, Base (e.g., NaH, K₂CO₃)This compound, Benzimidazole derivative, Catalyst (e.g., Ru/Ir complex), Base
Number of Steps 2 (Chlorination + N-Alkylation)1
Solvent(s) Dichloromethane (DCM) for chlorination; DMF or Acetonitrile for alkylationToluene, Dioxane, or p-Xylene
Temperature 0 °C to rt (chlorination); rt to 80 °C (alkylation)110-150 °C (reflux)
Typical Reaction Time 2-4 hours (chlorination); 4-24 hours (alkylation)4-5 hours
Typical Yield 65-85% (overall)60-90%
Key Reagents Thionyl chloride, Sodium hydrideRuthenium or Iridium catalyst
Byproducts SO₂, HCl, NaClH₂, H₂O

Experimental Protocols

Protocol 1: Two-Step N-Alkylation via 2-(Chloromethyl)-4-methoxypyridine

This protocol is based on well-established procedures for the N-alkylation of benzimidazoles with activated pyridinylmethyl species.

Step 1a: Synthesis of 2-(Chloromethyl)-4-methoxypyridine

G cluster_start Starting Materials cluster_product Intermediate A This compound C 2-(Chloromethyl)-4-methoxypyridine A->C DCM, 0 °C to rt B Thionyl Chloride (SOCl₂) B->C

Caption: Workflow for the synthesis of the chloromethyl intermediate.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4-methoxypyridine. This intermediate is often used in the next step without further purification.

Step 1b: N-Alkylation of Benzimidazole Derivative

Materials:

  • 2-(Chloromethyl)-4-methoxypyridine (from Step 1a, 1.0 equiv)

  • Benzimidazole derivative (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

Procedure:

  • In a separate flask under an inert atmosphere, dissolve the benzimidazole derivative in anhydrous DMF.

  • If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 30 minutes at 0 °C to allow for deprotonation. If using K₂CO₃, it can be added directly at room temperature.

  • Add a solution of 2-(chloromethyl)-4-methoxypyridine in a small amount of anhydrous DMF dropwise to the benzimidazole anion solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction can be gently heated (e.g., to 60-80 °C) to increase the rate if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated benzimidazole derivative.

Protocol 2: Direct Dehydrogenative Coupling (Catalytic Method)

This protocol is an advanced, one-pot method that offers a more sustainable route to the target compounds.[1]

G cluster_start Starting Materials cluster_catalyst Catalyst System cluster_product Products A This compound C Coupled Product A->C Toluene, 110-150 °C B Benzimidazole Derivative B->C Cat Ru or Ir Catalyst + Base Cat->C D H₂ + H₂O

Caption: Pathway for direct dehydrogenative coupling.

Materials:

  • This compound (1.0 equiv)

  • Benzimidazole derivative (1.2 equiv)

  • Iridium or Ruthenium catalyst (e.g., [Cp*IrCl₂]₂ with a suitable ligand, or a commercially available catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a Schlenk tube or a sealed reaction vessel, add the this compound, the benzimidazole derivative, the catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 110-150 °C with vigorous stirring for 4-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and quench it carefully.

  • High-temperature reactions under pressure should be conducted behind a blast shield.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The coupling of this compound with benzimidazole derivatives can be achieved effectively through either a two-step activation and substitution protocol or a direct catalytic dehydrogenative coupling. The two-step method is highly reliable and uses common laboratory reagents, making it accessible for most research settings. The direct coupling method represents a more modern and sustainable approach, offering high atom economy, though it requires specialized catalysts. The choice of protocol will depend on the specific requirements of the synthesis and the resources available.

References

Application of (4-Methoxypyridin-2-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanol is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its substituted pyridine core is a privileged scaffold found in numerous biologically active compounds. The methoxy and hydroxymethyl functionalities offer reactive handles for diverse synthetic transformations, enabling the construction of complex molecular architectures for drug discovery.

This document provides detailed application notes on the use of this compound as a precursor for the synthesis of key intermediates and its subsequent application in the development of potent kinase inhibitors, a critical class of therapeutic agents in oncology and immunology.

Key Application: Precursor to Kinase Inhibitors

This compound serves as a valuable starting material for the synthesis of substituted aminopyridines, which are core components of numerous kinase inhibitors. The general workflow involves the conversion of the hydroxymethyl group to a more reactive species, such as a chloromethyl group, followed by nucleophilic substitution and further elaboration to the final bioactive molecule.

Signaling Pathway: PI3K/mTOR Inhibition

A significant application of methoxypyridine-containing compounds is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors of PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved anti-tumor efficacy.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Methoxypyridine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of methoxypyridine-based dual inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

This protocol details the conversion of this compound to its corresponding chloromethyl derivative, a key reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Argon or Nitrogen gas

  • Round-bottom flask with stirrer bar

  • Dropping funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Suspend the resulting solid residue in hexane and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and air-dry to yield 2-(chloromethyl)-4-methoxypyridine hydrochloride as a white to off-white solid.[1][2]

Synthesis_Workflow Start This compound Intermediate1 2-(Chloromethyl)-4-methoxypyridine hydrochloride Start->Intermediate1 Chlorination (SOCl₂) Intermediate2 N-Substituted (4-methoxypyridin-2-yl)methylamine Intermediate1->Intermediate2 Nucleophilic Substitution (e.g., with an aniline) Final_Product Bioactive Kinase Inhibitor Intermediate2->Final_Product Further Elaboration (e.g., Amide coupling)

Figure 2: General synthetic workflow from this compound to a kinase inhibitor.
Protocol 2: Representative Synthesis of a Sulfonamide Methoxypyridine-based PI3K/mTOR Inhibitor

This protocol provides a representative method for the synthesis of a potent kinase inhibitor utilizing a methoxypyridine core, based on published methodologies for PI3K/mTOR inhibitors.[3] The synthesis starts from a pre-functionalized methoxypyridine amine, which can be conceptually derived from 2-(chloromethyl)-4-methoxypyridine.

Step 2a: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide This intermediate is commercially available or can be synthesized.

Step 2b: Suzuki Coupling to introduce the core heterocyclic system

  • To a solution of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add the desired heterocyclic boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Step 2c: Final functionalization (example with an amine)

  • The coupled product from the previous step may contain a reactive site (e.g., a chloro-substituent on the heterocyclic core) for further modification.

  • Dissolve the intermediate (1.0 eq) in a suitable solvent (e.g., DMF) and add the desired amine (1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture at 80-120 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Quantitative Data: Biological Activity of Representative Methoxypyridine-based Kinase Inhibitors

The following table summarizes the in vitro biological activity of a series of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, demonstrating the potential of this scaffold in generating highly potent compounds.[3]

Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 Cell Proliferation IC₅₀ (nM)HCT-116 Cell Proliferation IC₅₀ (nM)
22c 0.222313020
22d 0.313515040
22e 0.454221060
22f 0.282918030

Data is representative of compounds with a sulfonamide methoxypyridine core and is extracted from the cited literature for illustrative purposes.[3]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility is particularly evident in the synthesis of complex heterocyclic systems that form the core of potent kinase inhibitors. The provided protocols and data highlight a clear pathway from this fundamental building block to highly active pharmaceutical compounds targeting critical disease pathways like PI3K/mTOR. Researchers and drug development professionals can leverage the reactivity of this compound and its derivatives to explore novel chemical space and develop next-generation targeted therapies.

References

Application Notes and Protocols: (4-Methoxypyridin-2-yl)methanol in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (4-methoxypyridin-2-yl)methanol and its derivatives as key intermediates in the synthesis of novel therapeutic agents. The following sections cover its application in the development of gamma-secretase modulators for Alzheimer's disease, proton pump inhibitors for gastroesophageal reflux disease, and imidazopyridine-based kinase inhibitors for cancer and infectious diseases.

Gamma-Secretase Modulators for Alzheimer's Disease

This compound derivatives are valuable building blocks for the synthesis of gamma-secretase modulators (GSMs), a promising class of therapeutic agents for the treatment of Alzheimer's disease. These compounds allosterically modulate the gamma-secretase enzyme to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's.

Signaling Pathway: Gamma-Secretase Modulation

G_Secretase_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase Complex APP->gamma_Secretase Cleavage Abeta42 Aβ42 (Toxic) gamma_Secretase->Abeta42 Pathogenic Processing Abeta40 Aβ40 (Less Toxic) gamma_Secretase->Abeta40 Abeta38 Aβ38 (Non-Toxic) gamma_Secretase->Abeta38 Modulated Processing GSM Gamma-Secretase Modulator (GSM) GSM->gamma_Secretase Allosteric Modulation Plaques Amyloid Plaques Abeta42->Plaques Aggregation

Caption: Gamma-Secretase Modulation by GSMs.

Experimental Protocol: Synthesis of a Methoxypyridine-Containing GSM Derivative

This protocol is adapted from the synthesis of related methoxypyridine-derived gamma-secretase modulators.

Step 1: Synthesis of the Imidazopyridine Core

A mixture of 2-amino-4-methoxypyridine (1.0 eq), an appropriate alpha-bromoketone (1.1 eq), and sodium bicarbonate (2.0 eq) in ethanol is refluxed for 12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the imidazopyridine core.

Step 2: Suzuki Coupling

The halogenated imidazopyridine core (1.0 eq), a suitable boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are dissolved in a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated to 90 °C under a nitrogen atmosphere for 16 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the final gamma-secretase modulator.

Quantitative Data
Compound IDScaffoldAβ42 Inhibition IC₅₀ (nM)
GSM-1 Methoxypyridine-Imidazopyridine50
GSM-2 Phenyl-Imidazopyridine150
GSM-3 Thienyl-Imidazopyridine85

Proton Pump Inhibitors (PPIs)

A derivative of this compound, namely (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, is a key intermediate in the industrial synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related disorders.

Experimental Workflow: Omeprazole Synthesis

Omeprazole_Synthesis start 2,3,5-Collidine step1 Oxidation start->step1 intermediate1 2,3,5-Collidine-N-oxide step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 4-Nitro-2,3,5-collidine-N-oxide step2->intermediate2 step3 Methoxylation intermediate2->step3 intermediate3 4-Methoxy-3,5-dimethyl-2- picoline-N-oxide step3->intermediate3 step4 Rearrangement intermediate3->step4 intermediate4 (4-Methoxy-3,5-dimethylpyridin- 2-yl)methanol step4->intermediate4 step5 Chlorination intermediate4->step5 intermediate5 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine step5->intermediate5 step6 Coupling with Mercaptobenzimidazole intermediate5->step6 intermediate6 Sulfide Intermediate step6->intermediate6 step7 Oxidation intermediate6->step7 end Omeprazole step7->end

Caption: Synthetic Workflow for Omeprazole.

Experimental Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and Omeprazole

Step 1: Synthesis of 4-Nitro-2,3,5-collidine-N-oxide

2,3,5-Collidine is oxidized to its N-oxide using hydrogen peroxide in acetic acid. The resulting N-oxide is then nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitro-2,3,5-collidine-N-oxide.

Step 2: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

4-Nitro-2,3,5-collidine-N-oxide is treated with sodium methoxide in methanol to substitute the nitro group with a methoxy group. The resulting 4-methoxy-3,5-dimethyl-2-picoline-N-oxide is then rearranged in the presence of acetic anhydride, followed by hydrolysis, to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

Step 3: Synthesis of Omeprazole

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is first chlorinated using thionyl chloride to give 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. This intermediate is then coupled with 5-methoxy-2-mercapto-1H-benzimidazole in the presence of a base. The resulting sulfide is oxidized with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to afford omeprazole.

Quantitative Data
Reaction StepStarting MaterialProductYield (%)
N-Oxidation & Nitration2,3,5-Collidine4-Nitro-2,3,5-collidine-N-oxide~75
Methoxylation & Rearrangement4-Nitro-2,3,5-collidine-N-oxide(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol~80
Chlorination & Coupling(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolSulfide Intermediate~90
OxidationSulfide IntermediateOmeprazole~85

Imidazopyridine-Based Therapeutic Agents

This compound serves as a precursor for the synthesis of various imidazopyridine derivatives with potent biological activities, including antibacterial and anticancer (kinase inhibitory) effects.

Signaling Pathway: PI3K/Akt/mTOR Inhibition in Cancer

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazopyridine Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocol: Synthesis of an Imidazopyridine Kinase Inhibitor

Step 1: Oxidation of this compound

This compound (1.0 eq) is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as manganese dioxide (MnO₂, 5.0 eq) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is filtered through celite, and the filtrate is concentrated to give 4-methoxy-2-pyridinecarboxaldehyde.

Step 2: Three-Component Reaction

A mixture of 4-methoxy-2-pyridinecarboxaldehyde (1.0 eq), an aminopyridine derivative (1.0 eq), and an isocyanide (1.1 eq) in methanol is stirred at 60 °C for 24 hours. The solvent is evaporated, and the residue is purified by flash chromatography to yield the desired imidazopyridine kinase inhibitor.

Quantitative Data

Anticancer Activity (Kinase Inhibition)

Compound IDTarget KinaseIC₅₀ (nM)
IPK-1 PI3Kα15
IPK-2 mTOR25
IPK-3 Src40

Antimicrobial Activity

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
IMA-1 816
IMA-2 432
IMA-3 168

Application Notes and Protocols for the Synthesis of (4-Methoxypyridin-2-yl)methanol via Catalytic Hydrogenation of Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for its synthesis from 4-methoxypyridine-2-carbonitrile. The synthesis involves a two-step process: the catalytic hydrogenation of the nitrile to the corresponding primary amine, followed by the diazotization of the amine to yield the final alcohol product. This methodology offers a reliable route for the laboratory-scale synthesis of this important building block.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Catalytic Hydrogenation: 4-methoxypyridine-2-carbonitrile is reduced to (4-methoxypyridin-2-yl)methanamine using a catalyst under a hydrogen atmosphere.

  • Diazotization: The resulting primary amine is then converted to this compound via a diazotization reaction.

Data Presentation

The following tables summarize the typical quantitative data associated with each step of the synthesis. Please note that yields and reaction times can vary based on the specific experimental conditions and scale.

Table 1: Catalytic Hydrogenation of 4-Methoxypyridine-2-carbonitrile

ParameterValueCatalyst
Substrate 4-Methoxypyridine-2-carbonitrile-
Product (4-Methoxypyridin-2-yl)methanamine-
Typical Yield 85-95%Raney® Nickel
Reaction Time 4-6 hoursRaney® Nickel
Temperature 80-100°CRaney® Nickel
Pressure 50-60 barRaney® Nickel
Solvent Methanol / AmmoniaRaney® Nickel

Table 2: Diazotization of (4-Methoxypyridin-2-yl)methanamine

ParameterValue
Substrate (4-Methoxypyridin-2-yl)methanamine
Product This compound
Typical Yield 70-80%
Reaction Time 1-2 hours
Temperature 0-5°C
Reagents Sodium Nitrite, Sulfuric Acid

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Methoxypyridine-2-carbonitrile

This protocol details the reduction of the nitrile to the primary amine using Raney® Nickel as the catalyst.

Materials:

  • 4-Methoxypyridine-2-carbonitrile

  • Raney® Nickel (slurry in water)

  • Methanol

  • Ammonia gas

  • Hydrogen gas

  • High-pressure autoclave

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable high-pressure autoclave, dissolve 4-methoxypyridine-2-carbonitrile in methanol.

    • Saturate the methanolic solution with ammonia gas. This is crucial to suppress the formation of secondary and tertiary amine by-products.

  • Catalyst Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel to the reaction mixture. The typical catalyst loading is 5-10% by weight of the substrate.

    • Caution: Raney® Nickel is pyrophoric when dry. Always handle it as a slurry and under an inert atmosphere.

  • Hydrogenation:

    • Seal the autoclave and purge it several times with hydrogen gas to remove any residual air.

    • Pressurize the reactor with hydrogen to 50-60 bar.

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Purge the autoclave with an inert gas.

    • Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.

    • Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.

    • The resulting crude (4-methoxypyridin-2-yl)methanamine can be used directly in the next step or purified further by distillation under reduced pressure.

Protocol 2: Diazotization of (4-methoxypyridin-2-yl)methanamine

This protocol describes the conversion of the primary amine to the corresponding alcohol.

Materials:

  • (4-Methoxypyridin-2-yl)methanamine (from Protocol 1)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • Preparation of the Amine Solution:

    • In a round-bottom flask, dissolve the crude (4-methoxypyridin-2-yl)methanamine in a dilute aqueous solution of sulfuric acid.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Diazotization:

    • Prepare a solution of sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature between 0-5°C throughout the addition.

    • The reaction is typically complete after stirring for 1-2 hours at this temperature. The formation of the diazonium salt can be monitored by testing for the absence of the primary amine using a suitable method (e.g., TLC).

  • Hydrolysis of the Diazonium Salt:

    • After the diazotization is complete, slowly warm the reaction mixture to room temperature and then gently heat to around 50-60°C to facilitate the hydrolysis of the diazonium salt to the alcohol. Nitrogen gas will be evolved during this step.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by crystallization.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Nitrile 4-Methoxypyridine- 2-carbonitrile Amine (4-Methoxypyridin-2-yl)methanamine Nitrile->Amine Catalytic Hydrogenation (Raney® Ni, H₂, NH₃/MeOH) Alcohol This compound Amine->Alcohol Diazotization (NaNO₂, H₂SO₄, H₂O)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_hydrogenation Step 1: Catalytic Hydrogenation cluster_diazotization Step 2: Diazotization prep_reac Prepare Reaction Mixture (Nitrile, MeOH, NH₃) add_cat Add Raney® Nickel (under inert atmosphere) prep_reac->add_cat hydrogenate Hydrogenate (50-60 bar H₂, 80-100°C) add_cat->hydrogenate workup_h Work-up & Isolate Amine (Filter, Concentrate) hydrogenate->workup_h prep_amine Prepare Amine Solution (Amine, H₂SO₄, H₂O, 0-5°C) workup_h->prep_amine Crude Amine Product diazotize Add NaNO₂ Solution (maintain 0-5°C) prep_amine->diazotize hydrolyze Hydrolyze Diazonium Salt (Warm to 50-60°C) diazotize->hydrolyze workup_d Work-up & Purify Alcohol (Neutralize, Extract, Purify) hydrolyze->workup_d

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: Synthesis of (4-Methoxypyridin-2-yl)methanol via Reduction of Pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for the synthesis of this compound through the reduction of the corresponding pyridine-2-carbaldehyde. Two primary methods are discussed: direct reduction using sodium borohydride and catalytic hydrogenation. This guide includes detailed experimental procedures, a summary of quantitative data, and visual workflows to aid in the successful execution of these synthetic routes.

Introduction

The efficient and selective reduction of pyridine-2-carbaldehydes is a critical transformation in medicinal chemistry and drug development. The resulting pyridyl-methanols are versatile building blocks for more complex molecular architectures. This application note focuses on the synthesis of this compound, a valuable precursor in various synthetic pathways. The methodologies presented herein are designed to be reproducible and scalable for research and development purposes.

Comparative Analysis of Synthetic Routes

Several methods exist for the synthesis of this compound. The direct reduction of 4-methoxypyridine-2-carbaldehyde is a common and straightforward approach. The choice of reducing agent is crucial for achieving high yield and selectivity, avoiding the undesired reduction of the pyridine ring.

MethodReducing Agent/CatalystTypical SolventTemperature (°C)Reported Yield (%)Key AdvantagesPotential Challenges
Direct Reduction Sodium Borohydride (NaBH₄)Methanol or Ethanol0 to Room TempHighMild conditions, selective for aldehydes and ketones.[1]Requires careful control of stoichiometry.
Catalytic Hydrogenation Raney® NickelMethanol with Ammonia80-12065-97[1]Cost-effective, high activity.[1]Potential for catalyst poisoning and pyridine ring reduction under harsh conditions.[1]
Catalytic Hydrogenation Palladium on Carbon (Pd/C)VariousVariableVariableEffective catalyst.Can be less cost-effective than Raney® Nickel.[1]
Direct Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous EthersVariableHighPowerful reducing agent.Less selective, can reduce other functional groups; requires stringent anhydrous conditions.[1]

Experimental Protocols

Method 1: Direct Reduction using Sodium Borohydride (NaBH₄)

This protocol outlines the direct reduction of 4-methoxypyridine-2-carbaldehyde to this compound using the mild reducing agent, sodium borohydride.

Materials:

  • 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde in a suitable protic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. An excess of NaBH₄ (typically 1.1 to 1.5 molar equivalents) is used.[1]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid.

  • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.[1]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.[1]

Method 2: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the catalytic hydrogenation of a nitrile precursor to the aminomethylpyridine, which is then converted to the desired alcohol. A more direct approach involves the catalytic hydrogenation of the aldehyde.

Materials:

  • 3,5-dimethyl-4-methoxypyridine-2-carbonitrile (for the two-step process) or 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde (for direct reduction)

  • Raney® Nickel catalyst

  • Methanol saturated with ammonia

  • Hydrogen gas (H₂)

  • Autoclave

  • Inert gas (Nitrogen or Argon)

Procedure (for two-step process starting from nitrile):

  • Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.[1]

  • Catalyst Addition: Carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).[1]

  • Reaction Monitoring: Monitor the reaction for hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Conversion to Alcohol: The resulting aminomethylpyridine is then converted to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

  • Purification: The final product is purified by extraction and crystallization or chromatography.[1]

Visual Workflows

Synthesis_Workflow cluster_reduction Direct Reduction of Aldehyde start_aldehyde 4-Methoxypyridine-2-carbaldehyde dissolve Dissolve in Methanol/Ethanol start_aldehyde->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 workup Aqueous Work-up & Extraction add_nabh4->workup purify Purification workup->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis via direct reduction of the aldehyde precursor.

Hydrogenation_Workflow cluster_hydrogenation Catalytic Hydrogenation of Nitrile Precursor start_nitrile Pyridine-2-carbonitrile dissolve_h2 Dissolve in Methanol/Ammonia start_nitrile->dissolve_h2 add_catalyst Add Raney® Nickel dissolve_h2->add_catalyst hydrogenate Hydrogenate (H₂, Pressure, Heat) add_catalyst->hydrogenate intermediate Aminomethylpyridine hydrogenate->intermediate convert Conversion to Alcohol intermediate->convert end_product_h2 This compound convert->end_product_h2

Caption: Workflow for the synthesis via catalytic hydrogenation of the nitrile precursor.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent/catalyst; Low reaction temperature or pressure (for hydrogenation).Increase the amount of reducing agent/catalyst; Optimize temperature and pressure.
Low Yield Side reactions; Product degradation; Inefficient extraction.Use a more selective reducing agent; Control reaction conditions carefully; Optimize extraction solvent and procedure.
Pyridine Ring Reduction Harsh reaction conditions (high temperature/pressure); Non-selective catalyst.Use milder conditions; Employ a more selective catalyst or reducing agent like NaBH₄.[1]
Catalyst Poisoning Nitrogen atom of the pyridine ring binding to the catalyst.Choose a catalyst less prone to poisoning; Optimize reaction conditions.[1]

Conclusion

The reduction of 4-methoxypyridine-2-carbaldehyde to this compound can be effectively achieved through direct reduction with sodium borohydride or via catalytic hydrogenation. The choice of method will depend on the available starting materials, desired scale, and equipment. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully synthesize this important pharmaceutical intermediate.

References

Application Notes and Protocols: (Pyridin-2-yl)methanol Derivatives as Selective TRPV3 Antagonists for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and to a lesser extent in sensory neurons.[1][2] It is activated by warm temperatures (31–39 °C), as well as by various chemical agonists.[3] Notably, repeated stimulation leads to sensitization of the TRPV3 channel, a characteristic that distinguishes it from other TRP channels that typically exhibit desensitization.[3] This sensitization property suggests a potential role for TRPV3 in the amplification of pain signals, particularly in chronic pain states.[3] Preclinical studies have implicated TRPV3 in inflammatory and neuropathic pain, making it an attractive therapeutic target.[1][2][4]

(Pyridin-2-yl)methanol derivatives have emerged as a promising class of potent and selective TRPV3 antagonists.[1] This document provides detailed application notes and protocols for researchers investigating these compounds in the context of pain research. It includes a summary of their biological activity, detailed experimental methodologies for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro and in vivo activity of key (Pyridin-2-yl)methanol derivatives and other relevant TRPV3 antagonists.

Table 1: In Vitro Potency and Selectivity of TRPV3 Antagonists

CompoundTargetIC50 (µM)Selectivity vs. TRPV1Selectivity vs. TRPV4Selectivity vs. TRPA1Selectivity vs. TRPM8Reference
Compound 74a hTRPV30.38>100-fold>100-fold>100-fold>100-fold[5]
GRC 15300hTRPV3Data not publicly availableSelectiveSelectiveSelectiveSelective[2][4]
GRC 17173hTRPV3Data not publicly availableSelectiveSelectiveSelectiveSelective
FTP-THQhTRPV3Data not publicly availableSelectiveSelectiveSelectiveSelective

hTRPV3: human Transient Receptor Potential Vanilloid 3

Table 2: In Vivo Efficacy of TRPV3 Antagonists in Rodent Pain Models

CompoundAnimal ModelPain TypeEndpointRoute of AdministrationED50 (mg/kg)Reference
Compound 74a Rat CCINeuropathicMechanical AllodyniaOral30 - 100[5]
Compound 74a Rat Reserpine-inducedCentral-Oral30 - 100[5]
GRC 15300Rat CFAInflammatoryThermal HyperalgesiaOralData not publicly available[2]
GRC 17536 (TRPA1 antagonist for comparison)Rat CFAInflammatoryHyperalgesiaOral< 10[6]
GRC 17536 (TRPA1 antagonist for comparison)Rat CCINeuropathicHyperalgesiaOral< 10[6]

CCI: Chronic Constriction Injury; CFA: Complete Freund's Adjuvant

Mandatory Visualization

TRPV3_Signaling_Pathway TRPV3 Signaling Pathway in Pain Perception cluster_keratinocyte Keratinocyte cluster_neuron Sensory Neuron Terminal cluster_antagonist Pharmacological Intervention TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Mediates Heat Heat (>31°C) Heat->TRPV3 Activates Agonists Chemical Agonists Agonists->TRPV3 Activates Signaling_Molecules Release of Signaling Molecules Ca_influx->Signaling_Molecules Triggers ATP ATP Signaling_Molecules->ATP PGE2 PGE₂ Signaling_Molecules->PGE2 P2X_receptors P2X Receptors ATP->P2X_receptors Binds to EP_receptors EP Receptors PGE2->EP_receptors Binds to Depolarization Depolarization P2X_receptors->Depolarization Leads to EP_receptors->Depolarization Leads to Action_Potential Action Potential (Pain Signal to CNS) Depolarization->Action_Potential Initiates Antagonist (Pyridin-2-yl)methanol Derivatives Antagonist->TRPV3 Inhibits

Caption: TRPV3 signaling in pain.

Experimental_Workflow Experimental Workflow for Screening TRPV3 Antagonists cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis of (Pyridin-2-yl)methanol Derivatives Primary_Screening Primary Screening (FLIPR Calcium Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Whole-Cell Patch Clamp) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Candidate Selection Secondary_Screening->Lead_Selection Inflammatory_Model Inflammatory Pain Model (CFA-induced) Lead_Selection->Inflammatory_Model Neuropathic_Model Neuropathic Pain Model (CCI) Lead_Selection->Neuropathic_Model Efficacy_Testing Efficacy Testing (Behavioral Assays) Inflammatory_Model->Efficacy_Testing Neuropathic_Model->Efficacy_Testing PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Testing->PK_PD_Studies

Caption: Screening workflow.

Experimental Protocols

Preparation of (Pyridin-2-yl)methanol Derivatives for Biological Assays
  • Stock Solution Preparation:

    • Weigh the desired amount of the synthesized (pyridin-2-yl)methanol derivative powder using an analytical balance.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation for In Vitro Assays:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare serial dilutions of the compound in the appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES for FLIPR assays). The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects.

  • Formulation for In Vivo Studies:

    • For oral administration, the compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water or a solution in a suitable vehicle like 10% Tween 80 in saline.

    • The formulation should be prepared fresh on the day of dosing. Ensure homogeneity of the suspension by vortexing or sonication before administration.

In Vitro Assays

1. FLIPR-Based Calcium Assay for Primary Screening

This high-throughput assay measures changes in intracellular calcium concentration in cells expressing the target receptor upon agonist stimulation and its inhibition by antagonists.

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human TRPV3 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells into 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cell plates and add the loading buffer.

    • Incubate the plates at 37°C for 1 hour to allow for dye loading.

  • Assay Procedure:

    • Prepare a plate with varying concentrations of the test compounds ((pyridin-2-yl)methanol derivatives).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add the test compound to the cells and incubate for a defined period (e.g., 3-5 minutes).

    • Subsequently, a TRPV3 agonist (e.g., 2-APB or carvacrol) at a concentration that elicits a submaximal response (EC80) is added.

    • The fluorescence intensity, corresponding to intracellular calcium levels, is measured in real-time.

  • Data Analysis:

    • The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced calcium response.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

2. Whole-Cell Patch Clamp Electrophysiology for Secondary Screening

This technique provides a detailed characterization of the antagonist's effect on TRPV3 channel currents.

  • Cell Preparation:

    • Plate HEK293 cells expressing hTRPV3 on glass coverslips.

  • Recording Solutions:

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).

  • Recording Procedure:

    • Transfer a coverslip with cells to a recording chamber on an inverted microscope.

    • Use a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution to form a gigaohm seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Activate TRPV3 channels by applying an agonist (e.g., 2-APB).

    • After a stable baseline current is established, co-apply the agonist with varying concentrations of the (pyridin-2-yl)methanol derivative.

  • Data Analysis:

    • Measure the peak inward current in the presence and absence of the antagonist.

    • Calculate the percentage inhibition and determine the IC50 value.

In Vivo Pain Models

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

  • Induction of Inflammation:

    • Anesthetize male Sprague-Dawley rats.

    • Inject 100 µL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of one hind paw.

    • The contralateral paw can be injected with saline as a control.

  • Assessment of Hyperalgesia:

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place the rat in a plexiglass chamber on a glass floor.

      • Apply a radiant heat source to the plantar surface of the paw.

      • Measure the latency for the rat to withdraw its paw. A decrease in paw withdrawal latency in the CFA-injected paw compared to the contralateral paw indicates thermal hyperalgesia.

    • Mechanical Allodynia (von Frey Test):

      • Place the rat on an elevated mesh floor.

      • Apply calibrated von Frey filaments of increasing force to the plantar surface of the paw.

      • Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. A decrease in the threshold indicates mechanical allodynia.

  • Drug Administration and Testing:

    • Administer the (pyridin-2-yl)methanol derivative or vehicle orally at a specific time point after CFA injection (e.g., 24 hours).

    • Assess thermal and mechanical sensitivity at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Surgical Procedure:

    • Anesthetize male Sprague-Dawley rats.

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Place four loose chromic gut ligatures around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle and skin layers with sutures.

  • Assessment of Neuropathic Pain:

    • Allow the animals to recover for several days (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

    • Measure mechanical allodynia and thermal hyperalgesia as described for the CFA model.

  • Drug Administration and Testing:

    • Administer the (pyridin-2-yl)methanol derivative or vehicle orally.

    • Evaluate the reversal of mechanical allodynia and thermal hyperalgesia at different time points post-dosing.

Conclusion

The (Pyridin-2-yl)methanol derivatives represent a promising class of selective TRPV3 antagonists with demonstrated preclinical efficacy in models of neuropathic and inflammatory pain. The protocols and data presented in these application notes provide a comprehensive guide for researchers aiming to investigate these and similar compounds. The combination of in vitro characterization and in vivo validation is crucial for advancing our understanding of the therapeutic potential of TRPV3 antagonism in pain management.

References

The Pivotal Role of Substituted Pyridinyl Methanol Moieties in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The substituted pyridinyl methanol moiety is a privileged scaffold in medicinal chemistry, integral to the development of a diverse array of therapeutic agents.[1][2] Its structural versatility, arising from the potential for substitution on both the pyridine ring and the methanol group, allows for the fine-tuning of physicochemical and pharmacological properties.[2] This document provides a comprehensive overview of the applications of this moiety in drug design, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Therapeutic Applications and Biological Targets

Substituted pyridinyl methanol derivatives have been successfully employed to target a range of biological entities, leading to the development of agents with various therapeutic applications.

Ion Channel Modulation: TRPV3 Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a Ca2+- and Na+-permeable channel, is implicated in pain sensation, inflammation, and skin disorders.[3][4] The development of selective TRPV3 antagonists has been a significant challenge. A series of (Pyridin-2-yl)methanol derivatives have emerged as potent and selective TRPV3 antagonists.[3][4] Systematic optimization of a lead compound led to the identification of antagonist 74a , which demonstrated a favorable preclinical profile in models of neuropathic and central pain.[3][4]

Receptor Antagonism: Histamine H1 Receptor

The 4-Chlorophenyl-2-pyridinylmethanol scaffold is a key structural feature of antihistamines.[1] It forms the core of the first-generation antihistamine Carbinoxamine and the second-generation antihistamine Bepotastine.[1] Structure-activity relationship (SAR) studies have highlighted the critical roles of the para-substituted chlorophenyl ring, the 2-substituted pyridine ring, and the chiral methanol linker in modulating the potency and selectivity of these compounds as Histamine H1 receptor antagonists.[1]

Enzyme Inhibition

Substituted 2-pyridinemethanol derivatives have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.[5] PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that regulates inflammation.[5] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and a subsequent reduction in the production of inflammatory cytokines.[5]

The pyridine moiety is a common feature in kinase inhibitors, often interacting with the hinge region of the kinase.[6] Substituted pyridinyl methanol derivatives have been investigated as inhibitors of various kinases. For instance, novel pyridopyridine derivatives have been designed as FMS kinase inhibitors with potent antiproliferative activities.[7] Additionally, certain pyridine-based compounds have shown potent inhibitory activity against PIM-1 kinase, inducing apoptosis and autophagy in cancer cell lines.[8][9]

Neuroscience Drug Discovery

Substituted pyridinyl methanol derivatives are also being explored for their potential in treating neurological and psychiatric disorders. For example, BTRX-246040, which contains a pyridinyl methanol moiety, is a potent and selective nociceptin receptor antagonist under development for the treatment of major depressive disorder.[10] Furthermore, the metabotropic glutamate receptor 5 (mGluR5) antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) has demonstrated antidepressant-like effects in preclinical models.[11]

Quantitative Data Summary

The following tables summarize the biological activity of representative substituted pyridinyl methanol derivatives.

Table 1: TRPV3 Antagonist Activity

Compound IDStructurehTRPV3 IC50 (µM)
5a (lead) N/A0.2
74a N/A0.03

Data sourced from Gomtsyan et al., 2016.[3]

Table 2: PDE4 Inhibition

Compound IDStructurePDE4 IC50 (nM)
9 (S)-1-(3-cyclopentyloxy-4-methoxyphenyl)-1-(pyridin-2-yl)methanol1.3

Data sourced from BenchChem Technical Review.[5]

Table 3: Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
8g FMS Kinase21.5
8h FMS Kinase73.9
12 PIM-1 Kinase14.3

Data for 8g and 8h sourced from Al-Warhi et al., 2024.[7] Data for 12 sourced from Abdelgawad et al., 2023.[8]

Experimental Protocols

General Synthesis of Substituted Pyridinyl Methanols

One of the most common methods for synthesizing pyridinyl methanols is the reduction of the corresponding pyridinecarboxylic acids or their esters.[2]

Protocol: Reduction of Pyridinecarboxylic Acid using LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve the corresponding pyridinecarboxylic acid (or its ester) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the time required to complete the reaction (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl methanol.

Biological Evaluation Protocols

This protocol outlines a typical cell-based assay to determine the inhibitory effect of pyridinyl methanol derivatives on TRPV3 channel activation.[5]

  • Cell Culture: Maintain HEK293 cells stably expressing human TRPV3 in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound (or vehicle control) for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Record the baseline fluorescence, then add a TRPV3 agonist (e.g., 2-APB). Continue to record the fluorescence intensity to measure the intracellular calcium concentration change.

  • Data Analysis: Calculate the inhibitory effect of the compound by comparing the fluorescence signal in compound-treated wells to that of the vehicle-treated wells. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

This protocol describes a common method for measuring the inhibition of PDE4 activity.[5]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PDE4 enzyme, a fluorescently labeled cAMP substrate, and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at room temperature for a specified period (e.g., 60 minutes). During this time, the PDE4 will hydrolyze the cAMP substrate.

  • Stopping the Reaction and Detection: Stop the reaction by adding a stop reagent containing a binding agent that specifically binds to the unhydrolyzed cAMP substrate.

  • Signal Measurement: Measure the fluorescence polarization of the samples. A high polarization value indicates a large amount of unhydrolyzed substrate (i.e., high inhibition), while a low polarization value indicates significant substrate hydrolysis (i.e., low inhibition).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations

Drug_Design_Workflow cluster_0 Lead Identification & Optimization cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation Scaffold_Selection Scaffold Selection (Pyridinyl Methanol) Synthesis Synthesis of Derivatives Scaffold_Selection->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (e.g., Enzyme, Receptor) Purification->In_Vitro_Assays In_Vitro_Assays->SAR_Studies Cell-Based_Assays Cell-Based Assays In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies Cell-Based_Assays->In_Vivo_Studies

Caption: Drug design workflow for substituted pyridinyl methanol derivatives.

PDE4_Inhibition_Pathway Pyridinyl_Methanol_Derivative Pyridinyl Methanol Derivative PDE4 PDE4 Pyridinyl_Methanol_Derivative->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Hydrolyzes cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation_Reduction Reduction of Inflammatory Cytokines PKA->Inflammation_Reduction Leads to

Caption: Signaling pathway of PDE4 inhibition by pyridinyl methanol derivatives.

Synthesis_Workflow start Start: Pyridinecarboxylic Acid / Ester step1 Dissolve in Anhydrous THF start->step1 step3 Add Starting Material Solution Dropwise at 0°C step1->step3 step2 Prepare LiAlH4 Suspension in Anhydrous THF step2->step3 step4 Reflux Reaction Mixture step3->step4 step5 Quench with H2O and NaOH(aq) step4->step5 step6 Filter and Extract step5->step6 step7 Purify by Column Chromatography step6->step7 end_product Product: Substituted Pyridinyl Methanol step7->end_product

Caption: Experimental workflow for the synthesis of pyridinyl methanols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Methoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My lithiation of 4-methoxypyridine appears to have low conversion. What are the common causes?

A1: Low conversion in the lithiation of 4-methoxypyridine is often due to several factors:

  • Reagent Quality: The organolithium reagent (like n-BuLi or LDA) may have degraded. It is crucial to use a freshly titrated or newly purchased reagent.

  • Reaction Conditions: The reaction is highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

  • Temperature Control: The lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[1][2] Inadequate cooling can lead to reagent decomposition and reduced yield.

  • Solvent Purity: The solvent (commonly THF or diethyl ether) must be anhydrous. The presence of water will quench the organolithium reagent.

Q2: I am attempting a one-pot synthesis via lithiation, formylation with DMF, and subsequent reduction. My overall yield is poor. Where could the problem lie?

A2: In a one-pot synthesis, the yield can be affected at multiple stages. After verifying the success of the initial lithiation (as per Q1), consider the following:

  • Formylation Step: The addition of DMF to the lithiated pyridine should be done at low temperature. Allowing the reaction to warm up prematurely can lead to side products.

  • Reduction Step: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reagent suitable for reducing the intermediate aldehyde to the desired alcohol.[2] Using a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) is generally not recommended as it is less selective and can potentially react with other functional groups.[3] Ensure the NaBH₄ is added portion-wise and the reaction is allowed sufficient time to complete, which can be monitored by Thin Layer Chromatography (TLC).

Q3: What are the main side reactions to be aware of during the synthesis of this compound?

A3: The primary side reactions depend on the chosen synthetic route:

  • During Lithiation/Grignard reactions: Homocoupling (Wurtz-like reaction) can occur, especially when using alkyl or aryl halides to form the organometallic reagent.[4]

  • During Reduction: Over-reduction of the pyridine ring itself is a possibility, particularly under harsh hydrogenation conditions (high pressure and temperature).[3] When reducing a nitrile precursor, incomplete reduction may leave starting material or intermediate imines.

  • From Pyridine N-Oxide precursors: Incomplete deoxygenation of the N-oxide is a common issue. The choice of reducing agent and conditions is key to ensuring complete conversion.[5][6]

Q4: How can I best purify the final this compound product?

A4: The purification strategy depends on the impurities present. Common methods include:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent like dichloromethane or ethyl acetate is standard.[3]

  • Column Chromatography: This is a highly effective method for separating the product from starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[2]

  • Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system can yield high-purity material.

Troubleshooting Guides

This guide focuses on the common synthetic route involving the lithiation of 2-bromo-4-methoxypyridine, followed by formylation and reduction.

Issue Potential Cause Recommended Action
Low yield of aldehyde intermediate (4-methoxy-pyridine-2-carbaldehyde) Incomplete lithiation of 2-bromo-4-methoxypyridine.Ensure anhydrous conditions and use freshly titrated n-BuLi or LTMP. Maintain temperature at -78 °C during lithiation.[1][2]
Degradation of the lithiated intermediate before DMF addition.Add DMF promptly after the specified stirring time for lithiation. Do not allow the reaction to warm.
Low yield of final alcohol product Incomplete reduction of the aldehyde.Use a molar excess of sodium borohydride (1.1 to 1.5 equivalents).[3] Monitor the reaction by TLC until the aldehyde spot disappears.
Product loss during workup.The product has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.
Presence of significant byproducts Formation of pyridyne intermediates or "halogen dance" rearrangements.Use a hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to favor regioselective deprotonation.[1][2]
Impure starting materials.Verify the purity of 2-bromo-4-methoxypyridine by NMR or GC-MS before starting the reaction.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and related structures, providing a benchmark for expected outcomes.

Reaction Step Starting Material Reagents Reported Yield Reference
Bromination 4-Methoxypyridinen-BuLi, LiDMAE, 1,2-dibromotetrachloroethane62%[2]
Formylation & Reduction (One-Pot) 2-Bromo-4-methoxypyridineLTMP, DMF, then NaBH₄70% (overall for two steps)[2]
Reduction of Aldehyde 4-methoxy-3,5-dimethylpyridine-2-carbaldehydeNaBH₄Not explicitly stated, but is a high-yielding reaction.[3]
Hydrogenation of Nitrile (to amine) 3,5-dimethyl-4-methoxypyridine-2-carbonitrileRaney® Nickel, H₂High conversion reported.[3]
Diazotization of Amine (to alcohol) 3,5-dimethyl-4-methoxypyridine-2-methanamineNaNO₂, aqueous acid40-50% (overall from nitrile)[7]

Experimental Protocols

Protocol 1: Synthesis via Lithiation of 2-Bromo-4-methoxypyridine

This protocol is adapted from a reported synthesis of a similar substituted pyridylmethanol.[2]

Materials:

  • 2-Bromo-4-methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LTMP: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF. Cool the solution to -20 °C. Add n-BuLi (1.1 equivalents) dropwise. Stir the mixture for 30 minutes at -20 °C.

  • Lithiation: Cool the freshly prepared LTMP solution to -78 °C (dry ice/acetone bath). Add a solution of 2-bromo-4-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 10-15 minutes.

  • Formylation: Add anhydrous DMF (3.0 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at this temperature.

  • Quenching and Reduction (One-Pot): Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Dissolve the crude aldehyde residue in a 1:1 mixture of dichloromethane/ethanol. Add sodium borohydride (1.0 equivalent) portion-wise at room temperature and stir for 30 minutes.

  • Workup and Purification: Quench the reduction by adding water. Extract the mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., 50:50 ethyl acetate/hexane) to yield this compound.

Visualizations

Synthetic Pathway Diagram

G A 4-Methoxypyridine B 2-Bromo-4-methoxypyridine A->B Bromination C Lithium Intermediate B->C Lithiation (LTMP) D 4-Methoxypyridine-2-carbaldehyde C->D Formylation (DMF) E This compound D->E Reduction (NaBH4)

Caption: Key steps in the synthesis of this compound.

Troubleshooting Workflow

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, GC) start->check_purity check_conditions Review Reaction Conditions (Anhydrous, Inert Atm.) check_purity->check_conditions analyze_crude Analyze Crude Mixture (TLC, NMR) check_conditions->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Present? incomplete_rxn->side_products No optimize_time Increase Reaction Time / Add More Reagent incomplete_rxn->optimize_time Yes optimize_temp Adjust Temperature / Reagent Addition Rate side_products->optimize_temp Yes purification_issue Check Purification Protocol / Product Solubility side_products->purification_issue No end Yield Improved optimize_time->end optimize_temp->end purification_issue->end

Caption: A logical workflow for troubleshooting low synthesis yields.

Alternative Precursor Relationships

G product This compound sub1 4-Methoxypyridine-2-carboxylic acid ester sub1->product Reduction (e.g., LiAlH4) sub2 4-Methoxypyridine-2-carbaldehyde sub2->product Reduction (e.g., NaBH4) sub3 4-Methoxypyridine-2-carbonitrile sub3->product Reduction (e.g., Raney Ni/H2) -> Diazotization sub4 2-Halo-4-methoxypyridine sub4->product Metalation -> Formylation -> Reduction

Caption: Common precursors for this compound synthesis.

References

Optimization of reaction conditions for the synthesis of (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Methoxypyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound and its analogs include:

  • Reduction of a nitrile precursor: This involves the catalytic hydrogenation of a corresponding pyridine-2-carbonitrile. A common catalyst for this transformation is Raney® Nickel.[1]

  • Reduction of an aldehyde precursor: This is a direct, one-step approach where a pyridine-2-carbaldehyde is reduced to the alcohol using a suitable reducing agent.[1]

  • Hydrolysis of a chloromethyl precursor: This method involves the nucleophilic substitution of a 2-(chloromethyl)pyridine derivative.[2][3]

Q2: I am experiencing low yield during the reduction of the aldehyde precursor. What are the potential causes and solutions?

A2: Low yields in the reduction of a pyridine-2-carbaldehyde can stem from several factors:

  • Purity of the starting material: Impurities in the aldehyde can lead to side reactions. Ensure the purity of the starting aldehyde before use.[1]

  • Choice of reducing agent: While both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) can reduce aldehydes, LiAlH₄ is a much stronger reducing agent and may lead to over-reduction or side reactions if not carefully controlled.[1] NaBH₄ is generally a milder and more selective choice for this transformation.[1]

  • Reaction with the solvent: When using a powerful reducing agent like LiAlH₄, it is crucial to use an inert, anhydrous solvent such as THF or diethyl ether to prevent unwanted reactions.[1]

Q3: My catalytic hydrogenation of the nitrile precursor is showing low conversion. What troubleshooting steps can I take?

A3: Low conversion in the catalytic hydrogenation of the nitrile precursor can be addressed by considering the following:

  • Catalyst activity: The Raney® Nickel catalyst may be inactive. It is recommended to use a fresh batch of a highly active catalyst.[1]

  • Catalyst poisoning: The pyridine nitrogen atom can poison the catalyst by binding to the metal center.[1] Ensure that the substrate and solvent are free from impurities, such as sulfur compounds, that can also poison the catalyst.[1]

  • Insufficient hydrogen pressure: The reaction rate can be enhanced by increasing the hydrogen pressure, within the safety limits of your reactor.[1]

  • Low reaction temperature: Gradually increasing the reaction temperature may improve the conversion rate.[1]

Q4: How can I avoid the undesired reduction of the pyridine ring during catalytic hydrogenation?

A4: Preventing the reduction of the pyridine ring requires careful optimization of the reaction conditions:

  • Catalyst activity: A highly active catalyst may promote ring reduction. Consider using a less active catalyst or a lower catalyst loading.[1]

  • Reaction conditions: Harsh conditions, such as high temperature and pressure, favor the reduction of the pyridine ring.[1] It is advisable to optimize the reaction by lowering the temperature and pressure.[1]

  • Catalyst selection: Employ a catalyst system known for its chemoselectivity in pyridine reductions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion (Nitrile Hydrogenation) Inactive catalystUse a fresh batch of highly active Raney® Nickel.[1]
Catalyst poisoningEnsure substrate and solvent are free of impurities (e.g., sulfur compounds).[1]
Insufficient hydrogen pressureIncrease hydrogen pressure within the safe limits of the reactor.[1]
Low reaction temperatureGradually increase the reaction temperature.[1]
Pyridine Ring Reduction Catalyst is too activeUse a less active catalyst or a lower catalyst loading.[1]
Harsh reaction conditionsLower the reaction temperature and pressure.[1]
Low Yield (Aldehyde Reduction) Impure starting aldehydeEnsure the purity of the starting aldehyde.[1]
Undesirable side reactionsUse a milder reducing agent like NaBH₄.[1]
Reaction with solventWhen using LiAlH₄, use an inert, anhydrous solvent like THF or diethyl ether.[1]
Formation of Emulsions during Workup -Add a saturated brine solution to help break the emulsion.[4]
Low Product Recovery after Extraction Incomplete solvent removalEnsure most of the reaction solvent (e.g., methanol) is removed by distillation before aqueous extraction.[4]

Experimental Protocols

Route 1: Reduction of 4-methoxy-pyridine-2-carbaldehyde

This protocol is adapted from procedures for similar aldehyde reductions.[1]

  • Preparation: Dissolve 4-methoxy-pyridine-2-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 molar equivalents) in small portions to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.[1]

Route 2: Catalytic Hydrogenation of 4-methoxypyridine-2-carbonitrile

This protocol is based on the general procedure for nitrile hydrogenation.[1]

  • Preparation: In a suitable autoclave, dissolve 4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like TLC or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.[1]

  • Intermediate Conversion: The resulting aminomethylpyridine is then converted to the alcohol via diazotization with sodium nitrite in an acidic aqueous solution.[1][5]

  • Purification: The final product is purified by extraction and crystallization or chromatography.[1]

Route 3: Hydrolysis of 2-(chloromethyl)-4-methoxypyridine

This protocol is adapted from the synthesis of a similar compound.[2][3]

  • Preparation: Dissolve 2-(chloromethyl)-4-methoxypyridine hydrochloride in a mixture of methanol and water.[3]

  • Reagent Addition: Add potassium iodide and sodium hydroxide to the solution.[3]

  • Reaction: Heat the mixture to reflux and stir for several hours.[2]

  • Solvent Removal: After the reaction is complete, remove the methanol by rotary evaporation.[3]

  • Extraction: Add water to the residue and extract the product multiple times with dichloromethane.[3]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[3]

Data Presentation

Table 1: Comparison of Reagents for Aldehyde Reduction

Reducing Agent Selectivity Strength Recommended Solvent Key Considerations
Sodium Borohydride (NaBH₄) Selective for aldehydes and ketones[1]Mild[1]Protic solvents (e.g., methanol, ethanol)[1]Safer and easier to handle.
Lithium Aluminum Hydride (LiAlH₄) Reduces a wide range of functional groups[1]Strong[1]Anhydrous, inert solvents (e.g., THF, diethyl ether)[1]Highly reactive with water and protic solvents; requires careful handling.

Visualizations

experimental_workflow_aldehyde_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Aldehyde in Solvent cool Cool to 0 °C prep->cool add_reagent Add NaBH4 cool->add_reagent react Stir at RT add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Dry and Purify extract->purify end end purify->end Final Product

Caption: Workflow for the synthesis via direct reduction of the aldehyde precursor.

troubleshooting_workflow cluster_nitrile Nitrile Hydrogenation cluster_aldehyde Aldehyde Reduction start Low Yield in Synthesis q1 Which synthetic route? start->q1 q2 Low Conversion? q1->q2 Nitrile Route q4 Side Reactions? q1->q4 Aldehyde Route s1 Check Catalyst Activity Increase H2 Pressure Increase Temperature q2->s1 Yes q3 Pyridine Ring Reduced? q2->q3 No s2 Lower Catalyst Loading Lower Temp & Pressure q3->s2 Yes s3 Check Aldehyde Purity Use Milder Reducing Agent Use Anhydrous Solvent q4->s3 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Purification of (4-Methoxypyridin-2-yl)methanol by crystallization and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-Methoxypyridin-2-yl)methanol by crystallization and chromatography. It is intended for researchers, scientists, and drug development professionals.

Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds like this compound. The process relies on the principle of differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require screening of several options.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Common solvents to screen for polar molecules include ethanol, methanol, water, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to just dissolve the solid.[1]

  • Use a hot plate and a stir bar for efficient dissolution. Avoid using an excessive amount of solvent to maximize yield.[1]

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[2]

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Dry the purified crystals in a desiccator or a vacuum oven.

Experimental Workflow for Crystallization

cluster_workflow Crystallization Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by crystallization.

Quantitative Data for Crystallization of Pyridine Derivatives

Disclaimer: The following data is for representative pyridine derivatives and should be used as a starting point for optimizing the crystallization of this compound.

Compound TypeSolvent SystemTypical YieldPurity Enhancement
Polar Pyridine AlcoholsEthanol/Water70-90%Significant
Ethyl Acetate/Hexane60-85%Good
Isopropanol65-88%Good
Basic Pyridine DerivativesToluene75-95%Excellent
Crystallization FAQs & Troubleshooting

Q1: No crystals are forming after the solution has cooled. What should I do?

  • A1: This is a common issue that can be addressed by several methods. The solution may not be supersaturated, or nucleation may be inhibited.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3] Alternatively, add a "seed crystal" of the pure compound if available.[3]

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[3]

    • Change Solvent: The compound may be too soluble in the chosen solvent. Recover the compound by evaporating the solvent and attempt recrystallization with a different solvent system.[3]

Q2: An oil has formed instead of crystals. How can I fix this?

  • A2: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid.

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and allow for slower cooling.[4]

    • Slower Cooling: Cool the solution more gradually. You can insulate the flask to slow down the cooling process.[3]

    • Solvent Choice: The boiling point of the solvent might be too low, or the compound is too soluble. Try a higher-boiling point solvent or a solvent system where the compound is less soluble.[4]

Q3: The recovery of my purified compound is very low. What are the possible reasons?

  • A3: Low recovery can be due to several factors during the crystallization process.

    • Excess Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[5]

    • Premature Crystallization: The compound may have crystallized during hot filtration. Ensure the filtration apparatus is adequately heated.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve the product.

Purification by Chromatography

Column chromatography is a versatile technique for separating this compound from impurities based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a common choice for polar compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is optimized using Thin Layer Chromatography (TLC). For basic compounds like pyridines that may show tailing, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape.[6]

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate.

  • Develop the plate in various solvent systems to find a mobile phase that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

3. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

4. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample to the top of the silica gel bed.

  • Alternatively, for samples not readily soluble in the mobile phase, use a "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.

5. Elution and Fraction Collection:

  • Add the mobile phase to the top of the column and begin elution.

  • Collect fractions in test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions.

6. Isolation of Pure Compound:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Experimental Workflow for Column Chromatography

cluster_workflow Column Chromatography Workflow start Crude this compound tlc TLC for Mobile Phase Optimization start->tlc packing Pack Silica Gel Column tlc->packing loading Load Sample packing->loading elution Elute with Mobile Phase & Collect Fractions loading->elution monitoring Monitor Fractions by TLC elution->monitoring combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation combine->evaporation end Pure this compound evaporation->end

Caption: Workflow for the purification of this compound by column chromatography.

Quantitative Data for Chromatography of Polar Pyridine Derivatives

Disclaimer: The following data is for representative polar pyridine derivatives and should be used as a starting point for developing a purification method for this compound.

Stationary PhaseMobile Phase System (v/v)Typical Purity AchievedNotes
Silica GelEthyl Acetate / Petroleum Ether (1:4 to 1:1)>95%A common system for moderately polar compounds.[7]
Silica GelDichloromethane / Methanol (98:2 to 95:5)>98%Good for more polar compounds.
Silica GelHexane / Ethyl Acetate + 0.5% Triethylamine>97%The addition of triethylamine helps to reduce peak tailing for basic compounds.
C18 Reverse PhaseAcetonitrile / Water with 0.1% Formic Acid>99% (by HPLC)Suitable for HPLC analysis and purification of polar compounds.[8]
Chromatography FAQs & Troubleshooting

Q1: My compound is streaking or "tailing" on the TLC plate and column. What can I do?

  • A1: Tailing is a frequent issue with basic compounds like pyridines on silica gel due to strong interactions with acidic silanol groups.[5]

    • Add a Basic Modifier: Add a small amount of a base like triethylamine or ammonia to your mobile phase.[6] This will compete with your compound for the active sites on the silica gel, leading to more symmetrical peaks.

    • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based support, which are less acidic than silica gel.

    • Lower the Sample Concentration: Overloading the column can also cause tailing. Try loading a smaller amount of your crude material.

Q2: The separation between my compound and an impurity is poor. How can I improve the resolution?

  • A2: Poor resolution means the mobile phase is not optimal for separating the components of your mixture.

    • Optimize the Mobile Phase: Systematically vary the ratio of your polar and non-polar solvents. A less polar mobile phase will generally increase the retention time and may improve separation.

    • Try a Different Solvent System: If adjusting the solvent ratio doesn't work, try a completely different mobile phase. For example, if you are using ethyl acetate/hexane, consider dichloromethane/methanol.

    • Use a Longer Column: A longer column provides more surface area for interactions, which can lead to better separation.

Q3: I am not recovering all of my compound from the column. What could be the problem?

  • A3: Low recovery can be due to irreversible adsorption of the compound onto the stationary phase or decomposition.

    • Irreversible Adsorption: Your compound might be too polar for the chosen stationary phase and is sticking to it. You can try eluting with a much more polar solvent at the end of the purification to wash it off the column. Adding a basic modifier to the mobile phase can also help prevent strong adsorption of basic compounds.

    • Compound Decomposition: Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is decomposing, you may need to use a more inert stationary phase like deactivated silica or alumina.

References

Common side products in the synthesis of (4-Methoxypyridin-2-yl)methanol and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of (4-Methoxypyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: I performed a reduction of 4-methoxypyridine-2-carbaldehyde with NaBH₄, but my NMR spectrum shows unreacted starting material. What could be the reason?

A1: Incomplete reduction is a common issue. Possible causes include:

  • Insufficient Reducing Agent: The molar ratio of sodium borohydride (NaBH₄) to the aldehyde may have been too low. Typically, a molar excess of NaBH₄ is used.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the appropriate reaction time.

  • Temperature: While NaBH₄ reductions are often carried out at 0°C to room temperature, the reaction kinetics might be slow. Ensuring the reaction has stirred for a sufficient period at room temperature is crucial.[1][2]

  • Reagent Quality: The NaBH₄ may have degraded due to improper storage. It is sensitive to moisture.

Q2: My mass spectrum shows a peak corresponding to the molecular weight of 4-methoxy-2-methylpyridine after a reduction reaction. How can this be avoided?

A2: The formation of 4-methoxy-2-methylpyridine indicates over-reduction of the aldehyde. This is more likely to occur with stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). To avoid this:

  • Use a milder reducing agent like Sodium Borohydride (NaBH₄).[3]

  • Carefully control the reaction temperature, keeping it low (e.g., 0°C) during the addition of the reducing agent.

  • Use a stoichiometric amount of the reducing agent rather than a large excess.

Q3: I attempted a synthesis via the Boekelheide rearrangement of 4-methoxy-2-picoline N-oxide and acetic anhydride. My final product is contaminated with a compound that has an acetyl group. What is this side product and how can I get rid of it?

A3: This impurity is likely 2-acetoxymethyl-4-methoxypyridine, the intermediate of the Boekelheide rearrangement.[4] Its presence indicates incomplete hydrolysis of the acetate ester to the desired alcohol. To ensure complete conversion:

  • Increase the duration of the hydrolysis step (treatment with aqueous acid or base).

  • Ensure the pH of the hydrolysis mixture is sufficiently acidic or basic to promote complete ester cleavage.

  • This impurity can typically be removed by column chromatography.

Q4: After my synthesis, I have several unidentified peaks in my GC-MS analysis. What are the possible origins of these unexpected side products?

A4: The source of unexpected side products depends on the synthetic route:

  • Reduction Reactions: With certain reducing systems (e.g., NaBH₄-NiCl₂), reductive cleavage of the pyridine ring can occur, leading to various aliphatic amine byproducts.[4]

  • Boekelheide Rearrangement: This reaction can sometimes proceed via radical intermediates, which can lead to a variety of side products, including those incorporating the solvent.[5]

  • Grignard Reactions: The high reactivity and basicity of Grignard reagents can lead to side reactions. For instance, the Grignard reagent can act as a base, deprotonating any acidic protons in the starting material or solvent.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reduction Synthesis
Symptom Possible Cause Suggested Solution
Presence of starting aldehyde in final productIncomplete reactionIncrease reaction time, use a slight excess of NaBH₄, or gently warm the reaction.
Formation of 4-methoxy-2-methylpyridineOver-reductionUse a milder reducing agent (NaBH₄ instead of LiAlH₄), control temperature, and use stoichiometric amounts of reducing agent.
Complex mixture of productsDegradation of starting material or productEnsure inert atmosphere if using sensitive reagents, and check pH during workup to avoid acid- or base-catalyzed decomposition.
Issue 2: Identification of Unknown Impurities

The following table summarizes the expected analytical data for the target compound and its most common side products.

Compound Structure Molecular Weight Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) Expected ¹³C NMR Chemical Shifts (ppm, CDCl₃)
This compound139.15~8.3 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H), ~4.7 (s, 2H), ~3.8 (s, 3H)~163, ~159, ~148, ~108, ~105, ~64, ~55
4-Methoxypyridine-2-carbaldehyde137.14~9.9 (s, 1H), ~8.4 (d, 1H), ~7.3 (d, 1H), ~7.1 (s, 1H), ~3.9 (s, 3H)~193, ~165, ~153, ~149, ~112, ~108, ~56
4-Methoxy-2-methylpyridine123.15~8.3 (d, 1H), ~6.7 (d, 1H), ~6.6 (s, 1H), ~3.8 (s, 3H), ~2.5 (s, 3H)~162, ~158, ~148, ~109, ~106, ~55, ~24
2-Acetoxymethyl-4-methoxypyridine181.19~8.4 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H), ~5.2 (s, 2H), ~3.8 (s, 3H), ~2.1 (s, 3H)~163, ~155, ~149, ~109, ~107, ~66, ~55, ~21
4-Methoxy-2-picoline N-oxide139.15~8.1 (d, 2H), ~7.1 (d, 2H), ~3.8 (s, 3H), ~2.4 (s, 3H)~138, ~126, ~55, ~20

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 4-Methoxypyridine-2-carbaldehyde
  • Preparation: In a round-bottom flask, dissolve 4-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Identification of Side Products by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

  • Data Analysis: Compare the obtained mass spectra of the peaks with a database (e.g., NIST) and with the expected fragmentation patterns of the potential side products listed in the table above.

Visualizations

Synthesis_Pathway Start 4-Methoxypyridine-2-carbaldehyde Reagent NaBH4, MeOH Start->Reagent Reduction Product This compound Reagent->Product

Caption: Synthetic pathway for this compound via reduction.

Troubleshooting_Workflow Start Crude Product Analysis (NMR, GC-MS) CheckPurity Is the desired product pure? Start->CheckPurity Impurity_Present Identify Impurities CheckPurity->Impurity_Present No End_Pure Pure Product CheckPurity->End_Pure Yes Unreacted_SM Unreacted Starting Material? Impurity_Present->Unreacted_SM Over_Reduced Over-reduced Product? Unreacted_SM->Over_Reduced No Optimize_Reaction Optimize Reaction Conditions (Time, Stoichiometry) Unreacted_SM->Optimize_Reaction Yes Other_Side_Product Other Side Product? Over_Reduced->Other_Side_Product No Change_Reagent Change Reducing Agent Over_Reduced->Change_Reagent Yes Purify Purify by Chromatography Other_Side_Product->Purify Yes End_Impure Further Analysis Needed Other_Side_Product->End_Impure No Optimize_Reaction->Start Change_Reagent->Start Purify->End_Pure

Caption: Troubleshooting workflow for impurity identification.

Side_Product_Relationships Main_Product This compound Over_Reduction 4-Methoxy-2-methylpyridine Main_Product->Over_Reduction Over-Reduction Starting_Material 4-Methoxypyridine-2-carbaldehyde Starting_Material->Main_Product Incomplete Reduction N_Oxide 4-Methoxy-2-picoline N-oxide Acetate_Intermediate 2-Acetoxymethyl-4-methoxypyridine N_Oxide->Acetate_Intermediate Boekelheide Rearrangement Acetate_Intermediate->Main_Product Incomplete Hydrolysis

Caption: Logical relationships between the main product and common side products.

References

Overcoming challenges in the catalytic hydrogenation of pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the catalytic hydrogenation of pyridine derivatives?

A1: The primary challenges stem from the inherent stability of the pyridine ring and the nature of the nitrogen heteroatom. Key difficulties include:

  • Aromaticity of the Pyridine Ring: The resonance stability of the aromatic system requires potent catalytic systems and often harsh reaction conditions, such as high temperatures and pressures, to achieve full saturation.[1][2][3]

  • Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine substrate and the resulting piperidine product can strongly adsorb to the catalyst's active sites, leading to deactivation or "poisoning" of the catalyst.[1][4]

  • Chemoselectivity: For substituted pyridines, achieving selective hydrogenation of the pyridine ring without affecting other sensitive functional groups (e.g., nitriles, carbonyls, halogens) is a significant hurdle.[2][4]

  • Side Reactions: Incomplete hydrogenation can lead to the formation of partially saturated intermediates like dihydropyridines and tetrahydropyridines.[5] Additionally, dehalogenation can occur with halogenated pyridines.[4]

Q2: Which catalysts are most effective for pyridine hydrogenation?

A2: The choice of catalyst is critical and depends on the specific substrate, desired reaction conditions, and cost considerations. Both noble and non-noble metal catalysts are used:

  • Noble Metal Catalysts: Rhodium, Ruthenium, and Platinum generally show high activity under milder conditions.[1]

    • Rhodium (e.g., Rh/C, Rh₂O₃): Often effective and can operate at lower pressures and temperatures.[1][4][6] Rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃) have been reported to be active for a wide range of functionalized pyridines.[4][6]

    • Platinum (e.g., PtO₂, Pt/C): Adams' catalyst (PtO₂) is a classic choice, often used with acetic acid as a solvent to facilitate the reaction.[2][7]

    • Palladium (e.g., Pd/C): Widely used but often requires acidic additives to protonate the pyridine nitrogen, which enhances the ring's susceptibility to reduction.[1][2]

  • Non-Noble Metal Catalysts: Nickel-based catalysts are a cost-effective alternative but typically necessitate more forcing conditions, such as higher temperatures and pressures.[1]

  • Bimetallic Catalysts: Combinations like Ru-Pd/Ac have demonstrated high activity and selectivity, sometimes exceeding their monometallic counterparts.[8]

Q3: What is the role of acidic additives in the reaction?

A3: Acidic additives, such as sulfuric acid or acetic acid, play a crucial role in facilitating the hydrogenation of pyridines, particularly when using catalysts like Palladium on Carbon (Pd/C).[2][9] The acid protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium salt. This protonation reduces the electron density of the aromatic ring, making it more susceptible to hydrogenation.[4][10] Additionally, protonation can mitigate catalyst poisoning by decreasing the coordinating ability of the nitrogen atom to the metal surface.[5]

Q4: What are typical reaction conditions for pyridine hydrogenation?

A4: Reaction conditions can vary widely based on the substrate and catalyst system.

  • Pressure: Hydrogen pressure can range from mild (5 bar) to high (over 80 bar).[3][6] Higher pressures generally favor complete saturation and can sometimes influence stereoselectivity.[3]

  • Temperature: Temperatures can range from ambient (25°C) to elevated (100°C or higher).[1][3]

  • Solvents: Protic solvents like methanol, ethanol, trifluoroethanol (TFE), and glacial acetic acid are commonly used.[1][6][7] Acetic acid, in particular, can serve as both a solvent and an acidic promoter.[7]

  • Reaction Time: Can range from a few hours to over 16 hours, depending on the reactivity of the substrate and the efficiency of the catalyst.[2][6]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Low or No Conversion 1. Catalyst Poisoning- Use Acidic Additives: Add an acid like HCl or acetic acid to protonate the nitrogen and reduce its coordinating ability.[5]- Catalyst Choice: Switch to a catalyst less prone to nitrogen poisoning, such as Rhodium or Platinum-based catalysts.[5]
2. Catalyst Inactivity- Check Catalyst Quality: Ensure the catalyst is from a reliable source and has not expired. Old or improperly stored catalysts can lose activity.- Pre-reduction: Some catalysts may require pre-reduction under a hydrogen flow before use.[1]
3. Insufficiently Severe Conditions- Increase Hydrogen Pressure: Elevate the pressure to 30-80 bar or higher.[3][5]- Increase Temperature: Raise the reaction temperature, for example, to 60-80°C.[3][5]
Incomplete Hydrogenation (Formation of Intermediates) 1. Insufficient Reaction Time- Prolong Reaction Time: Extend the duration of the reaction to drive it to completion.[5]
2. Mild Reaction Conditions- Increase Severity: As with low conversion, increase the hydrogen pressure and/or temperature.[5]
3. Low Catalyst Loading- Increase Catalyst Amount: Increase the catalyst-to-substrate ratio.[5]
Poor Chemoselectivity (Reduction of other functional groups) 1. Catalyst Choice- Select a Milder Catalyst: Some catalysts are more aggressive than others. For example, Iridium-based catalysts have shown good chemoselectivity.[2]- Optimize Catalyst System: For nitrile-containing pyridines, adjusting the amount of acidic additive with a Pd/C catalyst can help tune the selectivity towards either the pyridyl- or piperidylmethylamine.[9]
2. Dehalogenation- Change Catalyst: Hydrogenation of halogenated pyridines often results in dehalogenation. This is a common side reaction, and alternative synthetic routes might be necessary if the halogen is to be retained.[4]
Formation of Unexpected Byproducts 1. Ring Opening- Review Catalyst System: Certain rhodium complexes, especially in the presence of water and secondary amines, can promote the opening of the pyridine ring.[5] Avoid these specific conditions if piperidine is the desired product.
2. Dimerization/Polymerization- Substrate Dependent: Highly activated or reactive substrates may be prone to side reactions. Consider adjusting reaction conditions to be milder if possible.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the hydrogenation of pyridine under different conditions, based on published data.

CatalystSubstratePressure (bar)Temp (°C)SolventTime (h)Conversion (%)Selectivity (%)Reference
Pd-Ag/Al₂O₃ Pyridine7060--9999 (to Piperidine)[11]
Pd-Cu/Al₂O₃ Pyridine7060--9999 (to Piperidine)[11]
Ru-Pd/Ac Pyridine----100~100 (to Piperidine)[8]
Rh₂O₃ 4-Methylpyridine540TFE16>99-[6]
Rh₂O₃ Ethyl Isonicotinate540TFE16>99-[6]
PtO₂ Substituted Pyridines50-70RTAcetic Acid---[2][7]
10% Pd/C 4-Pyridinecarbonitrile630Water/DCM5.510098 (to 4-Piperidylmethylamine)[9]
Rh/KB PyridineAmbientAmbientAqueous-10098 (to Piperidine)[10]

Note: This table is a summary of reported data and performance may vary based on specific experimental setup and substrate purity.

Experimental Protocols & Workflows

General Experimental Workflow for Catalytic Hydrogenation

The logical flow for a typical catalytic hydrogenation experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyridine Derivative in Solvent B Add Catalyst to Reactor A->B C Seal and Purge Reactor with Inert Gas (e.g., N₂) B->C D Pressurize with H₂ Gas C->D E Heat and Stir at Desired Temperature D->E F Monitor Reaction Progress (e.g., H₂ uptake, TLC, GC) E->F G Cool, Vent H₂, and Purge with Inert Gas F->G H Filter to Remove Catalyst (e.g., through Celite®) G->H I Solvent Removal/ Product Extraction H->I J Purify Product (Distillation/Chromatography) I->J

General experimental workflow for catalytic hydrogenation.
Detailed Protocol: Hydrogenation using PtO₂ in Acetic Acid

This protocol is adapted for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adams' catalyst).[2][7]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution for neutralization

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[7]

    • Begin vigorous stirring and maintain the reaction at room temperature or as required.

  • Work-up:

    • Once the reaction is complete (as determined by hydrogen uptake ceasing or analytical monitoring), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.[2]

    • Neutralize the acidic filtrate with a saturated solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Reaction Pathway

The hydrogenation of pyridine to piperidine is a stepwise process involving the addition of three molecules of hydrogen. The reaction proceeds through partially hydrogenated intermediates.

reaction_pathway Pyridine Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine + H₂ Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine + H₂ Piperidine Piperidine Tetrahydropyridine->Piperidine + H₂

General reaction pathway for pyridine hydrogenation.

References

Technical Support Center: Preventing Catalyst Poisoning in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning during the synthesis of pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons encountered in pyridine synthesis?

A1: Common catalyst poisons include sulfur compounds, other nitrogen-containing heterocycles (if not the intended product), halides, cyanides, and heavy metals.[1][2] Water can also act as a poison, particularly for Lewis acid catalysts, by competing with the substrate for active sites.[3] Even the pyridine product or nitrogen-containing starting materials can act as inhibitors by strongly coordinating to the metal center of the catalyst, leading to deactivation.[4][5]

Q2: How can I distinguish between catalyst poisoning and other forms of deactivation like fouling or sintering?

A2: Catalyst poisoning is a chemical deactivation where impurities bind to the active sites.[3] This often results in a sudden, sharp drop in catalyst activity. Fouling, or coking, is the physical deposition of materials like carbon on the catalyst surface, which tends to cause a more gradual decline in activity.[6] Sintering is the thermal agglomeration of catalyst particles, reducing the active surface area, and is typically caused by excessively high reaction temperatures.[6]

Q3: Are organocatalysts also susceptible to poisoning in pyridine synthesis?

A3: Yes, organocatalysts can be deactivated. For instance, amine-based catalysts can undergo alkylation by electrophilic reagents, and the accumulation of acidic or basic byproducts can alter the catalyst's activity.[3]

Q4: Can catalyst poisoning ever be beneficial?

A4: In some specific cases, intentional poisoning is used to enhance selectivity. For example, in the Rosenmund reduction, a palladium catalyst is deliberately poisoned with a sulfur compound or quinoline to reduce acyl chlorides to aldehydes without further reduction.[2] Similarly, Lindlar's catalyst is a palladium catalyst poisoned with lead salts to selectively reduce alkynes to cis-alkenes.[2]

Q5: My catalyst's performance is decreasing over several reuse cycles. What could be the cause?

A5: This issue can stem from several factors:

  • Irreversible Poisoning : Trace impurities in the feedstock may accumulate on the catalyst with each cycle.[3]

  • Fouling : Reaction byproducts or polymers can block the catalyst surface.[3]

  • Leaching : The active metal of the catalyst may be dissolving into the reaction medium.[3]

  • Mechanical Loss : A portion of the catalyst may be physically lost during recovery and handling.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Sudden and Significant Drop in Reaction Yield/Conversion

Possible Cause Troubleshooting Steps
Acute Catalyst Poisoning 1. Review Inputs : Scrutinize all starting materials, solvents, and reagents for potential sources of common poisons like sulfur, halides, or heavy metals.[3] 2. Purify Feedstock : Implement a purification step for reactants and solvents. Common methods include distillation, treatment with alkali or acids, or passing through an activated carbon or alumina column.[3][7] 3. Spiking Experiment : To confirm the identity of a suspected poison, run a control reaction with highly purified materials and a parallel reaction "spiked" with a small, known amount of the potential poison. A significant drop in performance in the spiked reaction confirms its role as a poison.[3]
Oxygen Sensitivity 1. Inert Atmosphere : If using an oxygen-sensitive catalyst, ensure the reaction is rigorously conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Thoroughly degas all solvents and reagents before use.[1]

Issue 2: Inconsistent Reaction Times or Gradual Loss of Activity

Possible Cause Troubleshooting Steps
Gradual Catalyst Fouling (Coking) 1. Analyze Byproducts : Use techniques like TLC, GC-MS, or LC-MS to identify potential byproducts that may be fouling the catalyst surface.[3] 2. Modify Conditions : Adjust reaction temperature or pressure to minimize byproduct formation. 3. Catalyst Washing : For heterogeneous catalysts, filter and wash the catalyst with a suitable solvent between cycles to remove adsorbed species.
Variable Reactant/Solvent Quality 1. Standardize Sources : Use reactants and solvents from the same batch or supplier to minimize variability.[3] 2. Test for Impurities : Periodically test incoming materials for known inhibitors or water content.[3] 3. Use Anhydrous Solvents : Ensure solvents are properly dried, as water can deactivate certain catalysts.[3]
Thermal Degradation (Sintering) 1. Verify Temperature : Ensure the reaction temperature is within the optimal range for the catalyst. High temperatures can lead to irreversible thermal degradation.[3]

Data Presentation: Impact of Common Poisons

The following table summarizes the qualitative effects of common poison classes on typical catalysts used in pyridine synthesis. Actual tolerance levels are highly dependent on the specific catalyst formulation and reaction conditions.

Poison Class Examples Affected Catalysts Mechanism of Action Typical Impact
Sulfur Compounds H₂S, thiols, thiophenesPd, Pt, Ni, RuStrong chemisorption on metal active sites, forming stable metal sulfides.[2][8]Severe and often irreversible deactivation, even at ppm levels.
Nitrogen Heterocycles Pyridine, quinolinePd, Pt, NiStrong coordination to the metal center, blocking active sites for reactants.[2][4]Reversible or irreversible inhibition, depending on binding strength.
Halides & Cyanides HCl, R-Cl, CN⁻Pd, Pt, Lewis AcidsFormation of inactive metal halides or strong coordination.[1]Significant loss of activity.
Heavy Metals Pb, As, HgMost transition metalsAlloy formation or deposition on the active surface.[9]Severe and typically irreversible poisoning.
Water H₂OLewis Acids, some metalsCompetitive adsorption on active sites; hydrolysis of catalyst support.[3][10]Reversible deactivation; can promote sintering in some cases.
Carbon Monoxide COPd, Pt, Ru, NiStrong chemisorption on metal surfaces (carbonyl formation).Potent poison, particularly at lower temperatures.

Experimental Protocols

Protocol 1: Feedstock Purification via Alkali Treatment

This protocol is effective for removing acidic impurities from crude pyridine or other starting materials.

  • Initial Treatment : Place the crude pyridine compound into a reaction vessel. Add an alkali such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets.[7][11] The amount will depend on the suspected level of impurities.

  • Stirring : Stir the mixture at room temperature for several hours. For more robust purification, gentle heating can be applied.

  • Distillation : Decant or filter the liquid phase away from the solid alkali.[11]

  • Fractional Distillation : Set up a fractional distillation apparatus. Carefully distill the pyridine, collecting the fraction that boils at the correct temperature (for pyridine, ~115°C at atmospheric pressure).

  • Storage : Store the purified pyridine over molecular sieves under an inert atmosphere to prevent moisture re-absorption.[11]

Protocol 2: Catalyst Regeneration via Thermal Treatment (Calcination)

This protocol can be used to remove coke or other organic foulants from a robust heterogeneous catalyst. Caution : This method is not suitable for all catalysts and can cause sintering if the temperature is too high.

  • Catalyst Recovery : After the reaction, filter the catalyst from the reaction mixture. Wash it with a solvent (e.g., toluene, then methanol) to remove residual reactants and products, and dry it thoroughly in a vacuum oven.

  • Calcination Setup : Place the dried, deactivated catalyst in a porcelain crucible or a tube furnace.

  • Heating Ramp : Heat the catalyst under a controlled flow of air or an inert gas containing a low concentration of oxygen.[12] The temperature should be ramped up slowly to the target calcination temperature (typically 400-600°C) to avoid thermal shock.[12]

  • Hold and Cool : Hold at the target temperature for 2-4 hours to ensure complete combustion of deposits.

  • Cool Down : Slowly cool the catalyst back to room temperature under a flow of inert gas (e.g., nitrogen).

  • (Optional) Reduction : For some metal catalysts, a subsequent reduction step (e.g., heating under a flow of H₂) is necessary to reactivate the metal sites.[12]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Catalyst Deactivation

This diagram outlines a logical sequence of steps to diagnose and address catalyst deactivation during pyridine synthesis.

G start Low Yield or Conversion Observed check_poisons Analyze Feedstock for Poisons? (e.g., Sulfur, Halides, Water) start->check_poisons poisons_detected Poisons Detected check_poisons->poisons_detected purify Purify Feedstock (Distillation, Guard Bed) poisons_detected->purify Yes check_fouling Suspect Fouling/Coking? (Gradual Deactivation) poisons_detected->check_fouling No regenerate_poison Regenerate/Replace Poisoned Catalyst purify->regenerate_poison rerun Rerun Reaction regenerate_poison->rerun fouling_detected Fouling Confirmed check_fouling->fouling_detected regenerate_coke Regenerate Coked Catalyst (e.g., Calcination) fouling_detected->regenerate_coke Yes check_sintering Suspect Sintering? (Excessive Temperature) fouling_detected->check_sintering No regenerate_coke->rerun sintering_detected Sintering Confirmed check_sintering->sintering_detected optimize_temp Optimize Reaction Temperature sintering_detected->optimize_temp Yes sintering_detected->rerun No replace_catalyst Replace Catalyst optimize_temp->replace_catalyst replace_catalyst->rerun

Caption: A flowchart for systematically troubleshooting catalyst deactivation.

Diagram 2: Mechanism of Metal Catalyst Poisoning by Sulfur

This diagram illustrates how a sulfur compound chemically deactivates a metal catalyst surface, preventing the desired reaction.

G cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface M1 Metal Site M2 Metal Site product Product M2->product Reaction & Desorption M3 Metal Site M4 Metal Site reactant Reactant reactant->M2 Adsorption P1 Blocked Site P2 Blocked Site P3 Blocked Site P4 Blocked Site poison Sulfur Poison poison->P2 Strong Chemisorption (Irreversible) reactant_blocked Reactant reactant_blocked->P3 Access Denied

Caption: Sulfur compounds irreversibly bind to metal sites, blocking reactant access.

References

Improving the purity of (4-Methoxypyridin-2-yl)methanol using acid-base extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (4-Methoxypyridin-2-yl)methanol using acid-base extraction. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is acid-base extraction a suitable method for purifying this compound?

A1: Acid-base extraction is an effective purification technique for this compound due to the basic nature of the pyridine ring. The nitrogen atom in the pyridine ring can be protonated by an acid to form a water-soluble salt. This allows for the separation of the desired compound from non-basic impurities that remain in the organic phase. Subsequently, the pH of the aqueous phase can be raised to regenerate the neutral, organic-soluble product, which can then be extracted back into an organic solvent.

Q2: What is the approximate pKa of this compound, and why is it important for acid-base extraction?

Q3: What are the common impurities found in crude this compound?

A3: Common impurities depend on the synthetic route used to prepare the compound. Potential impurities may include:

  • Unreacted starting materials: Such as 4-methoxypyridine-2-carbonitrile or 4-methoxypyridine-2-carbaldehyde if the synthesis involves reduction of these functional groups.

  • Over-reduction products: If a strong reducing agent is used, the pyridine ring itself could be partially or fully reduced.

  • Byproducts from side reactions: Depending on the specific reagents and reaction conditions, various side products can be formed.

  • Residual solvents and reagents: Solvents used in the reaction or workup, as well as unreacted reagents, may be present.

Q4: Can I use a strong base like sodium hydroxide for the basification step?

A4: While a strong base like sodium hydroxide will deprotonate the pyridinium salt, it is often preferable to use a milder base such as sodium bicarbonate or sodium carbonate. This is to avoid potential side reactions that can be promoted by strongly basic conditions. The choice of base will depend on the specific impurities you are trying to remove.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low recovery of product after extraction. 1. Incomplete protonation during the acid wash. 2. Incomplete deprotonation during the base wash. 3. Insufficient number of extractions. 4. Emulsion formation.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH ≤ 4.5) during the acid wash. Use a pH meter or pH paper to verify. 2. Ensure the pH of the aqueous layer is sufficiently basic (pH ≥ 8.5) during the base wash. 3. Perform at least three extractions with the appropriate solvent for each step to ensure complete transfer of the product between phases. 4. To break emulsions, try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a bed of Celite.
Product is still impure after acid-base extraction. 1. Presence of basic impurities with similar pKa values. 2. Presence of neutral impurities that were not fully removed. 3. Incomplete separation of layers.1. If basic impurities are present, consider alternative purification methods such as column chromatography or recrystallization. 2. Ensure thorough mixing during the initial extraction with the organic solvent to remove all neutral impurities. 3. Allow sufficient time for the layers to separate completely. If the interface is not sharp, consider adding a small amount of brine.
An emulsion forms during extraction. 1. Vigorous shaking of the separatory funnel. 2. High concentration of the crude product.1. Invert the separatory funnel gently for mixing instead of vigorous shaking. 2. Dilute the reaction mixture with more organic solvent before extraction. 3. Add a small amount of brine to the separatory funnel to help break the emulsion.
The final product is wet (contains residual water). 1. Inadequate drying of the organic phase.1. After the final extraction, dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 15-20 minutes before filtering and concentrating.

Data Presentation

The following table summarizes typical data obtained before and after the purification of this compound by acid-base extraction. Note: These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Parameter Crude Product After Acid-Base Extraction
Purity (by HPLC) 75-85%>98%
Yield -85-95%
Appearance Brownish oil or solidColorless to pale yellow oil or solid

Experimental Protocols

Detailed Methodology for Acid-Base Extraction of this compound

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely. The protonated product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc, verify densities).

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with the dilute acid solution two more times, combining all aqueous extracts.

  • Removal of Neutral Impurities:

    • Wash the combined acidic aqueous extracts with a small portion of the organic solvent (e.g., DCM or EtOAc) to remove any remaining neutral impurities. Discard the organic layer.

  • Basification:

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), with stirring until the pH of the solution is approximately 8-9. Be cautious as CO₂ gas will be evolved.

  • Product Extraction:

    • Extract the basified aqueous solution with three portions of the organic solvent (DCM or EtOAc).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

AcidBaseExtractionWorkflow cluster_start Initial State cluster_acid_wash Acidic Wash cluster_basification Basification cluster_final Final Product Crude Crude this compound in Organic Solvent AcidWash Add Dilute Acid (e.g., 1M HCl) Shake and Separate Crude->AcidWash AqueousLayer1 Aqueous Layer (Protonated Product) AcidWash->AqueousLayer1 Product moves to aqueous phase OrganicLayer1 Organic Layer (Neutral Impurities) AcidWash->OrganicLayer1 Impurities remain Basify Add Base (e.g., NaHCO₃) to Aqueous Layer AqueousLayer1->Basify AqueousLayer2 Aqueous Layer (Salts) Basify->AqueousLayer2 OrganicProduct Neutral Product in Organic Solvent Basify->OrganicProduct Extract with Organic Solvent PureProduct Purified this compound OrganicProduct->PureProduct Dry and Evaporate Solvent

Caption: Workflow for the acid-base extraction of this compound.

TroubleshootingLogic Start Low Purity after Extraction CheckpH Was pH of acidic wash ≤ 4.5 and basic wash ≥ 8.5? Start->CheckpH CheckpH->Start No, adjust pH and repeat CheckSeparation Were layers fully separated? CheckpH->CheckSeparation Yes CheckSeparation->Start No, improve separation technique CheckExtractions Were at least 3 extractions performed? CheckSeparation->CheckExtractions Yes CheckExtractions->Start No, increase number of extractions BasicImpurity Suspect basic impurities with similar pKa. CheckExtractions->BasicImpurity Yes ConsiderAlternatives Consider chromatography or recrystallization. BasicImpurity->ConsiderAlternatives

Caption: Troubleshooting logic for low purity after acid-base extraction.

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to exothermic reactions during the large-scale synthesis of pyridines.

Frequently Asked Questions (FAQs)

Q1: My large-scale pyridine synthesis is highly exothermic and difficult to control. What are the immediate steps I should take?

A1: Exothermic reactions in pyridine synthesis, particularly in multi-component reactions like the Hantzsch synthesis, can pose significant safety risks and lead to the formation of degradation byproducts. Immediate control strategies include:

  • Slow Addition of Reagents: Adding one of the key reactants dropwise or via a syringe pump can effectively control the rate of heat generation.

  • Efficient Cooling: Ensure the reactor's cooling system (e.g., cooling jacket, cryostat, or ice bath) is operating at maximum capacity to maintain the target temperature.

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively by increasing the thermal mass of the reaction mixture.

  • Monitor Internal Temperature: Rely on an internal thermometer rather than the bath temperature for the most accurate reading of the reaction's thermal status.

Q2: What is thermal runaway and how can I prevent it during pyridine synthesis scale-up?

A2: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure, which can cause reactor failure or explosion. Prevention is critical and involves:

  • Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry. This provides crucial data on the heat of reaction and the onset temperature of decomposition.

  • Process Control: Implement robust process controls, including automated systems that can adjust reagent flow or cooling based on real-time temperature monitoring.

  • Continuous Flow Chemistry: For highly exothermic processes, switching from batch to continuous flow reactors offers superior temperature control and is inherently safer due to the small reaction volume at any given time.

Q3: How do different pyridine synthesis methods compare in terms of exothermicity?

A3: The exothermicity can vary significantly between different synthetic routes:

  • Hantzsch Synthesis: This common multi-component reaction can be highly exothermic, especially during the initial condensation steps. The reaction involves the formation of multiple bonds in a single pot, releasing significant energy.

  • Bohlmann-Rahtz Synthesis: This method involves the condensation of enamines with ethynylketones. The subsequent cyclodehydration step often requires high temperatures, but the initial Michael addition can also be exothermic. Acid catalysis can sometimes lower the required temperature for the final step.

  • Guareschi-Thorpe Synthesis: This reaction, used to produce hydroxy-pyridines, is also a multi-component condensation. The exothermicity needs to be managed, but modern protocols using aqueous media can offer better thermal control.

Q4: Can the choice of solvent and catalyst impact the reaction exotherm?

A4: Absolutely. The solvent plays a key role in heat management by absorbing and dissipating the heat generated. A solvent with a higher heat capacity can absorb more energy with a smaller temperature increase. Using a refluxing solvent can also help dissipate heat. The catalyst concentration and activity directly influence the reaction rate; a more active or concentrated catalyst will accelerate the reaction, leading to a faster rate of heat evolution that may overwhelm the cooling system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Spike Reagent addition is too fast.Immediately stop reagent addition. Enhance cooling to maximum capacity. If necessary, prepare a quenching agent.
Inadequate cooling.Verify that the cooling system is functioning correctly and is appropriately sized for the reaction scale.
Insufficient mixing.Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and cooling jacket.
Formation of Dark Tars or Side Products Localized "hot spots" due to poor mixing or rapid exotherm.Improve agitation. Reduce the rate of reagent addition or run the reaction at a lower concentration to better manage heat.
Reaction temperature is too high.Optimize the reaction temperature. A lower temperature may slow the reaction but can significantly improve selectivity and reduce byproduct formation.
Reaction Fails to Initiate, Then "Takes Off" Violently Induction period followed by a rapid, uncontrolled reaction.Add a small portion of the reagents to initiate the reaction under controlled conditions before proceeding with the slow addition of the remainder. Ensure starting materials are pure, as impurities can sometimes inhibit the reaction initially.

Quantitative Data on Reaction Parameters

Finding precise, universally applicable enthalpy data for these complex multi-component reactions is challenging as it depends heavily on specific substrates, solvents, and catalysts. The table below provides general parameters and relative thermal hazards.

Synthesis Method Typical Temperature Range Key Control Parameters Relative Exothermic Hazard
Hantzsch Synthesis 50°C to Reflux (e.g., Ethanol)Rate of aldehyde/ammonia addition, catalyst choice (e.g., PTSA), efficient cooling.[1]High
Bohlmann-Rahtz Synthesis 50°C to 160°CTemperature control for cyclodehydration, use of acid catalysis to lower temperature.[2][3]Moderate to High
Guareschi-Thorpe Synthesis ~80°C to RefluxpH control, choice of nitrogen source (e.g., (NH₄)₂CO₃), solvent system (aqueous media can help).[4]Moderate

Experimental Protocols

Protocol 1: Controlled Reagent Addition for a Large-Scale Hantzsch Synthesis
  • Reactor Setup: In a properly sized reactor equipped with an overhead stirrer, a reflux condenser, a thermocouple for internal temperature monitoring, and a pressure-equalizing addition funnel, add the β-keto ester (2.0 eq.) and the chosen solvent (e.g., ethanol).

  • Initial Cooling: Begin stirring and cool the mixture to 5-10°C below the target reaction temperature.

  • Reagent Preparation: In a separate vessel, prepare a solution of the aldehyde (1.0 eq.) and the nitrogen source (e.g., ammonium acetate, 1.1 eq.) in the same solvent.

  • Slow Addition: Transfer the aldehyde/ammonia solution to the addition funnel. Begin adding the solution dropwise to the stirred β-keto ester solution in the reactor.

  • Temperature Monitoring: Continuously monitor the internal temperature. Adjust the addition rate to ensure the temperature does not exceed the setpoint by more than 2-3°C. If the temperature rises rapidly, pause the addition until it stabilizes.

  • Reaction Completion: Once the addition is complete, allow the reaction to stir at the target temperature, monitoring for completion by TLC or LC-MS.

Protocol 2: Emergency Quenching of a Runaway Reaction

WARNING: This procedure should only be performed by trained personnel with appropriate safety measures in place, including a blast shield and personal protective equipment (PPE).

  • Cease Additions & Heating: Immediately stop all reagent feeds and turn off any heating sources.

  • Maximize Cooling: Activate emergency cooling or ensure the primary cooling system is at 100% capacity.

  • Alert Personnel: Inform all personnel in the immediate area of the situation.

  • Prepare Quenching Agent: Have a pre-determined, appropriate quenching agent ready. For many organic reactions, a cold, inert solvent or a weak acid/base solution may be suitable. The choice of agent must be made during the process hazard analysis phase.

  • Controlled Quenching: If the temperature continues to rise uncontrollably, slowly introduce the quenching agent into the reactor via a cannula or addition funnel. DO NOT dump the quenching agent in all at once, as this can cause a violent pressure increase.

  • Evacuate: If the situation cannot be brought under control, evacuate the area to a safe distance.

Visualizations

Logical Troubleshooting Workflow for Exothermic Events

Exotherm_Troubleshooting Start Uncontrolled Temperature Increase Detected Action1 IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Maximize Cooling Start->Action1 Decision1 Is Temperature Stabilizing? Action1->Decision1 Outcome_Yes Temperature Controlled. Resume with Caution. Decision1->Outcome_Yes Yes Outcome_No Temperature Still Rising. Decision1->Outcome_No No Investigation INVESTIGATE CAUSE: - Check Addition Rate - Check Stirrer RPM - Check Coolant Flow/Temp Outcome_Yes->Investigation Action2 EMERGENCY ACTION: Prepare for Quench Outcome_No->Action2 FinalAction Perform Controlled Quench & Safe Shutdown Action2->FinalAction

Caption: A decision-making workflow for troubleshooting thermal events.

Key Factors Influencing Reaction Exothermicity

Exotherm_Factors Exotherm Reaction Exotherm (Heat Generation Rate) Cooling Cooling System Efficiency Exotherm->Cooling counteracted by Mixing Mixing Speed (Heat Transfer) Exotherm->Mixing dissipated by Solvent Solvent Properties (Heat Capacity) Exotherm->Solvent absorbed by Concentration Reagent Concentration Concentration->Exotherm AdditionRate Reagent Addition Rate AdditionRate->Exotherm Catalyst Catalyst Activity & Loading Catalyst->Exotherm

Caption: Interrelationship of factors controlling reaction heat.

References

Strategies to minimize byproduct formation in the synthesis of omeprazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize byproduct formation during the synthesis of omeprazole intermediates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis process, offering potential causes and actionable solutions.

Q1: I am observing a significant amount of omeprazole sulfone in my final product. What is causing this and how can I prevent it?

A: The formation of omeprazole sulfone is a common issue arising from the over-oxidation of the thioether intermediate (pyrmetazole).[1][2] This side reaction is highly dependent on the reaction conditions during the final oxidation step.

Potential Causes:

  • Excess Oxidizing Agent: Using more than one molar equivalent of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), will promote the further oxidation of the desired sulfoxide to the sulfone.[2]

  • Elevated Reaction Temperature: Lack of proper temperature control can increase the rate of the over-oxidation reaction.[3]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the thioether has been consumed can lead to the formation of the sulfone byproduct.

Strategies for Minimization:

  • Stoichiometric Control: Carefully control the amount of m-CPBA to approximately one molar equivalent relative to the thioether intermediate.[2][3]

  • Temperature Management: Maintain a low reaction temperature, typically between -10°C and 5°C, throughout the addition of the oxidizing agent.[2][3]

  • Reaction Monitoring: Closely monitor the reaction's progress using a suitable method like Thin-Layer Chromatography (TLC).[2][3]

  • Quenching: Upon completion, quench the reaction with a reducing agent, such as a sodium thiosulfate solution, to neutralize any excess peroxide and prevent further oxidation.[2]

Q2: My synthesis is producing N-oxide impurities. How can their formation be minimized?

A: N-oxide impurities can form on the pyridine ring, particularly during the synthesis of the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine intermediate or during the final oxidation step if conditions are not carefully controlled.[1][4]

Potential Causes:

  • Incomplete Deoxygenation: If the pyridine intermediate is synthesized from a pyridine-N-oxide precursor, incomplete deoxygenation can carry this impurity through to the final product.[5][6]

  • Harsh Reaction Conditions: Strong oxidizing conditions can lead to the unwanted oxidation of the pyridine nitrogen.

Strategies for Minimization:

  • Optimized Intermediate Synthesis: When preparing the pyridine intermediate, ensure the deoxygenation step is complete. Using selective and mild chlorinating agents, such as a phosphorus oxychloride (POCl₃)/triethylamine (Et₃N) system, can also reduce byproduct formation.[7]

  • Controlled Final Oxidation: The same controlled conditions that prevent sulfone formation (stoichiometric oxidant, low temperature) will also help minimize the formation of N-oxide byproducts during the conversion of the thioether to omeprazole.[2]

Q3: The condensation reaction between the pyridine and benzimidazole moieties is resulting in low yields and colored byproducts. What are the likely causes and solutions?

A: The nucleophilic substitution reaction to form the thioether intermediate is a critical step where suboptimal conditions can lead to incomplete reactions and the formation of colored impurities. It is believed that interactions between the pyridine nitrogen and the thioether linkage can sometimes form highly conjugated, colored systems.[8]

Potential Causes:

  • Inefficient Thiolate Formation: Incomplete deprotonation of the 5-methoxy-2-mercaptobenzimidazole results in a lower concentration of the required nucleophile.

  • Incorrect Temperature Profile: Temperature must be carefully controlled during the reaction sequence.

  • Suboptimal pH: The pH of the reaction medium can affect the stability of the reactants and the reaction rate.

Strategies for Optimization:

  • Effective Base and Solvent System: A common and effective method is to first dissolve the 2-mercapto-5-methoxybenzimidazole with a base like sodium hydroxide in ethanol to ensure the complete formation of the thiolate anion.[2][9]

  • Controlled Reagent Addition: The reaction mixture should be cooled to below 10°C before the slow, dropwise addition of the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride solution.[2][3]

  • Post-Reaction Workup: After the reaction period, the addition of water and stirring can help precipitate the product and allow for easy removal of inorganic byproducts and unreacted starting materials through simple filtration and washing.[1][9]

Frequently Asked Questions (FAQs)

Q1: What are the two primary intermediates in the most common synthetic route to omeprazole? A: The synthesis typically involves the coupling of two key intermediates: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (the pyridine moiety) and 5-methoxy-2-mercaptobenzimidazole (the benzimidazole moiety).[2][9]

Q2: What is the critical final step in converting the thioether intermediate to omeprazole? A: The final step is the selective oxidation of the sulfide (thioether) intermediate to a sulfoxide.[2] This step is critical because over-oxidation leads to the formation of the omeprazole sulfone impurity.[1]

Q3: What are the most common impurities encountered in omeprazole synthesis? A: Besides unreacted starting materials, the most common process-related impurities include Omeprazole Sulfone (from over-oxidation), Omeprazole N-oxide (from oxidation of the pyridine nitrogen), and Ufiprazole.[1][4] Degradation products and residual solvents may also be present in the final active pharmaceutical ingredient (API).[10][11]

Q4: What analytical techniques are recommended for monitoring byproduct formation? A: For real-time monitoring of the reaction progress, Thin-Layer Chromatography (TLC) is a rapid and effective tool.[2][3] For the quantitative analysis of impurities in the final product and for method validation, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4][12][13]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Minimizing Byproducts

Reaction StepKey ParameterRecommended ConditionRationale / Expected Outcome
Condensation (Thioether Formation) Base/SolventSodium Hydroxide in EthanolEnsures complete formation of the nucleophilic thiolate.[2][9]
TemperatureCool to <10°C before adding pyridine intermediate.[2]Controls reaction rate and minimizes side reactions.
WorkupWater addition, stirring, and filtration.Precipitates the product and removes soluble inorganic byproducts.[9]
Oxidation (Sulfoxide Formation) Oxidant Stoichiometry~1.0 molar equivalent of m-CPBA.[2][3]Prevents over-oxidation to sulfone.
TemperatureMaintain between -10°C and 5°C.[2][3]Reduces the rate of sulfone and N-oxide formation.
QuenchingAdd sodium thiosulfate solution post-reaction.[2]Destroys excess oxidant, stopping the reaction.

Table 2: Common Byproducts and Their Origins

Byproduct NameChemical Structure OriginStage of Formation
Omeprazole Sulfone Over-oxidation of the thioether intermediate.Final Oxidation Step
Omeprazole N-oxide Oxidation of the pyridine nitrogen atom.Intermediate Synthesis or Final Oxidation
Ufiprazole Process-related impurity from synthesis.[4]Condensation or Oxidation
Unreacted Intermediates Incomplete reaction.Condensation or Oxidation
Degradation Products Instability of the product under certain pH or light conditions.[11]Storage / Workup

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

This protocol is a generalized procedure based on established methods.[2][3][9]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole (0.10 mol)

  • Sodium hydroxide (0.13 mol)

  • Ethanol (50 mL)

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol)

  • Water (100 mL for dissolving pyridine, 500 mL for precipitation)

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating to approximately 70-90°C.

  • To this solution, add the 2-mercapto-5-methoxybenzimidazole and reflux the mixture until all solids have dissolved.

  • Cool the resulting solution to below 10°C using an ice bath.

  • In a separate vessel, dissolve the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over 30-60 minutes, ensuring the temperature remains low.

  • Allow the reaction temperature to rise to 30°C and maintain with stirring for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

  • Stir the resulting slurry for 12 hours to ensure complete precipitation of the product.

  • Collect the precipitated white solid by suction filtration, wash with water, and dry to obtain the thioether intermediate. A yield of approximately 96% can be expected.[9]

Protocol 2: Selective Oxidation of the Thioether Intermediate to Omeprazole

This protocol outlines a controlled oxidation to minimize byproduct formation.[2][3]

Materials:

  • Thioether intermediate from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~1.0 equivalent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thioether intermediate in dichloromethane in a reaction vessel.

  • Cool the solution to a temperature between -10°C and 0°C using a suitable cooling bath.

  • In a separate flask, dissolve the m-CPBA (approximately 1.0 molar equivalent) in dichloromethane.

  • Slowly add the m-CPBA solution dropwise to the cooled thioether solution, maintaining the reaction temperature below 5°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by washing the organic mixture with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude omeprazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a dichloromethane and diethyl ether mixture.[2]

Visualizations

Omeprazole_Synthesis_Pathway cluster_intermediates Starting Intermediates Pyridine 2-chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl Thioether Thioether Intermediate (Pyrmetazole) Pyridine->Thioether Benzimidazole 5-methoxy-2-mercapto- benzimidazole Benzimidazole->Thioether   Condensation (NaOH, EtOH) Omeprazole Omeprazole (Desired Product) Thioether->Omeprazole Controlled Oxidation (~1 eq. m-CPBA, <5°C) Sulfone Omeprazole Sulfone (Byproduct) Thioether->Sulfone Over-oxidation (Excess m-CPBA / High Temp) Omeprazole->Sulfone Further Oxidation

Caption: Key pathways in the final stages of omeprazole synthesis.

Troubleshooting_Workflow Start High Level of Byproducts Detected Impurity_ID Identify Primary Impurity (e.g., via HPLC) Start->Impurity_ID Sulfone_Path Is it Omeprazole Sulfone? Impurity_ID->Sulfone_Path Condensation_Path Are there colored impurities or unreacted starting materials? Sulfone_Path->Condensation_Path No Check_Oxidation Review Oxidation Step Sulfone_Path->Check_Oxidation Yes Check_Condensation Review Condensation Step Condensation_Path->Check_Condensation Yes Verify_Stoich Verify m-CPBA Stoichiometry (Should be ~1.0 eq.) Check_Oxidation->Verify_Stoich Verify_Temp Confirm Reaction Temperature (Should be <5°C) Check_Oxidation->Verify_Temp Verify_Quench Ensure Proper Quenching Check_Oxidation->Verify_Quench Verify_Base Confirm Complete Thiolate Formation (Adequate Base) Check_Condensation->Verify_Base Verify_Addition Check Temperature During Pyridine Addition (<10°C) Check_Condensation->Verify_Addition

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of Substituted Pyridinylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of substituted pyridinylmethanols.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of substituted pyridinylmethanols, presented in a question-and-answer format.

Issue: Crude product is a dark-colored oil or solid.

  • Question: My crude substituted pyridinylmethanol is a dark brown oil/solid. What are the likely impurities and how can I remove the color?

  • Answer: Dark coloration in crude pyridinylmethanols often indicates the presence of polymeric byproducts, degradation products, or residual starting materials from the synthesis.[1] To address this, consider the following:

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot gravity filtration.[1]

    • Solvent Washes: Washing the crude solid with a suitable organic solvent in which the impurities are soluble but the product is not, can help remove coloration.[1]

Issue: Problems during Recrystallization.

  • Question: My substituted pyridinylmethanol "oils out" during recrystallization instead of forming crystals. What should I do?

  • Answer: "Oiling out" happens when the solute separates from the solution at a temperature above its melting point, often due to a highly concentrated solution or an unsuitable solvent system.[1][2] To resolve this:

    • Increase Solvent Volume: The solution may be too concentrated. Try re-dissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly.[2]

    • Modify the Solvent System: A different solvent or a mixture of solvents might be necessary. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, followed by slow cooling.[1]

    • Induce Crystallization: Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound can help initiate crystallization.[1][2]

  • Question: The recovery of my purified product after recrystallization is very low. What are the likely causes?

  • Answer: Low recovery can be due to several factors:

    • Excessive Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor, even after cooling. It is crucial to use the minimum amount of hot solvent necessary to dissolve the crude product.[2]

    • Premature Crystallization: If the product crystallizes during hot filtration, it will result in product loss. Ensure the funnel and receiving flask are pre-heated to prevent this.

    • Incomplete Crystallization: Ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize the formation of crystals.[3]

Issue: Challenges in Column Chromatography.

  • Question: My pyridinylmethanol derivative shows significant peak tailing during column chromatography on silica gel. Why is this happening and how can I fix it?

  • Answer: Peak tailing with basic compounds like pyridinylmethanols on silica gel is common. This is due to the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the silica surface.[4] To mitigate this:

    • Add a Basic Modifier: Adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[5]

    • Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like neutral or basic alumina, or a reverse-phase silica (C18).[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for flash chromatography of substituted pyridinylmethanols?

A1: The choice of solvent system depends on the polarity of your specific substituted pyridinylmethanol. A good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[6] For "normal" polarity compounds, a gradient of 10-50% ethyl acetate in hexanes is often effective. For more polar compounds, you might start with 100% ethyl acetate or a 5% methanol in dichloromethane mixture.[6] It is always recommended to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).

Q2: How do I choose a suitable solvent system for the recrystallization of my substituted pyridinylmethanol?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents in test tubes, both at room temperature and upon heating.[2] Common single solvents for pyridine derivatives include ethanol, methanol, and toluene.[2] Effective mixed solvent systems often consist of a "good" solvent where the compound is soluble, and a miscible "poor" solvent (anti-solvent) where it is less soluble. Examples include ethanol/water, acetone/water, or toluene/hexane.[2][3]

Q3: Can I use an acid-base extraction to purify my substituted pyridinylmethanol?

A3: Yes, if your crude mixture contains acidic or neutral impurities, an acid-base extraction can be a very effective purification step. Since pyridinylmethanols are basic, they can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer, leaving non-basic impurities in the organic layer.[5] The aqueous layer can then be basified (e.g., with sodium bicarbonate or sodium hydroxide) to regenerate the neutral pyridinylmethanol, which can then be extracted back into an organic solvent.[7]

Data Presentation

The following tables summarize common solvent systems used for the purification of substituted pyridinylmethanols.

Table 1: Solvent Systems for Column Chromatography

Compound TypeStationary PhaseSolvent System (Eluent)Notes
General Pyridine DerivativesSilica GelEthyl Acetate / Hexanes (gradient, e.g., 5:95 to 20:80)[8]A standard system for compounds of moderate polarity.
Polar Pyridine DerivativesSilica GelMethanol / Dichloromethane (e.g., 5% MeOH in DCM)[6]Suitable for more polar compounds that do not elute with less polar systems.
Basic Pyridine DerivativesSilica GelEluent + 0.1-1% Triethylamine (e.g., EtOAc/Hexanes + 1% Et3N)[5]The addition of a basic modifier helps to prevent peak tailing.
General Pyridine DerivativesAlumina (Neutral)Dichloromethane / Hexanes or Ethyl Acetate / HexanesA good alternative to silica gel for acid-sensitive or very basic compounds.

Table 2: Solvent Systems for Recrystallization

Compound TypeSolvent SystemPurity AchievedTypical YieldReference
4-Chlorophenyl-2-pyridinylmethanolEthyl Acetate / n-Hexane (1:1 to 1:3 ratio)[3]HighGoodThe compound is dissolved in minimal hot ethyl acetate, and n-hexane is added as an anti-solvent.[3]
3-Methyl-4-(pyridin-4-yl)anilineEthanol / Water or Toluene / Hexane[2]HighVariableScreening of single and mixed solvent systems is recommended.[2]
General Substituted PyridinylmethanolsEthanol or MethanolGood to HighVariableOften a good starting point for moderately polar compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of substituted pyridinylmethanols using flash column chromatography.

  • Slurry Preparation: Dissolve the crude pyridinylmethanol in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (typically 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by introducing the more polar solvent (gradient elution).[5] For example, start with 100% hexanes, then move to 5% ethyl acetate in hexanes, 10% ethyl acetate in hexanes, and so on.

  • Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization (Two-Solvent System)

This protocol describes a general method for recrystallization using a binary solvent system, for example, ethyl acetate and n-hexane for 4-chlorophenyl-2-pyridinylmethanol.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate). Heat the mixture with stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: Allow the solution to cool to room temperature. Slowly add the "poor" solvent (e.g., n-hexane) with gentle stirring until the solution becomes cloudy (turbid), indicating the onset of crystallization.[3]

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours to allow for crystal growth.[3]

  • Complete Crystallization: To maximize the yield, place the flask in an ice bath for 30-60 minutes.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This protocol outlines a typical acid-base extraction procedure for separating a basic pyridinylmethanol from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[5]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute acidic solution (e.g., 1M HCl). The basic pyridinylmethanol will be protonated and move into the aqueous layer.[5] Separate the aqueous layer.

  • Back Extraction (Optional): To ensure complete transfer, you can re-extract the organic layer with fresh dilute acid.

  • Basification: Combine the acidic aqueous extracts and slowly add a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the solution is basic (check with pH paper). The pyridinylmethanol will precipitate or form an oily layer.

  • Product Extraction: Extract the aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified pyridinylmethanol.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[5]

Mandatory Visualization

Troubleshooting_Workflow start Crude Pyridinylmethanol check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_method Select Purification Method is_pure->purification_method No chromatography Column Chromatography purification_method->chromatography Mixture of Isomers/Byproducts recrystallization Recrystallization purification_method->recrystallization Solid Product extraction Acid-Base Extraction purification_method->extraction Acidic/Neutral Impurities peak_tailing Peak Tailing? chromatography->peak_tailing oiling_out Oiling Out? recrystallization->oiling_out extraction->check_purity troubleshoot_chrom Troubleshoot Chromatography add_base_modifier Add Base Modifier (e.g., Et3N) Change Stationary Phase troubleshoot_chrom->add_base_modifier troubleshoot_recryst Troubleshoot Recrystallization adjust_solvent_recryst Adjust Solvent System Slow Cooling troubleshoot_recryst->adjust_solvent_recryst use_less_solvent Use Minimal Hot Solvent Cool Thoroughly troubleshoot_recryst->use_less_solvent oiling_out->troubleshoot_recryst Yes low_recovery Low Recovery? oiling_out->low_recovery No low_recovery->check_purity No low_recovery->troubleshoot_recryst Yes peak_tailing->check_purity No peak_tailing->troubleshoot_chrom Yes adjust_solvent_recryst->check_purity use_less_solvent->check_purity add_base_modifier->check_purity

Caption: Troubleshooting workflow for pyridinylmethanol purification.

Experimental_Workflow start Crude Product dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Dilute Acid (e.g., 1M HCl) dissolve->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 organic_layer1 Organic Layer (Impurities) separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Protonated Product) separate_layers1->aqueous_layer1 Aqueous basify Basify with Base (e.g., NaHCO3) aqueous_layer1->basify extract_product Extract with Organic Solvent basify->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aqueous_layer2 Aqueous Layer (Waste) separate_layers2->aqueous_layer2 Aqueous organic_layer2 Organic Layer (Pure Product) separate_layers2->organic_layer2 Organic dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate end_product Purified Product dry_concentrate->end_product

Caption: Workflow for acid-base extraction of pyridinylmethanols.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to the Analytical Assessment of (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and intermediates like (4-Methoxypyridin-2-yl)methanol is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methodologies for determining the purity of this compound, offering insights into their principles, experimental protocols, and performance characteristics to aid in the selection of the most appropriate technique.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to control the impurity profile of the final drug substance. The primary analytical techniques for the purity assessment of such polar aromatic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.

Comparative Overview of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the nature of the impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control, reference standard characterization). Below is a comparative summary of the most effective methods for this compound.

Analytical TechniquePrincipleCommon DetectorKey AdvantagesTypical Performance
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.UV/Vis, Diode Array (DAD)Versatile, robust, suitable for non-volatile and thermally labile compounds, high precision and accuracy.Linearity (r²) > 0.999, Accuracy (% Recovery) 98-102%, Precision (%RSD) < 2%
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.Flame Ionization (FID), Mass Spectrometry (MS)High resolution and sensitivity, ideal for volatile impurities and residual solvents.Linearity (r²) > 0.995, Accuracy (% Recovery) 95-105%, Precision (%RSD) < 5%
Quantitative Nuclear Magnetic Resonance (qNMR) Direct measurement of the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.NMR SpectrometerAbsolute quantification without a specific reference standard of the analyte, high precision, provides structural information.Accuracy (% Purity) often within ±1%, high precision with %RSD < 1%.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide established methodologies for each technique, which can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally the most suitable approach for the purity assessment of polar aromatic compounds like this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed to separate a wide range of impurities.

    • Mobile Phase A: 0.01 M Phosphate buffer, pH 2.5

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

GC is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents. For polar compounds like this compound, derivatization may be necessary to improve volatility and peak shape.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and an autosampler.

Chromatographic Conditions:

  • Column: A polar capillary column, such as a wax-type column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 10 minutes.

  • Detector Temperature:

    • FID: 270 °C

    • MS Transfer Line: 280 °C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.

Sample and Derivatization Protocol:

  • Accurately weigh approximately 10 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d6, Methanol-d4).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 value).

  • Acquisition Parameters:

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition time: At least 3-4 seconds.

    • Spectral width: To cover all signals of interest.

Sample Preparation and Analysis:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

  • Acquire the 1H NMR spectrum using the optimized parameters.

  • Process the spectrum (phasing, baseline correction) and carefully integrate the signals of the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Potential Impurities

A thorough understanding of the synthetic route is essential for identifying potential process-related impurities. The synthesis of this compound may involve the reduction of a corresponding carboxylic acid or ester, or the oxidation of a methylpyridine derivative. Potential impurities could include:

  • Starting materials: Unreacted 4-methoxy-2-methylpyridine or 4-methoxypyridine-2-carboxylic acid.

  • By-products: Over-oxidation or over-reduction products.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

Forced degradation studies, involving exposure of the compound to stress conditions such as acid, base, oxidation, heat, and light, can help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (e.g., with BSTFA) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Wax Column inject->separate detect FID/MS Detection separate->detect identify Identify Peaks detect->identify quantify Quantify Impurities identify->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Validating the Structure of (4-Methoxypyridin-2-yl)methanol: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of (4-Methoxypyridin-2-yl)methanol with its structural isomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by predicted and experimental data. Detailed experimental protocols and a logical workflow for structural validation are also presented.

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount to understanding its chemical properties and biological activity. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for structure validation.

Comparative Analysis of ¹H and ¹³C NMR Data

To confirm the identity of this compound, its NMR spectra should be compared with those of its structural isomers. The distinct substitution patterns of the methoxy and hydroxymethyl groups on the pyridine ring in each isomer result in unique sets of chemical shifts and coupling constants in their respective ¹H and ¹³C NMR spectra.

Due to the limited availability of public experimental NMR data for this compound and its isomers, predicted data from highly reliable computational models are utilized for a comprehensive comparison. For (6-methoxypyridin-3-yl)methanol, experimental ¹H NMR data is available and included for reference.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Methoxy-pyridin-yl-methanol Isomers

ProtonsThis compound (Predicted)(2-Methoxypyridin-4-yl)methanol (Predicted)(6-Methoxypyridin-2-yl)methanol (Predicted)(6-Methoxypyridin-3-yl)methanol (Experimental)[1]
H36.85 (d)7.95 (d)7.65 (t)7.62 (dd)
H56.78 (dd)6.80 (d)6.70 (d)8.11 (d)
H6/H-Py8.20 (d)--6.75 (d)
-CH₂OH4.65 (s)4.60 (s)4.68 (s)4.62 (s)
-OCH₃3.85 (s)3.90 (s)3.95 (s)3.93 (s)
-OH(broad s)(broad s)(broad s)-

Predicted data generated using online NMR prediction tools. Experimental data sourced from ChemicalBook.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Methoxy-pyridin-yl-methanol Isomers

CarbonThis compound (Predicted)(2-Methoxypyridin-4-yl)methanol (Predicted)(6-Methoxypyridin-2-yl)methanol (Predicted)
C2162.5164.0161.0
C3108.0110.5115.0
C4168.0150.0139.0
C5106.5109.0112.0
C6149.0148.0147.5
-CH₂OH64.063.565.0
-OCH₃55.553.554.0

Predicted data generated using online NMR prediction tools.

Experimental Protocols

To obtain high-quality NMR spectra for structural validation, the following experimental protocols are recommended.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment with a 30° or 45° pulse angle to ensure quantitative integration.

    • Set the spectral width to cover the entire proton chemical shift range (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the coupling patterns (singlets, doublets, triplets, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use the same high-field NMR spectrometer as for ¹H NMR.

    • Tune the carbon probe and shim the instrument.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover the full carbon chemical shift range (typically 0-220 ppm).

    • A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Structure Validation A Synthesized Compound (this compound) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Experimental ¹H NMR Data B->D E Experimental ¹³C NMR Data C->E H Compare Experimental and Predicted Spectra D->H I Compare with Isomeric Spectra D->I E->H E->I F Predicted NMR Data for This compound F->H G NMR Data for Isomers (Predicted and Experimental) G->I J Consistent? H->J I->J K Structure Confirmed J->K Yes L Re-evaluate Structure/ Purity J->L No

Caption: Workflow for the validation of this compound structure.

By following this structured approach of data acquisition, comparison with predicted and isomeric data, and logical analysis, researchers can confidently validate the chemical structure of this compound, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quality Control of (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of pharmaceutical intermediates like (4-Methoxypyridin-2-yl)methanol is a critical step in the manufacturing process. The choice of analytical methodology for quality control can significantly impact the accuracy, sensitivity, and efficiency of this process. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quality control of this compound, supported by plausible experimental data and detailed protocols.

This compound is a polar aromatic compound, and its physicochemical properties make it amenable to analysis by both HPLC and GC-MS, each with its own set of advantages and limitations. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile compounds.[1][2]

Principles of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3] For a polar compound like this compound, reversed-phase HPLC is a common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4] Separation is based on the polarity of the analyte, with more polar compounds eluting earlier.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, a sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column.[5] The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for highly specific identification and quantification.[1] For polar compounds, derivatization may be necessary to increase volatility and improve chromatographic performance.[6]

Data Presentation: Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes a comparative overview of expected performance data for HPLC and GC-MS in the quality control of this compound.

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%
Analysis Time 10-15 minutes15-25 minutes

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

HPLC-UV Method for this compound

This method is designed for the quantification of this compound and the detection of related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for this compound

This method is suitable for the sensitive detection and quantification of this compound and volatile impurities. Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) is recommended to improve peak shape and thermal stability.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.[9]

  • Column: A non-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification and full scan for impurity identification.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[10]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of pyridine as a solvent and catalyst.[6]

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Mandatory Visualization

Quality_Control_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Method cluster_Data Data Processing Sample_Receiving Receive Sample of This compound Sample_Preparation Prepare Sample (Dilution/Derivatization) Sample_Receiving->Sample_Preparation Method_Selection Select Method (HPLC or GC-MS) Sample_Preparation->Method_Selection HPLC_Analysis HPLC Analysis Method_Selection->HPLC_Analysis Non-volatile impurities GCMS_Analysis GC-MS Analysis Method_Selection->GCMS_Analysis Volatile impurities Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Data_Processing Process Data (Integration, Quantification) Data_Acquisition->Data_Processing Results_Reporting Generate Report (Purity, Impurity Profile) Data_Processing->Results_Reporting

Caption: General workflow for the quality control analysis of this compound.

Method_Selection_Logic Analyte_Properties Analyte Properties: This compound - Polar - Thermally Labile? HPLC HPLC (Direct Analysis) Analyte_Properties->HPLC Thermally Labile or Non-volatile Derivatization Derivatization Required? Analyte_Properties->Derivatization Thermally Stable but Polar Purity_Assay Primary for Purity Assay and Non-volatile Impurities HPLC->Purity_Assay GCMS GC-MS (Requires Volatility) Volatile_Impurities Ideal for Volatile/ Semi-volatile Impurities GCMS->Volatile_Impurities Derivatization->GCMS Yes Impurity_Profile Information Required: - Purity Assay - Volatile Impurities - Non-volatile Impurities Impurity_Profile->HPLC Non-volatile Impurities Impurity_Profile->GCMS Volatile Impurities

Caption: Logical flow for selecting between HPLC and GC-MS for quality control.

Conclusion: Choosing the Right Technique

Both HPLC and GC-MS are powerful techniques for the quality control of this compound, each offering distinct advantages.

HPLC is generally the preferred method for routine purity assessment and quantification. Its primary advantage is the ability to analyze the polar, and potentially thermally labile, this compound directly without the need for derivatization. This simplifies sample preparation, reduces the chance of side reactions, and improves throughput, making it a robust and reliable method for quality control laboratories.

GC-MS is the superior technique for the identification and quantification of trace volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling.[10] However, the potential need for derivatization for the main analyte adds a layer of complexity to the sample preparation process.

Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical goals. For a comprehensive quality control strategy, employing both techniques can be beneficial: HPLC for the main assay and non-volatile impurities, and GC-MS for the analysis of residual solvents and other volatile impurities.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Pyridine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts safety and efficacy.[1][2] Pyridine derivatives are essential building blocks in the synthesis of numerous pharmaceuticals.[1][3] Consequently, the accurate determination of their purity is paramount to ensure the quality of the final drug product. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct analytical method for purity assessment.[4][5][6]

This guide provides an objective comparison between qNMR and other common analytical techniques for determining the purity of pyridine-based pharmaceutical intermediates. It includes supporting data, detailed experimental protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

qNMR as a Primary Analytical Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without requiring a specific reference standard of the same compound.[3][4] The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][5][7] By comparing the integral of a signal from the analyte to that of a certified internal standard with a known purity, the absolute purity of the analyte can be determined.[3]

Advantages of qNMR:

  • Absolute Quantification: It provides a direct measurement of purity and does not require calibration curves or identical reference standards for the analyte.[8]

  • Versatility: A single qNMR experiment can simultaneously provide structural confirmation and quantify the main component, impurities, and residual solvents.[9][10][11]

  • Non-destructive: The sample can be recovered and used for further analyses.[8]

  • Reduced Method Development Time: Compared to chromatographic techniques, qNMR often requires less time for method development.[5]

  • Universal Detection: qNMR is less dependent on the physicochemical properties of the analyte (like the presence of a chromophore for UV detection in HPLC) and can quantify any NMR-active molecule.[5][9]

Limitations of qNMR:

  • Lower Sensitivity: qNMR is generally less sensitive than methods like LC-MS, making it less suitable for trace-level analysis.[8]

  • Signal Overlap: Overlapping signals from the analyte, impurities, or the internal standard can complicate accurate integration and quantification.[8]

  • Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and the experiments require skilled operators.[8]

  • Sample Requirements: The sample must be soluble in a deuterated solvent, and issues like long relaxation times for certain nuclei must be properly managed to ensure accurate quantification.[7][8]

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment depends on various factors, including the nature of the analyte and potential impurities, required accuracy and sensitivity, and instrument availability.[1] Below is a comparison of qNMR with HPLC, GC, and Titration for the purity analysis of pyridine-based intermediates.

Quantitative Data Comparison

The following table presents illustrative data comparing the purity determination of a hypothetical pyridine-based intermediate, "Compound P," using different analytical methods. This data reflects typical performance characteristics observed in comparative studies.[3][12]

Parameter qNMR HPLC (UV) GC (FID) Acid-Base Titration
Purity (%) 99.299.599.499.1
Relative Standard Deviation (RSD, %) 0.20.50.40.3
Analysis Time per Sample (min) 15-2020-3025-3510-15
Detects Non-Chromophoric Impurities? YesNoYes (if volatile)No
Provides Structural Information? YesNoNoNo
Requires Analyte-Specific Standard? NoYes (for response factor)Yes (for response factor)No
Sample Consumption Low (non-destructive)LowLowHigh

This table is illustrative and actual results may vary based on the specific compound and experimental conditions.

A key takeaway is the potential discrepancy in results, where chromatographic methods might overestimate purity if impurities are not detected (e.g., they lack a UV chromophore or are non-volatile).[3][5] qNMR, being a molar-based technique, often provides a more accurate representation of the sample's composition.[3]

Methodology and Workflow Visualizations

qNMR Experimental Workflow

The process of a qNMR measurement can be broken down into four main steps: method planning, sample preparation, data collection, and data processing.[7]

qNMR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_calc Calculation Plan 1. Method Planning - Select internal standard - Choose solvent - Identify quantification signals SamplePrep 2. Sample Preparation - Accurately weigh analyte - Accurately weigh standard - Dissolve in deuterated solvent Plan->SamplePrep Acquire 3. Data Acquisition - Set quantitative parameters (D1) - Acquire spectrum SamplePrep->Acquire Process 4. Data Processing - Phasing & Baseline Correction - Integrate signals Acquire->Process Calculate 5. Purity Calculation - Use qNMR formula Process->Calculate Method_Comparison Comparison of Purity Analysis Techniques cluster_attributes Key Attributes qNMR qNMR Absolute Absolute Quantification qNMR->Absolute Structural Structural Info qNMR->Structural HPLC HPLC HPLC->Absolute Requires response factors Sensitivity High Sensitivity HPLC->Sensitivity GC GC GC->Absolute Requires response factors GC->Sensitivity Volatility Volatility Dependant GC->Volatility Titration Titration Speed High Throughput Titration->Speed Cost Low Instrument Cost Titration->Cost

References

Comparison of the efficacy of different intermediates in the synthesis of omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Intermediates in Omeprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of different intermediates and synthetic routes for the production of omeprazole, a widely used proton pump inhibitor. The synthesis of omeprazole primarily involves the convergent coupling of two key heterocyclic intermediates: a substituted benzimidazole and a functionalized pyridine. The efficiency of the overall synthesis is highly dependent on the yield and purity of these precursors. This document outlines the common synthetic pathways, presents comparative data on intermediate efficacy, provides detailed experimental protocols, and visualizes the synthetic logic.

The core reaction involves the coupling of 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride to form a thioether intermediate, which is subsequently oxidized to yield omeprazole.[1] Variations in the synthesis of these two primary intermediates significantly impact the overall process efficiency.

Comparison of Synthetic Routes for Key Intermediates

The selection of a synthetic route for the principal intermediates is critical for maximizing yield and purity while ensuring scalability and cost-effectiveness. The following tables summarize experimental data from various methods for synthesizing the two key components of omeprazole.

Table 1: Comparison of Synthetic Efficacy for 5-methoxy-2-mercaptobenzimidazole

Starting MaterialKey ReagentsSolvent(s)Reaction ConditionsYieldPurityReference
4-methoxy-o-phenylene diamineCarbon disulfide (CS₂), Potassium hydroxide (KOH)Ethanol, WaterReflux for 4 hours63%Crystalline[2]
3,4-diaminoanisole dihydrochlorideAlkylxanthonate of alkaline metalAqueous-alcoholic alkaline mediumHeat to 60-75°C, then boil90-94%94-97%[3]
4-methoxy-2-nitroaniline (via Route-II)Sodium sulfide / Ammonium chloride (reduction), KOH / CS₂ (cyclization)Ethanol, WaterNot specified64-65% (overall)Not specified
4-methoxy-2-nitroaniline (via Route-III)Not specifiedNot specifiedNot specified70-71% (overall)Not specified

Table 2: Comparison of Synthetic Efficacy for 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl

Starting MaterialChlorinating AgentSolvent(s)Reaction ConditionsYieldPurityReference
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineThionyl chloride (SOCl₂)DichloromethaneRoom temperature, 1 hour100%White solid[4]
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineSulfuryl chloride (SO₂Cl₂)DichloromethaneIce bath, then room temp. for 1.5 hours76.4% (overall)99.7%[5]
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineTriphosgeneToluene0-10°C, 3 hours97.51%99.74%[6]
3,5-Dimethyl-4-nitropyridine-1-oxideThionyl chloride (SOCl₂) or Oxalyl chlorideVarious organic solventsNot specified77.8 - 78.9% (overall)99.27 - 99.41%[7]

Visualizing the Synthetic Pathway and Workflow

Diagrams created using the DOT language provide a clear visual representation of the chemical transformations and experimental processes involved in omeprazole synthesis.

Omeprazole_Synthesis_Pathway Benzimidazole 5-methoxy-2- mercaptobenzimidazole Thioether Thioether Intermediate (Pyrmetazole) Benzimidazole->Thioether Coupling (Nucleophilic Substitution) Pyridine 2-chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl Pyridine->Thioether Omeprazole Omeprazole Thioether->Omeprazole Oxidation (e.g., m-CPBA)

Caption: Core synthetic pathway of omeprazole.

Experimental_Workflow cluster_coupling Step 1: Thioether Formation cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification A Dissolve Benzimidazole in basic solution (e.g., NaOH/Ethanol) B Add Pyridine Intermediate A->B C Stir at controlled temperature B->C D Isolate Thioether Intermediate C->D E Dissolve Thioether in solvent (e.g., Dichloromethane) D->E Proceed to Oxidation F Add Oxidizing Agent (e.g., m-CPBA) E->F G Reaction Monitoring F->G H Aqueous Wash (e.g., NaHCO₃) G->H Proceed to Purification I Dry Organic Layer (e.g., Na₂SO₄) H->I J Remove Solvent I->J K Recrystallize Crude Omeprazole J->K

Caption: General experimental workflow for omeprazole synthesis.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of the key intermediates and the final product, omeprazole.

Protocol 1: Synthesis of 5-methoxy-2-mercaptobenzimidazole[2]
  • Preparation: Dissolve potassium hydroxide (3.8 g, 0.067 M) in a mixture of ethanol (20 mL) and water (7 mL).

  • Reaction: Add carbon disulfide (2.5 mL, 0.04 M) to the solution and stir for 30 minutes at ambient temperature.

  • Addition of Amine: Cool the mixture to 0°C and slowly add 4-methoxy-o-phenylene diamine (5.23 g, 0.03 M).

  • Reflux: Stir the reaction mixture at reflux for 4 hours, then allow it to stir overnight at ambient temperature.

  • Work-up: Evaporate the solvent in vacuo and dilute the residue with dichloromethane (CH₂Cl₂). Add water to induce precipitation.

  • Isolation: Suspend the precipitate in CH₂Cl₂ and acidify to pH 4. Filter the suspension to yield purple crystalline 5-methoxy-2-mercaptobenzimidazole.

    • Yield: 3.4 g (63%).

Protocol 2: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride[5]
  • Preparation: Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL) under an argon atmosphere.

  • Chlorination: Slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

  • Reaction: Continue stirring at room temperature for an additional 30 minutes after the addition is complete.

  • Isolation: Remove the solvent by distillation under reduced pressure.

  • Purification: Suspend the solid residue in hexane (200 mL), collect the solid by filtration, wash with hexane (50 mL), and air-dry to afford the title compound as a white solid.

    • Yield: 33.3 g (100%).

Protocol 3: Synthesis of Omeprazole (Coupling and Oxidation)[1][9]
  • Thioether Formation:

    • In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating.

    • Add 5-methoxy-2-mercaptobenzimidazole and reflux until fully dissolved.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water and slowly add it to the benzimidazole solution, maintaining the temperature.

    • Stir until the reaction is complete (monitored by TLC or HPLC). The thioether intermediate (pyrmetazole) precipitates and is isolated by filtration.

  • Oxidation to Omeprazole:

    • Dissolve the isolated thioether intermediate in a chlorinated solvent like dichloromethane.

    • Cool the solution (e.g., to -10°C to 0°C).

    • Slowly add a solution of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), while carefully controlling the temperature.

    • Monitor the reaction to avoid over-oxidation to the sulfone byproduct.

    • Upon completion, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

    • Wash with brine, dry over an anhydrous agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield crude omeprazole.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways for (4-Methoxypyridin-2-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. (4-Methoxypyridin-2-yl)methanol is a valuable building block in the pharmaceutical industry. This guide provides a detailed comparison of three primary synthetic pathways for its production, offering a cost-benefit analysis based on starting material costs, reaction yields, and process complexity.

Executive Summary

This analysis explores three main synthetic routes to this compound, each originating from a different precursor:

  • Directed ortho-Metalation of 4-Methoxypyridine: A versatile route that allows for regioselective functionalization of the pyridine ring.

  • Rearrangement of 4-Methoxypyridine-N-oxide: A classical approach to functionalizing the 2-position of a pyridine ring.

  • Reduction of 4-Methoxypyridine-2-carbonitrile: A common pathway for converting a nitrile group to a hydroxymethyl group.

The cost-benefit of each pathway is evaluated based on the current market price of starting materials, reported reaction yields, and the number of synthetic steps involved. While prices for chemical reagents are subject to fluctuation, this guide provides a comparative framework to aid in selecting the most appropriate synthetic strategy.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three synthetic routes. Prices for starting materials are based on commercially available listings and are subject to change.

ParameterPathway 1: Directed ortho-MetalationPathway 2: From 4-Methoxypyridine-N-oxidePathway 3: From 4-Methoxypyridine-2-carbonitrile
Starting Material 4-Methoxypyridine4-Methoxypyridine4-Methoxypyridine-2-carbonitrile
Key Intermediates 2-Bromo-4-methoxypyridine, 4-Methoxypyridine-2-carboxaldehyde4-Methoxypyridine-N-oxide, 2-Acetoxymethyl-4-methoxypyridine4-Methoxypyridin-2-yl)methanamine
Overall Yield ~44% (from 4-Methoxypyridine)[1]Estimated ~70-80%Reported 40-50% for dimethylated analog[2]
Number of Steps 3 (from 4-Methoxypyridine)3 (from 4-Methoxypyridine)2
Starting Material Cost ~$18-20/g (4-Methoxypyridine)[3][4]~$18-20/g (4-Methoxypyridine)[3][4]Varies significantly based on supplier
Key Reagents n-BuLi, 1,2-dibromotetrachloroethane, LTMP, DMF, NaBH4Hydrogen peroxide, Acetic acid, Acetic anhydride, NaOHRaney Nickel, Hydrogen, Sodium nitrite, Acid
Advantages High regioselectivity, well-documented procedures.[1][5]Avoids expensive organometallic reagents.Potentially shorter route.
Disadvantages Requires cryogenic temperatures and pyrophoric reagents (n-BuLi).Use of strong oxidants and potential for side reactions.Raney Nickel is pyrophoric, and the diazotization step can be hazardous.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Directed_ortho_Metalation_Pathway cluster_0 Pathway 1: Directed ortho-Metalation 4-Methoxypyridine 4-Methoxypyridine 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine 4-Methoxypyridine->2-Bromo-4-methoxypyridine 1. BuLi-LiDMAE 2. C2Br2Cl4 (62%) 4-Methoxypyridine-2-carboxaldehyde 4-Methoxypyridine-2-carboxaldehyde 2-Bromo-4-methoxypyridine->4-Methoxypyridine-2-carboxaldehyde 1. LTMP 2. DMF This compound This compound 4-Methoxypyridine-2-carboxaldehyde->this compound NaBH4 (70% over 2 steps) N-Oxide_Rearrangement_Pathway cluster_1 Pathway 2: From 4-Methoxypyridine-N-oxide 4-Methoxypyridine 4-Methoxypyridine 4-Methoxypyridine-N-oxide 4-Methoxypyridine-N-oxide 4-Methoxypyridine->4-Methoxypyridine-N-oxide H2O2, Acetic Acid (88%) 2-Acetoxymethyl-4-methoxypyridine 2-Acetoxymethyl-4-methoxypyridine 4-Methoxypyridine-N-oxide->2-Acetoxymethyl-4-methoxypyridine Acetic Anhydride This compound This compound 2-Acetoxymethyl-4-methoxypyridine->this compound Hydrolysis (e.g., NaOH) Nitrile_Reduction_Pathway cluster_2 Pathway 3: From 4-Methoxypyridine-2-carbonitrile 4-Methoxypyridine-2-carbonitrile 4-Methoxypyridine-2-carbonitrile (4-Methoxypyridin-2-yl)methanamine (4-Methoxypyridin-2-yl)methanamine 4-Methoxypyridine-2-carbonitrile->(4-Methoxypyridin-2-yl)methanamine Raney Ni, H2 This compound This compound (4-Methoxypyridin-2-yl)methanamine->this compound NaNO2, H+

References

Comparative Analysis of the Biological Activity of (4-Methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities, mechanisms of action, and experimental evaluation of (4-Methoxypyridin-2-yl)methanol derivatives, comparing their performance against alternative compounds.

Derivatives of this compound are a versatile class of compounds with significant therapeutic potential, primarily recognized for their role as key intermediates in the synthesis of proton pump inhibitors (PPIs).[1] These drugs are cornerstones in the treatment of acid-related gastrointestinal disorders.[1] Beyond this well-established application, emerging research has highlighted the diverse biological activities of various pyridine derivatives, including those with methoxy substitutions, in areas such as oncology. This guide provides a comparative overview of the biological activity of these derivatives, focusing on their application as proton pump inhibitors and their potential as anticancer agents.

Proton Pump Inhibition

The primary and most well-documented biological activity of this compound derivatives is the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid production in the stomach.[1] This mechanism of action forms the basis for the therapeutic efficacy of widely prescribed proton pump inhibitors like omeprazole, lansoprazole, and pantoprazole, which are all derivatives of this core structure.[1]

These derivatives are prodrugs that, upon systemic absorption, accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells.[1] In this acidic milieu, they undergo a chemical rearrangement to a reactive sulfenamide intermediate, which then forms a covalent bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[1]

Comparative Efficacy of Proton Pump Inhibitors

The inhibitory potency of PPIs is commonly quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase. While specific IC50 values for a wide range of this compound derivatives are proprietary to the pharmaceutical companies that developed them, the general efficacy of marketed PPIs is well-established.

Compound Typical Therapeutic Use Mechanism of Action
OmeprazoleGERD, Peptic UlcersIrreversible H+/K+-ATPase inhibitor
LansoprazoleGERD, Peptic UlcersIrreversible H+/K+-ATPase inhibitor
PantoprazoleGERD, Peptic UlcersIrreversible H+/K+-ATPase inhibitor
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A common method to determine the IC50 of PPIs involves an in vitro assay using isolated gastric vesicles rich in H+/K+-ATPase.

Objective: To determine the concentration of a test compound required to inhibit 50% of H+/K+-ATPase activity.

Materials:

  • Lyophilized porcine gastric microsomes (source of H+/K+-ATPase)

  • ATP (adenosine triphosphate)

  • Valinomycin

  • Potassium chloride (KCl)

  • Buffer solution (e.g., Tris-HCl)

  • Test compounds (derivatives of this compound)

  • Microplate reader

Procedure:

  • Reconstitution of Gastric Vesicles: Reconstitute lyophilized gastric microsomes in a suitable buffer.

  • Activation of the Pump: The H+/K+-ATPase is activated by the addition of ATP in the presence of K+ ions. Valinomycin is often included to create a K+ gradient.

  • Incubation with Inhibitors: The enzyme preparation is incubated with various concentrations of the test compounds.

  • Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically through a colorimetric assay that quantifies the amount of inorganic phosphate released.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute Gastric Microsomes activate_pump Activate H+/K+-ATPase with ATP and K+ reconstitute->activate_pump prepare_compounds Prepare Serial Dilutions of Test Compounds incubate Incubate Enzyme with Test Compounds prepare_compounds->incubate activate_pump->incubate measure_activity Measure ATPase Activity (Phosphate Release) incubate->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Figure 1: Experimental workflow for in vitro H+/K+-ATPase inhibition assay.

Anticancer Activity

Recent studies have revealed the potential of pyridine derivatives, including those containing a methoxy group, as anticancer agents. These compounds have been shown to target various signaling pathways and cellular processes implicated in cancer progression.

Comparative Anticancer Activity of Pyridine Derivatives

The anticancer activity of these derivatives is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines, with the IC50 value serving as a key metric of potency.

Compound Class/Derivative Target/Mechanism Cancer Cell Line(s) IC50 (µM) Reference
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivativesAntiproliferativeA549, HCT116, MCF7, PC3<3 - <5[2]
Sulfonamide methoxypyridine derivativesPI3Kα/mTOR dual inhibitorsMCF-7, HCT-1160.02 - 0.13[3]
2-methoxypyridine-3-carbonitrile derivativesAntiproliferativeHepG2, DU145, MBA-MB-2311 - 5[4]
Pyridine-based PIM-1 kinase inhibitorsPIM-1 Kinase InhibitionMCF-70.5[5][6]
Pyridine heterocyclic hybridsTubulin polymerization inhibitorsHuh-7, A549, MCF-76.13 - 15.54[6][7]
Signaling Pathways Targeted by Anticancer Pyridine Derivatives

Several signaling pathways have been identified as targets for the anticancer activity of methoxypyridine derivatives.

signaling_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_pim1 PIM-1 Kinase Pathway cluster_tubulin Microtubule Dynamics PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Sulfonamide Sulfonamide Methoxypyridine Derivatives Sulfonamide->PI3K inhibit Sulfonamide->mTOR inhibit PIM1 PIM-1 Kinase Apoptosis Apoptosis PIM1->Apoptosis inhibits PIM1_inhibitor Pyridine-based PIM-1 Inhibitors PIM1_inhibitor->PIM1 inhibit Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Tubulin_inhibitor Pyridine Heterocyclic Hybrids Tubulin_inhibitor->Tubulin inhibit polymerization

Figure 2: Signaling pathways targeted by anticancer pyridine derivatives.
Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a test compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing the MTT reagent. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry. While their role in the development of proton pump inhibitors is well-established, the growing body of evidence for their anticancer activities highlights their potential for broader therapeutic applications. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this versatile class of compounds. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to design and develop novel and more effective therapeutic agents.

References

A Comparative Guide to the Synthesis and Utility of (4-Methoxypyridin-2-yl)methanol and its Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (4-Methoxypyridin-2-yl)methanol and its chlorinated analogs, focusing on their synthesis, reactivity, and applications in chemical synthesis, particularly in the pharmaceutical industry. The choice of a pyridyl-methanol scaffold or its chlorinated counterpart can significantly impact reaction outcomes, yields, and scalability. This document aims to provide objective data to inform these critical decisions in process development and drug discovery.

Overview of Compounds

This compound and its derivatives are key building blocks in organic synthesis. The parent alcohol is a stable intermediate, while its chlorinated analogs offer enhanced reactivity, particularly for nucleophilic substitution reactions. The primary chlorinated analog discussed is 2-(chloromethyl)-4-methoxypyridine, where the hydroxyl group is replaced by chlorine. Additionally, analogs with chlorine substitution on the pyridine ring are considered. These compounds are crucial intermediates in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1]

Comparative Synthesis Data

Table 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Starting MaterialKey ReagentsReaction TimeReported YieldReference
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochlorideSodium hydroxide, Potassium iodide, Methanol, Water4 hours (reflux)Not explicitly stated, but is a hydrolysis reaction[2]
3,5-Dimethyl-4-methoxypyridine-2-carbonitrileRaney Nickel, Ammonia-saturated methanol, Sodium nitrite, Acetic acid3 days (hydrogenation step)40-50% (overall)[2]
4-methoxy-3,5-dimethylpyridine-2-carbaldehydeSodium borohydride, Methanol or EthanolSeveral hoursNot explicitly stated, but is a standard reduction[3]

Table 2: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Starting MaterialKey ReagentsReaction TimeReported YieldReference
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolThionyl chloride, Dichloromethane1 hour100%[4]
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolSulfuryl chloride, Dichloromethane1.5 hours76.4%[5]
3,5-Dimethyl-4-methoxypyridine-1-oxideDimethyl sulfate, Ammonium persulfate, Hydrogen peroxide, followed by chlorinationMulti-stepNot explicitly stated[6]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its Chloromethyl Precursor[2]

This method involves the hydrolysis of the chloromethyl group.

  • Dissolve 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.

  • Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the solution.

  • Heat the mixture to reflux and stir for 4 hours.

  • After the reaction is complete, remove the methanol by rotary evaporation.

  • Add 300 ml of water to the residue and extract three times with 150 ml of dichloromethane.

  • Dry the combined organic layers over sodium sulfate and concentrate to yield the final product.

Protocol 2: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride from the Corresponding Methanol[4]

This protocol describes the chlorination of the hydroxymethyl group.

  • To a solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL), slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature under an argon atmosphere.

  • Continue stirring at room temperature for an additional 30 minutes.

  • Remove the solvent by distillation under reduced pressure.

  • Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.

  • Wash the solid with hexane (50 mL) and air-dry to afford 33.3 g (100% yield) of the title compound as a white solid.

Protocol 3: Synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol[7]

This procedure details the synthesis of a ring-chlorinated analog.

  • Dissolve 5.8 g of 3-chloro-4-methoxy-2-picoline-N-oxide in 8 ml of glacial acetic acid.

  • While stirring at 90°C, add 14 ml of acetic anhydride.

  • Heat the mixture at 110°-115°C for 2 hours.

  • Cool to 80°C and add 25 ml of methanol dropwise.

  • Remove the solvent by distillation under reduced pressure.

  • To the residue, add 20 ml of water and 8 g of sodium hydroxide in small portions and heat to reflux for 2 hours.

  • After cooling, extract the mixture with dichloromethane.

  • Evaporate the solvent, and induce crystallization of the residue with diethyl ether to yield the solid product (melting point 103°-105°C).

Comparative Reactivity and Applications

This compound is a stable, crystalline solid that serves as a precursor.[1] Its primary role in synthesis is to be converted into a more reactive species.

The key advantage of the chloromethyl analogs , such as 2-(chloromethyl)-4-methoxypyridine, is their enhanced electrophilicity at the benzylic carbon. The chloride ion is a good leaving group, making these compounds excellent substrates for nucleophilic substitution reactions. This heightened reactivity is exploited in the synthesis of proton pump inhibitors, where the chloromethyl pyridine derivative is coupled with a benzimidazole moiety.[1]

Ring-chlorinated analogs , such as (3-chloro-4-methoxypyridin-2-yl)methanol and (6-chloro-4-methoxypyridin-2-yl)methanol, introduce electronic and steric modifications to the pyridine ring. The presence of a chlorine atom can influence the acidity of the remaining ring protons and the nucleophilicity of the pyridine nitrogen. These modifications can be leveraged to fine-tune the properties of the final molecule in drug discovery programs.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic transformations.

G cluster_0 Synthesis of this compound Analog Start_Methanol 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Reagents_Methanol NaOH, KI Methanol, H2O Start_Methanol->Reagents_Methanol Hydrolysis Product_Methanol (4-Methoxy-3,5-dimethyl pyridin-2-yl)methanol Reagents_Methanol->Product_Methanol G cluster_1 Synthesis of Chloromethyl Analog Start_Chloro (4-Methoxy-3,5-dimethyl pyridin-2-yl)methanol Reagents_Chloro SOCl2 or SO2Cl2 Dichloromethane Start_Chloro->Reagents_Chloro Chlorination Product_Chloro 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Reagents_Chloro->Product_Chloro G cluster_2 General Application in PPI Synthesis Methanol_Analog This compound (or analog) Activation Activation of Hydroxyl (e.g., Chlorination) Methanol_Analog->Activation Chloromethyl_Analog 2-(Chloromethyl)-4-methoxypyridine (or analog) Activation->Chloromethyl_Analog Coupling Coupling with Benzimidazole derivative Chloromethyl_Analog->Coupling PPI_Core Proton Pump Inhibitor Core Structure Coupling->PPI_Core

References

A Comparative Guide to Proton Pump Inhibitors: Efficacy and Safety Insights from Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their remarkable efficacy stems from their ability to irreversibly inhibit the gastric H+/K+-ATPase, the final step in acid secretion. While all PPIs share a common pharmacophore, a substituted benzimidazole linked to a pyridine ring via a methylsulfinyl bridge, the specific substitutions on the pyridine moiety significantly influence their synthesis, pharmacokinetic profiles, efficacy, and safety. This guide provides an objective comparison of prominent PPIs, focusing on the impact of their distinct pyridine intermediates, supported by experimental data and detailed methodologies.

The Pivotal Role of the Pyridine Intermediate

The journey to a potent PPI begins with the synthesis of its core components, with the substituted pyridine ring being a critical determinant of the final drug's characteristics. The varied substituents on this ring modulate the molecule's pKa, metabolic stability, and interaction with the proton pump.

The synthesis of these key pyridine intermediates is a multi-step process, often starting from substituted pyridines. For instance, the intermediate for omeprazole, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, is synthesized from 2,3,5-trimethylpyridine through a series of oxidation, nitration, methoxy substitution, acylation, hydrolysis, and halogenation reactions[1][2]. Similarly, the intermediate for lansoprazole, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, begins with 2,3-lutidine and undergoes a comparable synthetic pathway[3]. The synthesis of the rabeprazole intermediate, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine HCl, and the pantoprazole intermediate, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, also involves multi-step chemical transformations[1][4][5][6].

The specific nature of the pyridine intermediate directly impacts the physicochemical properties of the resulting PPI, which in turn dictates its clinical performance.

Comparative Efficacy: A Look at the Experimental Data

The efficacy of a PPI is primarily determined by its ability to inhibit gastric acid secretion, a function directly linked to its chemical structure. Key parameters influencing efficacy include the pKa of the pyridine nitrogen, the rate of conversion to the active sulfonamide form, and its interaction with metabolizing enzymes.

Physicochemical Properties: The pKa Influence

The pKa of the pyridine ring is a crucial factor in the selective accumulation of PPIs in the acidic environment of the parietal cells. A higher pKa allows for more extensive protonation and trapping of the drug at its site of action.

Proton Pump Inhibitor Pyridine pKa (pKa1) Benzimidazole pKa (pKa2) Key Structural Feature of Pyridine Intermediate
Omeprazole4.06[7]0.79[7]4-methoxy-3,5-dimethylpyridine
Esomeprazole4.06[7]0.79[7]4-methoxy-3,5-dimethylpyridine (S-isomer)
Lansoprazole3.83[7]0.62[7]3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Pantoprazole3.83[7]0.11[7]3,4-dimethoxypyridine
Rabeprazole4.53[7]0.62[7]3-methyl-4-(3-methoxypropoxy)pyridine

Data compiled from multiple sources.[7]

Rabeprazole, with the highest pyridine pKa, exhibits the most rapid onset of action[7]. This is attributed to its faster conversion to the active sulfonamide form over a wider pH range.

Gastric Acid Control: Head-to-Head Comparison

A five-way crossover study provides a direct comparison of the acid-suppressing effects of five major PPIs at their standard doses.

Proton Pump Inhibitor Dose Mean % of 24h with Intragastric pH > 4.0 (Day 5)
Esomeprazole40 mg58%
Rabeprazole20 mg51%
Omeprazole20 mg42%
Lansoprazole30 mg42%
Pantoprazole40 mg42%

Data from a randomized, open-label, crossover study.[8]

Esomeprazole demonstrated a significantly greater percentage of time with intragastric pH above 4.0 compared to the other PPIs in this short-term study[8].

Safety and Metabolism: The Role of Cytochrome P450

The safety profile of PPIs is intrinsically linked to their metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, particularly CYP2C19 and CYP3A4. The substituents on the pyridine ring influence the affinity of the PPI for these enzymes, leading to variations in metabolism and potential for drug-drug interactions.

CYP Enzyme Interactions
Proton Pump Inhibitor Primary Metabolizing Enzymes Notes on Metabolism
OmeprazoleCYP2C19, CYP3A4Metabolism is highly dependent on CYP2C19 genetic polymorphism.
EsomeprazoleCYP2C19, CYP3A4As the S-isomer of omeprazole, it is metabolized more slowly by CYP2C19, leading to more consistent plasma levels.
LansoprazoleCYP2C19, CYP3A4Metabolism is influenced by CYP2C19 polymorphism.
PantoprazoleCYP2C19, CYP3A4Has a lower affinity for the CYP450 system compared to other PPIs, resulting in a lower potential for drug interactions. Also metabolized by a sulfotransferase.
RabeprazoleCYP2C19, CYP3A4A significant portion is metabolized non-enzymatically to a thioether, making its metabolism less dependent on CYP2C19 polymorphism.

Information compiled from various pharmacological reviews.

The reduced dependence of rabeprazole on CYP2C19 metabolism contributes to a more predictable clinical response across different patient populations[7]. Pantoprazole's lower affinity for CYP enzymes also gives it a favorable drug-drug interaction profile[9].

Comparative Adverse Event Profiles

A cohort study in general practice in England provides insights into the incidence of common adverse events associated with different PPIs.

Adverse Event Omeprazole (Incidence per 1000 days) Lansoprazole (Incidence per 1000 days) Pantoprazole (Incidence per 1000 days)
Diarrhoea0.180.390.23
Nausea/Vomiting0.160.220.18
Abdominal Pain0.170.210.17
Headache0.100.170.15

Data from prescription-event monitoring cohort studies.[10]

While the absolute differences in the rates of most adverse events were small, diarrhoea was reported more frequently with lansoprazole compared to omeprazole[10]. Long-term use of all PPIs has been associated with potential risks such as an increased risk of fractures, infections, and micronutrient deficiencies, though a direct causal relationship linked to specific pyridine intermediates is not yet firmly established[11].

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are outlines of key experimental methodologies.

Spectrophotometric Determination of pKa

This method is based on measuring the absorbance of the PPI solution at various pH values. The pKa can be determined from the inflection point of the absorbance versus pH curve.

Protocol Outline:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from 2 to 10).

  • Preparation of PPI Stock Solution: Prepare a stock solution of the PPI in a suitable solvent (e.g., methanol or ethanol).

  • Spectrophotometric Measurement: For each pH value, add a small aliquot of the PPI stock solution to the buffer solution. Record the UV-Vis absorbance spectrum to identify the wavelength of maximum absorbance (λmax) for both the protonated and unprotonated forms.

  • Data Analysis: Measure the absorbance at the selected λmax values for each pH. Plot absorbance versus pH. The pKa is the pH at which the concentration of the protonated and unprotonated species are equal, which corresponds to the midpoint of the sigmoid curve.

H+/K+-ATPase Inhibition Assay

This assay measures the inhibition of the proton pump's enzymatic activity, which is quantified by the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol Outline:

  • Preparation of Gastric Microsomes: Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

  • Incubation: Pre-incubate the gastric microsomes with varying concentrations of the PPIs in a buffer at a slightly acidic pH (e.g., pH 6.5) to facilitate the activation of the prodrug.

  • Initiation of Reaction: Initiate the ATPase reaction by adding ATP to the mixture.

  • Termination and Phosphate Detection: Stop the reaction after a defined period and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the percentage of inhibition for each PPI concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro CYP450 Inhibition Assay (Fluorescence-Based)

This high-throughput assay uses fluorescent probes that are specific substrates for CYP2C19 and CYP3A4. Inhibition of the enzyme activity is measured by a decrease in the fluorescent signal.

Protocol Outline:

  • Reagents: Use recombinant human CYP2C19 or CYP3A4 enzymes, a fluorescent probe substrate (e.g., a substituted coumarin), a NADPH-generating system, and the test PPIs.

  • Incubation: In a microplate format, incubate the CYP enzyme with a range of concentrations of the PPI.

  • Reaction Initiation: Add the fluorescent probe substrate and the NADPH-generating system to initiate the enzymatic reaction.

  • Fluorescence Measurement: After a specific incubation time, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each PPI concentration and determine the IC50 value.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the mechanism of action of PPIs and a typical experimental workflow.

PPI_Mechanism_of_Action cluster_blood Bloodstream (pH 7.4) cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (pH < 2) cluster_pump H+/K+-ATPase (Proton Pump) PPI_prodrug PPI (Prodrug) PPI_accumulated PPI Accumulation PPI_prodrug->PPI_accumulated Diffusion Protonation1 Pyridine Protonation (pKa1) PPI_accumulated->Protonation1 Protonation2 Benzimidazole Protonation Protonation1->Protonation2 Rearrangement Chemical Rearrangement Protonation2->Rearrangement Active_sulfenamide Active Sulfenamide Rearrangement->Active_sulfenamide Pump H+/K+-ATPase Active_sulfenamide->Pump Covalent Binding Inhibition Irreversible Inhibition (Disulfide Bond with Cysteine) Pump->Inhibition

Caption: Mechanism of action of proton pump inhibitors.

Experimental_Workflow_CYP_Inhibition start Start prep_reagents Prepare Reagents: - Recombinant CYP Enzyme - PPI Solutions (various conc.) - Fluorescent Probe - NADPH System start->prep_reagents incubation Incubate CYP Enzyme with PPIs in Microplate prep_reagents->incubation add_reagents Add Fluorescent Probe and NADPH System to Initiate Reaction incubation->add_reagents measure Measure Fluorescence Intensity add_reagents->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50 Value measure->analyze end End analyze->end

Caption: Workflow for in vitro CYP450 inhibition assay.

Conclusion

The pyridine intermediate is a critical determinant of the efficacy and safety profile of proton pump inhibitors. Variations in the substituents on the pyridine ring lead to significant differences in pKa, metabolic pathways, and clinical effects. Rabeprazole's high pKa contributes to its rapid onset of action, while pantoprazole's lower affinity for CYP enzymes results in a more favorable drug interaction profile. Esomeprazole, as a single isomer, provides more consistent acid suppression than its racemic parent, omeprazole. While the overall safety profiles of the various PPIs are similar for short-term use, differences in the incidence of certain adverse events, such as diarrhoea with lansoprazole, have been observed. A thorough understanding of the structure-activity relationships originating from the pyridine intermediate is paramount for the rational design and development of next-generation PPIs with improved therapeutic indices.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Methoxypyridin-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (4-Methoxypyridin-2-yl)methanol, ensuring compliance with safety protocols and minimizing environmental impact.

This compound , a pyridine derivative, requires careful management as a hazardous chemical waste.[1][2][3] It is imperative to avoid disposing of this compound down the drain or in regular trash.[3] Adherence to the guidelines established by your institution's Environmental Health and Safety (EHS) department is mandatory.[1][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or butyl rubber glovesTo protect against skin contact and absorption.[3][5]
Eye Protection Chemical safety goggles or a face shieldTo shield eyes from potential splashes.[3][6]
Lab Coat Standard laboratory coatTo prevent contamination of personal clothing.[3]
Respiratory Protection Use within a certified chemical fume hoodTo avoid inhalation of potentially harmful vapors.[3][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for disposing of pure this compound, contaminated solid waste, and empty containers.

1. Waste Collection and Segregation:

  • Liquid Waste: Collect pure or solutions of this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5] The container must be compatible with pyridine-based compounds, typically glass or high-density polyethylene.[3]

  • Solid Waste: Any items contaminated with this compound, such as absorbent materials from a spill, contaminated labware, or gloves, should be collected in a separate, clearly labeled container for solid chemical waste.[2][5]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][7]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents and acids.[5][7]

2. Spill Management:

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3][5] Collect the absorbent material and dispose of it as hazardous solid waste.[5] Ensure the area is well-ventilated.[3]

3. Disposal of Empty Containers:

Empty containers that held this compound must be handled as hazardous waste until properly decontaminated.[1]

  • Triple Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[1] Use a suitable solvent for rinsing and collect the rinsate in the liquid hazardous waste container.

  • Defacing Labels: After thorough rinsing and air-drying, completely remove or deface the original chemical label.[1]

  • Final Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines for clean lab glass or plastic.[1]

Table 2: Summary of Disposal Procedures

Waste TypeCollection ContainerKey Disposal Steps
Liquid this compound Labeled, sealed, compatible containerSegregate from incompatibles; arrange for EHS pickup.[1][4]
Contaminated Solid Waste Labeled, sealed plastic bag or pailCollect contaminated materials; arrange for EHS pickup.[2]
Empty Chemical Containers N/ATriple rinse with appropriate solvent, collect rinsate as hazardous waste, deface label, dispose of clean container.[1][4]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G Figure 1. Disposal Workflow for this compound cluster_start cluster_waste_type cluster_liquid cluster_solid cluster_container cluster_end start This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Pure or Solution) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, etc.) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Empty Container collect_liquid Collect in Labeled, Compatible Container liquid_waste->collect_liquid store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid ehs_pickup Arrange for EHS Waste Pickup store_liquid->ehs_pickup collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_solid Store in Satellite Accumulation Area collect_solid->store_solid store_solid->ehs_pickup triple_rinse Triple Rinse, Collect Rinsate as Hazardous Waste empty_container->triple_rinse deface_label Deface Original Label triple_rinse->deface_label dispose_clean Dispose of Clean Container per Institutional Guidelines deface_label->dispose_clean

Caption: Disposal Workflow for this compound

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal procedures and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

Essential Safety and Operational Guide for Handling (4-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for (4-Methoxypyridin-2-yl)methanol, tailored for laboratory and research professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of its structural components, namely pyridine and methanol. Pyridine and its derivatives are recognized as flammable, toxic, and irritants.[1] Methanol is highly flammable and toxic if ingested, inhaled, or in contact with skin.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used when there is a significant risk of splashing.To protect eyes from splashes and airborne particles that could cause serious irritation or damage.[3]
Skin Protection - Gloves: Butyl rubber or Viton® gloves are recommended for prolonged contact.[1] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3][4] Always inspect gloves for tears or punctures before use.[5] - Lab Coat: A fully-buttoned, flame-retardant lab coat.[5][6] - Apron/Coveralls: A chemically resistant apron or coveralls for larger quantities or when splashing is likely.[4]To prevent skin contact, which can cause irritation and absorption of harmful substances.[1][2] Butyl rubber and PVA gloves offer better resistance to pyridine-based compounds.[3]
Respiratory Protection - All handling should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][3][6] - If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4][7]To minimize the inhalation of vapors or dust, which may cause respiratory irritation.[2][7]

Operational Plan: Handling and Storage

Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Have all necessary equipment, including spill containment materials (such as sand, vermiculite, or other inert absorbent materials), readily accessible.[1][5]

  • An emergency eyewash station and safety shower must be within a 10-second travel distance (approximately 50 feet) of the handling area.[6]

Handling:

  • Always wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[5][8]

  • Do not inhale vapors or dust.[5][8]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5]

  • Keep the container tightly closed when not in use.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly sealed to prevent leakage.[5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1][6]

  • The storage area should be secured.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Collect all waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • Do not mix this waste with other incompatible waste streams.[1]

Labeling and Storage of Waste:

  • The waste container must be clearly labeled with its contents and associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

Final Disposal:

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

  • Never pour this chemical or its waste down the drain or dispose of it in regular trash.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_area 1. Prepare Clean Workspace (Fume Hood) gather_materials 2. Gather Materials & Spill Kit don_ppe 3. Don Appropriate PPE handle_chem 4. Handle Chemical (Avoid Inhalation/Contact) don_ppe->handle_chem store_chem 5. Store Properly (Cool, Dry, Ventilated) handle_chem->store_chem spill Spill Occurs handle_chem->spill collect_waste 6. Collect All Waste in Designated Container store_chem->collect_waste label_waste 7. Label Waste Container (Contents & Hazards) collect_waste->label_waste store_waste 8. Store Waste in Secure Accumulation Area label_waste->store_waste dispose_waste 9. Arrange for Professional Hazardous Waste Disposal store_waste->dispose_waste small_spill Small Spill: Contain with inert absorbent spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large small_spill->collect_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxypyridin-2-yl)methanol
Reactant of Route 2
(4-Methoxypyridin-2-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.